Product packaging for Imidazo[1,2-b]pyridazin-6-amine(Cat. No.:CAS No. 6653-96-9)

Imidazo[1,2-b]pyridazin-6-amine

Cat. No.: B1313169
CAS No.: 6653-96-9
M. Wt: 134.14 g/mol
InChI Key: DCLWNTIANRACSB-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-6-amine (CAS Number: 6653-96-9) is a heterocyclic organic compound with the molecular formula C 6 H 6 N 4 and a molecular weight of 134.14 g/mol . It is a key scaffold in medicinal chemistry for developing novel therapeutic agents. Researchers are actively exploring derivatives of this core structure for their potential in targeting neglected tropical diseases and as inhibitors of critical protein kinases . This scaffold has emerged as a promising candidate for the treatment of eumycetoma, a neglected tropical disease, demonstrating the value of imidazo[1,2-b]pyridazine-based compounds in antifungal research . In oncology, closely related derivatives function as potent and selective ATP-competitive inhibitors of Haspin (GSG2), a mitotic kinase . Inhibiting Haspin disrupts its positive feedback loop with Aurora B kinase, leading to impaired centromeric regulation, mitotic catastrophe, and ultimately, anti-proliferative effects in human cancer cell lines, including in 2D and 3D spheroid models . The structural features of the imidazo[1,2-b]pyridazine core allow for extensive modification, enabling researchers to optimize pharmacokinetic properties and selectivity during hit-to-lead optimization campaigns . Please note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1313169 Imidazo[1,2-b]pyridazin-6-amine CAS No. 6653-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWNTIANRACSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441303
Record name Imidazo[1,2-b]pyridazin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6653-96-9
Record name Imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-b]pyridazin-6-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Imidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of Imidazo[1,2-b]pyridazin-6-amine. This heterocyclic amine is a key scaffold in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas due to their interaction with key signaling pathways.

Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₆N₄[2]
Molecular Weight 134.14 g/mol [2]
CAS Number 6653-96-9[3]
IUPAC Name This compound[2]
Appearance White to off-white powder[1]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[1]

Structural Identifiers:

IdentifierStringSource
SMILES C1=CC2=NC=CN2N=C1N[2]
InChI InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9)[2]
InChIKey DCLWNTIANRACSB-UHFFFAOYSA-N[2]

Note: Experimental values for melting point, boiling point, and pKa of the unsubstituted this compound are not widely reported. For comparison, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine has a reported melting point of 196 °C.

Molecular Structure and Conformation

The structure of this compound consists of a fused bicyclic system where an imidazole ring is fused to a pyridazine ring. The amine group is substituted at the 6-position of the pyridazine ring. The planarity of this aromatic system is a key feature influencing its interaction with biological targets.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been co-crystallized with their protein targets, providing insight into their binding modes. For instance, the crystal structure of a PIM1 kinase inhibitor complex revealed that the imidazo[1,2-b]pyridazine core interacts with the N-terminal lobe of the kinase.[4][5] Similarly, a co-crystal structure of a derivative bound to the TYK2 pseudokinase (JH2) domain has been instrumental in understanding the allosteric inhibition mechanism.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the initial formation of a halogenated imidazo[1,2-b]pyridazine core, followed by nucleophilic aromatic substitution to introduce the amine group at the 6-position.

Step 1: Synthesis of 6-chloropyridazin-3-amine

This protocol is adapted from established procedures for the amination of dichloropyridazines.

  • Materials: 3,6-dichloropyridazine, aqueous ammonia, pressure vessel.

  • Procedure:

    • In a sealed pressure vessel, dissolve 3,6-dichloropyridazine in an excess of aqueous ammonia.

    • Heat the mixture to 120-150 °C for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

    • The product, 6-chloropyridazin-3-amine, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

This step involves the cyclization of 6-chloropyridazin-3-amine with a suitable chloroacetaldehyde.

  • Materials: 6-chloropyridazin-3-amine, chloroacetaldehyde, a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 6-chloropyridazin-3-amine in ethanol.

    • Add chloroacetaldehyde to the solution.

    • Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.

Step 3: Amination of 6-chloroimidazo[1,2-b]pyridazine

The final step is the nucleophilic substitution of the chlorine atom with an amino group.

  • Materials: 6-chloroimidazo[1,2-b]pyridazine, a source of ammonia (e.g., aqueous ammonia or an ammonia salt with a base), a suitable solvent (e.g., DMSO), and potentially a catalyst.

  • Procedure:

    • Dissolve 6-chloroimidazo[1,2-b]pyridazine in DMSO.

    • Add an excess of the aminating agent.

    • Heat the reaction mixture at a high temperature (e.g., 100 °C) for 24 hours.[7] The use of a base like cesium fluoride may be beneficial.[7]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain this compound. Further purification can be achieved by column chromatography.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Synthesis of this compound 3,6-dichloropyridazine 3,6-dichloropyridazine 6-chloropyridazin-3-amine 6-chloropyridazin-3-amine 3,6-dichloropyridazine->6-chloropyridazin-3-amine Aqueous Ammonia, Heat 6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine 6-chloropyridazin-3-amine->6-chloroimidazo[1,2-b]pyridazine Chloroacetaldehyde, Reflux This compound This compound 6-chloroimidazo[1,2-b]pyridazine->this compound Amination, Heat

A generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have emerged as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8][9] TYK2 plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[8][10][11]

The mechanism of action involves the binding of the imidazo[1,2-b]pyridazine-based inhibitor to the pseudokinase (JH2) domain of TYK2. This binding event stabilizes an autoinhibited conformation of the enzyme, which in turn prevents the catalytic activity of the adjacent kinase (JH1) domain. Consequently, the downstream signaling cascade, which involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, is blocked.[8]

The inhibition of these pathways has significant therapeutic implications for a variety of autoimmune and inflammatory diseases.

TYK2 Signaling Pathway Inhibition

The following diagram illustrates the TYK2 signaling pathway and the point of intervention by Imidazo[1,2-b]pyridazine-based inhibitors.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biological Activities of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine scaffold, a fused bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties allow for diverse substitutions, leading to a wide array of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of imidazo[1,2-b]pyridazine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[1,2-b]pyridazine core is a prominent feature in a number of potent anticancer agents. These compounds exert their effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Major Mechanism of Action

A significant number of imidazo[1,2-b]pyridazine derivatives have been developed as potent kinase inhibitors.

Ponatinib: A Pan-BCR-ABL Inhibitor

Ponatinib is a multi-targeted tyrosine kinase inhibitor featuring the imidazo[1,2-b]pyridazine scaffold, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2]. It was specifically designed to overcome resistance to other tyrosine kinase inhibitors, including the T315I "gatekeeper" mutation in the BCR-ABL kinase[1][3]. Ponatinib also exhibits inhibitory activity against other kinases such as FGFR, PDGFR, SRC, RET, KIT, and FLT1[1][4].

mTOR and Mps1 Inhibition

Derivatives of imidazo[1,2-b]pyridazine have also been identified as potent inhibitors of the mammalian target of rapamycin (mTOR) and monopolar spindle 1 (Mps1) kinases, both of which are attractive targets in oncology[5][6][7]. Inhibition of the PI3K/AKT/mTOR pathway is a key strategy in cancer therapy, and several imidazo[1,2-b]pyridazine-based compounds have demonstrated significant anti-proliferative activity in cancer cell lines by targeting this pathway[8][9].

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-b]pyridazine derivatives.

Compound/DerivativeTarget(s)Cancer Cell Line(s)IC50Reference(s)
Ponatinib (AP24534)BCR-ABL (wild-type and mutants, including T315I)Ba/F3 cells expressing BCR-ABL mutants0.37 - 2 nM[1]
Derivative 27f Mps1A549 (lung carcinoma)6.0 nM[6][7]
Diaryl urea derivative A17 mTORA549, H460 (non-small cell lung cancer)0.067 µM (mTOR inhibition)[5]
Diaryl urea derivative A18 mTORA549, H460 (non-small cell lung cancer)0.062 µM (mTOR inhibition)[5]
Ferrocene-fused derivative-HepG2 (hepatoma), HT-29 (colorectal adenocarcinoma)Promising activity[10]
Experimental Protocols: Anticancer Activity Assays

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., imidazo[1,2-b]pyridazine derivatives) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

    • Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[11][12][13][14][15][16]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

  • Protocol:

    • Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

    • After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

    • Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Dissolve the bound SRB dye in 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510 nm using a microplate reader.

Signaling Pathway Visualization

PI3K/AKT/mTOR Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-b]pyridazine derivatives.

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Imidazo[1,2-b]pyridazine derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of COX-2 and iNOS

Several studies have shown that imidazo[1,2-b]pyridazine compounds can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key pro-inflammatory enzymes[4]. The inhibition of these enzymes leads to a reduction in the production of prostaglandins and nitric oxide, respectively, which are important mediators of inflammation.

Modulation of NF-κB and STAT3 Signaling

The anti-inflammatory effects of imidazo[1,2-b]pyridazines are also attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways[17]. These pathways play a crucial role in regulating the expression of pro-inflammatory cytokines and other mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected imidazo[1,2-b]pyridazine derivatives.

Compound/DerivativeTarget(s)AssayIC50/ActivityReference(s)
Pyridazine derivativesCOX-2In vitro COX-1/COX-2 inhibition assaySelective COX-2 inhibition[6][18]
Imidazo[1,2-b]pyridazine derivativesIKKβTNFα production in miceIn vivo inhibitory activity[10][16]
Imidazopyridine derivative 16 STAT3 phosphorylationWestern blot in HCC cellsReduction of p-STAT3[12]
Experimental Protocols: Anti-inflammatory Activity Assays

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a widely used model for evaluating the anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.

  • Protocol:

    • Fast male Wistar rats overnight with free access to water.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the test compound (e.g., imidazo[1,2-b]pyridazine derivative) or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of inhibition of edema for each group compared to the control group.[11]

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.

  • Protocol:

    • Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway Visualization

NF-κB Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->IKK

Caption: Inhibition of the canonical NF-κB signaling pathway.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-b]pyridazine derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.

Antibacterial Activity

Several studies have reported the antibacterial activity of imidazo[1,2-b]pyridazine derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Antifungal Activity

Notably, imidazo[1,2-b]pyridazines have shown potent antifungal activity, particularly against phytopathogenic fungi[2][3][5]. This suggests their potential application in agriculture as fungicides.

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected imidazo[1,2-b]pyridazine derivatives.

Compound/DerivativeOrganism(s)AssayMIC/EC50Reference(s)
Derivative 4j Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, Alternaria alternataMycelium growth rateEC50: 4.0 - 7.7 µg/mL[5]
Derivatives 7 and 13 S. aureus (MRSA), P. aeruginosa, A. baumanniiBroth microdilutionMIC: 3.74 - 8.92 µM[15]
Azo-linked derivativesE. coli, K. pneumoniae, P. aeruginosa, S. aureusIn vitro antibacterial and antibiofilm assaysActive[8]
Experimental Protocols: Antimicrobial Activity Assays

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

    • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. A redox indicator like resazurin can be added to aid in the determination.[19]

Mycelium Growth Rate Method for Antifungal Activity

This method is commonly used to assess the antifungal activity of compounds against filamentous fungi.

  • Principle: The test compound is incorporated into a solid growth medium (e.g., potato dextrose agar - PDA). A mycelial plug of the test fungus is placed in the center of the plate, and the radial growth of the mycelium is measured over time. The inhibition of growth compared to a control plate is calculated.

  • Protocol:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten, add the test compound at various concentrations.

    • Pour the amended PDA into sterile Petri dishes and allow to solidify.

    • Cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus.

    • Place the mycelial disc in the center of the PDA plates.

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.

    • Measure the diameter of the fungal colony daily.

    • Calculate the percentage of mycelial growth inhibition compared to the control (PDA without compound).[5]

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The well-established synthetic routes and the potential for diverse functionalization make this scaffold an attractive starting point for medicinal chemists. The detailed information on biological activities, quantitative data, experimental protocols, and signaling pathways provided in this guide is intended to serve as a valuable resource for the scientific community to further explore and exploit the therapeutic potential of imidazo[1,2-b]pyridazine-based compounds. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising findings into novel clinical therapies.

References

Probing the Molecular Mechanisms of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the development of derivatives with potent activities against cancers, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the primary mechanisms of action for this promising class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Kinase Inhibition: A Dominant Mechanism of Action

A predominant mechanism through which imidazo[1,2-b]pyridazine derivatives exert their therapeutic effects is the inhibition of various protein kinases. These enzymes play crucial roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases.

PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers and fibrotic diseases. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[1][2][3]

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
A17 mTOR67A549 (NSCLC)-[4]
A18 mTOR62H460 (NSCLC)-[4]
Compound 42 PI3Kα0.06--[1]
mTOR3.12--[1]
Compound 11 PI3Kα (% inh @ 1nM)94.9%Pulmonary Fibroblasts0.380[2]
mTOR (% inh @ 1nM)42.99%Pulmonary Fibroblasts0.090[2]

Note: NSCLC stands for Non-Small Cell Lung Cancer.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 BCR_Signaling BCR BCR LynSyk Lyn/Syk BCR->LynSyk Antigen Antigen Antigen->BCR BTK BTK LynSyk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB Activation PKC->NFkB Ca->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->BTK ThT_Assay_Workflow Start Start Prepare_Abeta Prepare Monomeric Aβ(1-42) Solution Start->Prepare_Abeta Prepare_Reagents Prepare ThT and Inhibitor Solutions Start->Prepare_Reagents Mix Mix Aβ, ThT, and Inhibitor/Vehicle in Plate Prepare_Abeta->Mix Prepare_Reagents->Mix Incubate Incubate at 37°C with Shaking Mix->Incubate Measure Measure Fluorescence (Ex: 440nm, Em: 484nm) Kinetically Incubate->Measure Analyze Analyze Aggregation Kinetics (Lag Time, Rate) Measure->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment (e.g., Macrophages + LPS +/- Inhibitor) Start->Cell_Culture Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-COX-2, anti-iNOS) Blocking->Primary_Ab Secondary_Ab Secondary HRP-conjugated Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Densitometry Detection->Analysis End End Analysis->End

References

Discovery of Imidazo[1,2-b]pyridazine compounds as potent kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Discovery, Optimization, and Application of a Privileged Scaffold in Oncology and Beyond.

The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potency in the inhibition of a wide array of protein kinases. This has led to the development of numerous compounds with significant therapeutic potential, including the FDA-approved multi-kinase inhibitor, ponatinib. This technical guide provides an in-depth overview of the discovery and development of imidazo[1,2-b]pyridazine-based kinase inhibitors, focusing on their structure-activity relationships (SAR), biological evaluation, and the experimental methodologies crucial for their advancement.

A Versatile Scaffold Targeting a Spectrum of Kinases

The inherent chemical properties of the imidazo[1,2-b]pyridazine nucleus have allowed for its successful adaptation to target a diverse range of kinases implicated in various diseases, most notably cancer. Strategic modifications to this core structure have yielded potent and selective inhibitors for numerous kinase families.

The journey of imidazo[1,2-b]pyridazines as kinase inhibitors has been marked by a series of key discoveries. Initially explored for various biological activities, their potential as kinase inhibitors gained significant traction with the development of ponatinib, a potent inhibitor of BCR-ABL and other kinases, designed to overcome resistance to existing treatments for chronic myeloid leukemia (CML)[1]. This success spurred further investigation into this scaffold, leading to the identification of inhibitors for a multitude of other kinases.

Subsequent research has expanded the target space of imidazo[1,2-b]pyridazine derivatives to include:

  • Mps1 (TTK): Crucial for the spindle assembly checkpoint, making it an attractive target in oncology[2][3].

  • DYRKs and CLKs: Involved in cellular processes like splicing and neurodevelopment[4][5].

  • PIM Kinases: Serine/threonine kinases implicated in hematopoietic malignancies[6].

  • TRK Family: Tropomyosin receptor kinases, which are targets in various cancers[7].

  • TAK1: A key mediator in inflammatory and cancer signaling pathways[8][9].

  • IKKβ: A central kinase in the NF-κB signaling pathway, crucial for inflammation and cell survival[10].

  • ALK: Anaplastic lymphoma kinase, a driver of non-small cell lung cancer[11].

  • BTK: Bruton's tyrosine kinase, essential for B-cell development and a target in B-cell malignancies[12][13].

  • PI3K/mTOR: A central signaling pathway regulating cell growth, proliferation, and survival, often dysregulated in cancer and other diseases like pulmonary fibrosis[14].

The development of these inhibitors has often involved a scaffold-hopping approach, where the imidazo[1,2-b]pyridazine core replaces other heterocyclic systems to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Analysis of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

The potency and selectivity of imidazo[1,2-b]pyridazine derivatives have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data for representative compounds against their respective kinase targets and in cellular assays.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50/IC50 (nM)Reference
27f Mps1 (cellular)0.70A5496.0[2][3]
20a CLK182--[4]
20a CLK444--[4]
20a DYRK1A50--[4]
20a PfCLK132--[4]
K00135 PIM1Low nMMV4;11-[6]
15m TRK (WT)0.08Ba/F3-TRKA (WT)-[7]
15m TRK (G595R)2.14--[7]
15m TRK (G667C)0.68Ba/F3-TRKA (G667C)-[7]
26 TAK155MPC-1130[8][9]
26 TAK155H929-[9]
O-10 ALK (WT)2.6--[11]
O-10 ALK (G1202R)6.4--[11]
O-10 ALK (L1196M/G1202R)23--[11]
22 (TM471-1) BTK1.3--[12][13]
11 PI3Kα (% inh @ 1nM)94.9%MRC-5380[14]
11 mTOR (% inh @ 1nM)42.99%Mlg290890[14]

Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Inhibitors

The therapeutic efficacy of these compounds stems from their ability to modulate critical signaling pathways that are often hijacked in disease states. Understanding these pathways is paramount for rational drug design and development.

B-Cell Receptor (BCR) Signaling and BTK Inhibition

The BCR pathway is constitutively active in many B-cell malignancies, providing survival and proliferation signals.[8][15] Bruton's tyrosine kinase (BTK) is a crucial downstream effector in this pathway.[9][16][17] Imidazo[1,2-b]pyridazine-based BTK inhibitors block this signaling cascade, leading to apoptosis of malignant B-cells.[9][16]

BCR_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKCb PKCβ PLCg2->PKCb IKK IKK Complex PKCb->IKK NFkB NF-κB IKK->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Nuclear Translocation Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor Inhibitor->BTK

BCR Signaling Pathway and BTK Inhibition.
NF-κB Signaling Pathway and IKKβ/TAK1 Inhibition

The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival.[18] IKKβ is a key kinase that phosphorylates IκB, leading to its degradation and the subsequent activation of NF-κB.[4][10][19] TAK1 acts upstream of the IKK complex.[6][20] Imidazo[1,2-b]pyridazine inhibitors of IKKβ and TAK1 can effectively block this pro-inflammatory and pro-survival signaling.

NFkB_Signaling Stimuli Pro-inflammatory Stimuli (e.g., TNFα) TAK1 TAK1 Stimuli->TAK1 IKK IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Nuclear Translocation Inhibitor Imidazo[1,2-b]pyridazine IKKβ/TAK1 Inhibitor Inhibitor->TAK1 Inhibitor->IKK

NF-κB Signaling and IKKβ/TAK1 Inhibition.
PI3K/mTOR Signaling Pathway Inhibition

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[12][21][22] Its dysregulation is a hallmark of many cancers and fibrotic diseases.[1][2][12][21] Dual inhibitors targeting both PI3K and mTOR can provide a comprehensive blockade of this critical pathway.

PI3K_mTOR_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K mTORC2 mTORC2 Receptor->mTORC2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2->AKT Inhibitor Imidazo[1,2-b]pyridazine PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/mTOR Signaling and Dual Inhibition.

Experimental Protocols: A Guide to Key Assays

The discovery and characterization of imidazo[1,2-b]pyridazine kinase inhibitors rely on a suite of robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Format)

This protocol describes a common method for measuring the in vitro potency of an inhibitor against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions Start->Prepare_Reagents Add_Inhibitor Add Test Compound or Vehicle to Plate Prepare_Reagents->Add_Inhibitor Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Incubate_1 Incubate (e.g., 10-15 min, RT) Add_Kinase->Incubate_1 Start_Reaction Initiate Reaction (Add ATP/Substrate Mix) Incubate_1->Start_Reaction Incubate_2 Incubate (e.g., 60 min, 30°C) Start_Reaction->Incubate_2 Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_2->Stop_Reaction Incubate_3 Incubate (e.g., 40 min, RT) Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent Incubate_3->Detect_Signal Incubate_4 Incubate (e.g., 30 min, RT) Detect_Signal->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a typical kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., peptide or protein)

  • Kinase reaction buffer (typically containing HEPES, MgCl₂, DTT, and a detergent like Brij-35)

  • ATP solution

  • Imidazo[1,2-b]pyridazine test compound

  • DMSO for compound dilution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the imidazo[1,2-b]pyridazine compound in DMSO. Further dilute these stock solutions in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted compound or vehicle (DMSO) control.

  • Enzyme Addition: Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the compound's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine test compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-b]pyridazine compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an imidazo[1,2-b]pyridazine compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Imidazo[1,2-b]pyridazine test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control for the compound formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the imidazo[1,2-b]pyridazine compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., once daily by oral gavage).

  • Monitoring:

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive research in this area has not only yielded promising clinical candidates but has also deepened our understanding of the structure-activity relationships that govern kinase inhibition. The continued exploration of this versatile scaffold, coupled with advances in structural biology and computational chemistry, holds great promise for the discovery of novel therapeutics for a wide range of diseases, from cancer to inflammatory disorders and beyond. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance.

References

The Ascendant Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Review of Synthesis and Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features and synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthetic methodologies for constructing the imidazo[1,2-b]pyridazine ring system and explores its burgeoning applications, with a particular focus on its role in drug discovery.

I. Synthesis of the Imidazo[1,2-b]pyridazine Core

The construction of the imidazo[1,2-b]pyridazine scaffold can be broadly categorized into classical condensation reactions, multicomponent reactions, and modern metal-catalyzed cross-coupling strategies.

Classical Condensation Reactions

The most traditional and widely employed method for the synthesis of imidazo[1,2-b]pyridazines involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[1] This straightforward approach allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the resulting fused ring system.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine [2]

  • Materials: 3-Amino-6-chloropyridazine, 2-bromoacetophenone, sodium bicarbonate, ethanol.

  • Procedure: A mixture of 3-amino-6-chloropyridazine (1 mmol) and 2-bromoacetophenone (1.1 mmol) in ethanol (20 mL) is treated with sodium bicarbonate (2 mmol). The reaction mixture is then heated at reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful tool for the efficient construction of complex molecular architectures in a single step. The Groebke-Blackburn-Bienaymé reaction, a three-component reaction involving an aminoazine, an aldehyde, and an isocyanide, has been successfully applied to the synthesis of substituted imidazo[1,2-b]pyridazines.[3] This strategy offers high atom economy and allows for rapid generation of diverse compound libraries.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a Substituted Imidazo[1,2-b]pyridazine [3]

  • Materials: 3-Aminopyridazine, an aromatic aldehyde (e.g., benzaldehyde), an isocyanide (e.g., tert-butyl isocyanide), a Lewis or Brønsted acid catalyst (e.g., scandium(III) triflate), and a suitable solvent (e.g., methanol).

  • Procedure: To a solution of 3-aminopyridazine (1 mmol) and the aromatic aldehyde (1 mmol) in methanol (10 mL), the isocyanide (1 mmol) and the catalyst (e.g., 10 mol% scandium(III) triflate) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for 12-24 hours. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the corresponding 3-amino-substituted imidazo[1,2-b]pyridazine.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. These methods have been instrumental in the functionalization of the imidazo[1,2-b]pyridazine core, allowing for the introduction of aryl, alkyl, and other functionalities at specific positions.[4] Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed for the late-stage modification of pre-formed imidazo[1,2-b]pyridazine rings.[4]

Experimental Protocol: Suzuki-Miyaura Coupling for C-6 Arylation of 6-Chloroimidazo[1,2-b]pyridazine [5]

  • Materials: 6-Chloroimidazo[1,2-b]pyridazine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

  • Procedure: A mixture of 6-chloroimidazo[1,2-b]pyridazine (1 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is degassed and then heated under a nitrogen atmosphere at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give the C-6 arylated imidazo[1,2-b]pyridazine.

II. Applications of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. Its ability to participate in various non-covalent interactions with biological targets has led to its exploration in numerous therapeutic areas.

Anticancer Activity

A significant area of application for imidazo[1,2-b]pyridazine derivatives is in oncology. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

One of the most notable examples is Ponatinib , an FDA-approved multi-targeted tyrosine kinase inhibitor that features the imidazo[1,2-b]pyridazine core. Ponatinib is used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Imidazo[1,2-b]pyridazine derivatives have also been investigated as inhibitors of other kinases involved in cancer, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle.[6]

Table 1: Anticancer Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound IDTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
4e Not specifiedMCF-7 (Breast)9[2]
4f Not specifiedSK-MEL-28 (Melanoma)7.8[2]
12b Not specifiedHep-2 (Laryngeal)11[7]
12b Not specifiedHepG2 (Liver)13[7]
12b Not specifiedMCF-7 (Breast)11[7]
IP-5 Not specifiedHCC1937 (Breast)45[8]
IP-6 Not specifiedHCC1937 (Breast)47.7[8]
Compound 46 CDK2Not specified0.005[6]
Compound 47 CDK2Not specified0.003[6]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Imidazo[1,2-b]pyridazine derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Table 2: Anti-inflammatory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound IDTargetAssayIC₅₀ (µM)Reference
8g UreaseUrease Inhibition5.85[9]
Antiviral Activity

The emergence of viral infections has highlighted the urgent need for novel antiviral agents. The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to inhibit the replication of various viruses.

Table 3: Antiviral Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound IDVirusAssayEC₅₀ (µM)Reference
Compound 1b ZIKA VirusNot specified24.7[10]
Compound 1c ZIKA VirusNot specified13.3[10]
Compound 1d ZIKA VirusNot specified7.5[10]
Compound 1g ZIKA VirusNot specified6.1[10]
Compound 5a Influenza A VirusNot specified0.3[11]
Compound 5b Influenza A VirusNot specified0.4[11]
Compound 36b Bovine Viral Diarrhea Virus (BVDV)Not specified1.5[11]
Compound 36c Bovine Viral Diarrhea Virus (BVDV)Not specified0.8[11]
Compound 36d Bovine Viral Diarrhea Virus (BVDV)Not specified1.0[11]
Neurological Disorders

Imidazo[1,2-b]pyridazine derivatives have also shown promise as ligands for targets in the central nervous system. For instance, they have been evaluated as potential imaging agents for β-amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[1]

Table 4: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques

Compound IDBinding Affinity (Kᵢ, nM)Reference
Compound 4 11.0[1]

III. Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the study of imidazo[1,2-b]pyridazines, the following diagrams have been generated using the DOT language.

PI3K/AKT/mTOR Signaling Pathway

Many imidazo[1,2-b]pyridazine-based anticancer agents function by inhibiting kinases in the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth and survival.[12][13][14][15][16]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->PI3K Imidazo_pyridazine->mTORC1

PI3K/AKT/mTOR signaling pathway inhibition.
TYK2/STAT Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, which is involved in inflammatory and autoimmune diseases.[5][17][18][19][20]

TYK2_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activates JAK JAK CytokineReceptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Inflammation) STAT_dimer->GeneExpression Translocates & Activates Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->TYK2

TYK2/STAT signaling pathway inhibition.
General Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs based on the imidazo[1,2-b]pyridazine scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Scaffold Synthesis (e.g., MCR, Cross-coupling) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Enzyme/Cell-based assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Drug discovery workflow for imidazo[1,2-b]pyridazines.

IV. Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel molecules with significant biological activities. The synthetic versatility of this heterocyclic system, coupled with its favorable pharmacological properties, ensures its continued prominence in the fields of medicinal chemistry and drug development. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new therapeutic applications for this remarkable scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the science of imidazo[1,2-b]pyridazine chemistry and pharmacology.

References

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-b]pyridazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile bicyclic heterocycle is a key pharmacophore in numerous potent and selective inhibitors of various therapeutic targets, most notably protein kinases. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine analogs, with a focus on their anticancer and kinase inhibitory properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented, alongside visualizations of key signaling pathways and experimental workflows.

Core Structure and Synthetic Strategies

The imidazo[1,2-b]pyridazine core is typically synthesized through the condensation of a 3-amino-6-halopyridazine with an α-haloketone under basic conditions. This straightforward approach allows for facile diversification at the 2, 3, and 6-positions of the scaffold, enabling extensive SAR exploration.[1] Further functionalization can be achieved through various cross-coupling reactions, expanding the chemical space for optimization.

A general synthetic workflow for the preparation of 3,6-disubstituted imidazo[1,2-b]pyridazines is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_final Final Products 3-amino-6-halopyridazine 3-amino-6-halopyridazine Condensation Condensation 3-amino-6-halopyridazine->Condensation alpha-bromoketone alpha-bromoketone alpha-bromoketone->Condensation Imidazo[1,2-b]pyridazine_core Imidazo[1,2-b]pyridazine Core Condensation->Imidazo[1,2-b]pyridazine_core Cross-coupling Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Imidazo[1,2-b]pyridazine_core->Cross-coupling Analogs Diverse Imidazo[1,2-b]pyridazine Analogs Cross-coupling->Analogs

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine analogs.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for imidazo[1,2-b]pyridazine analogs against various biological targets.

Anticancer Activity against Cell Lines
CompoundCell LineIC50 (µM)Reference
11m T-47D (Breast)0.43[2][3]
MDA-MB-231 (Breast)0.99[2][3]
11l T-47D (Breast)> 10[2]
MDA-MB-231 (Breast)> 10[2]
A17 A549 (Lung)0.02 - 20.7[4]
H460 (Lung)0.02 - 20.7[4]
A18 A549 (Lung)0.02 - 20.7[4]
H460 (Lung)0.02 - 20.7[4]
O-10 Karpas29938 (nM)[5]
BaF3-EML4-ALKG1202R52 (nM)[5]
BaF3-EML4-ALKL1196M/G1202R64 (nM)[5]
Kinase Inhibitory Activity
CompoundKinase TargetIC50 (nM)Reference
O-10 ALKWT2.6[5]
ALKG1202R6.4[5]
ALKL1196M/G1202R23[5]
Compound 11 PI3Kα94.9% inhibition @ 1 nM[6][7]
mTOR42.99% inhibition @ 1 nM[6][7]
Compound 42 PI3Kα0.06[8]
mTOR3.12[8]
A17 mTOR67[4]
A18 mTOR62[4]
Compound 6q-t Tyk2 JH20.015 - 0.035[9]
Compound 20a DYRK1A50[10]
CLK182[10]
CLK444[10]
PfCLK132[10]
Compound 5 IRAK41.3[11]

Key Signaling Pathways

Imidazo[1,2-b]pyridazine analogs exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the points of intervention for these inhibitors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell metabolism and growth, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-b]pyridazine-based dual PI3K/mTOR inhibitors have shown significant promise in preclinical studies.[6][7][8][12][13]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-b]pyridazine PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and inhibitor action.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers. Imidazo[1,2-b]pyridazine-based ALK inhibitors have been developed to overcome resistance to earlier generation drugs.[5][14]

G ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) ALK_Kinase ALK Kinase Domain ALK_Fusion->ALK_Kinase constitutive activation Downstream Downstream Signaling (STAT3, PI3K/AKT, RAS/MAPK) ALK_Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imidazo[1,2-b]pyridazine ALK Inhibitor Inhibitor->ALK_Kinase

Caption: ALK signaling pathway and inhibitor action.

Tyk2 Signaling Pathway

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Selective inhibitors of the Tyk2 pseudokinase (JH2) domain based on the imidazo[1,2-b]pyridazine scaffold have been developed.[9]

G Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates STAT STAT Proteins Tyk2->STAT phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression Inhibitor Imidazo[1,2-b]pyridazine Tyk2 JH2 Inhibitor Inhibitor->Tyk2 allosteric inhibition

Caption: Tyk2 signaling pathway and inhibitor action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of imidazo[1,2-b]pyridazine analogs.

General Procedure for the Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

G cluster_synthesis Synthetic Workflow Step1 Step 1: Dissolve 3-amino-6-chloropyridazine and α-bromoketone in a suitable solvent (e.g., ethanol). Step2 Step 2: Add a base (e.g., NaHCO3) and heat the mixture to reflux. Step1->Step2 Step3 Step 3: Monitor the reaction by TLC. Upon completion, cool to room temperature. Step2->Step3 Step4 Step 4: Concentrate the mixture in vacuo and purify the crude product. Step3->Step4 Step5 Step 5: Purify by column chromatography on silica gel to afford the desired product. Step4->Step5

Caption: Step-by-step synthesis of imidazo[1,2-b]pyridazines.

Detailed Protocol: A mixture of the appropriate 3-amino-6-halopyridazine (1.0 eq) and α-bromoketone (1.1 eq) in a suitable solvent such as ethanol or isopropanol is treated with a mild base like sodium bicarbonate (2.0 eq). The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imidazo[1,2-b]pyridazine analog.[1]

In Vitro Kinase Inhibition Assay

G cluster_assay Kinase Assay Workflow Step1 Step 1: Prepare a reaction mixture containing the kinase, substrate, and ATP in assay buffer. Step2 Step 2: Add serial dilutions of the imidazo[1,2-b]pyridazine inhibitor. Step1->Step2 Step3 Step 3: Incubate the reaction at a specified temperature for a defined period. Step2->Step3 Step4 Step 4: Stop the reaction and quantify the amount of phosphorylated substrate. Step3->Step4 Step5 Step 5: Determine IC50 values by plotting % inhibition versus inhibitor concentration. Step4->Step5

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Kinase activity is assessed using a variety of formats, such as radiometric assays or fluorescence-based assays. In a typical protocol, the recombinant kinase is incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP) in a kinase assay buffer. The imidazo[1,2-b]pyridazine inhibitors are added at varying concentrations. The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specific time and then terminated. The amount of phosphorylated substrate is quantified, for example, by capturing the radiolabeled peptide on a filter and measuring radioactivity using a scintillation counter. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.[15]

Cell Proliferation (MTT) Assay

G cluster_assay MTT Assay Workflow Step1 Step 1: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Step2 Step 2: Treat the cells with serial dilutions of the imidazo[1,2-b]pyridazine analogs. Step1->Step2 Step3 Step 3: Incubate for a specified period (e.g., 48-72 hours). Step2->Step3 Step4 Step 4: Add MTT reagent to each well and incubate to allow formazan crystal formation. Step3->Step4 Step5 Step 5: Solubilize the formazan crystals and measure the absorbance at ~570 nm. Step4->Step5 Step6 Step 6: Calculate cell viability and determine IC50 values. Step5->Step6

Caption: Workflow for a cell proliferation (MTT) assay.

Detailed Protocol: Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the imidazo[1,2-b]pyridazine compounds and incubated for a period of 48 to 72 hours. Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan product. After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.[16][17][18][19]

References

Unlocking Novel Therapeutic Avenues for Imidazo[1,2-b]pyridazin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals focused on the identification of novel therapeutic targets for the Imidazo[1,2-b]pyridazin-6-amine scaffold. While direct biological targets of the unsubstituted parent compound are not extensively documented, the imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed as potent and selective inhibitors of a range of therapeutically relevant protein kinases. This guide summarizes the key findings for these derivatives, presenting potential therapeutic avenues for novel compounds based on the this compound core.

The diverse biological activities exhibited by substituted imidazo[1,2-b]pyridazines underscore the versatility of this heterocyclic system.[1][2] These compounds have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] The following sections detail the specific kinase targets that have been successfully modulated by derivatives of this scaffold, providing a roadmap for future drug discovery efforts.

Tropomyosin Receptor Kinase (TRK) Inhibition

Derivatives of imidazo[1,2-b]pyridazine have emerged as potent inhibitors of Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases that are attractive cancer therapeutic targets.[3]

Quantitative Data for TRK Inhibitors
CompoundTargetIC50 (nM)Reference
15mTRKWT0.08[3]
15mTRKG595R2.14[3]
15mTRKG667C0.68[3]

Signaling Pathway

TRK_Signaling TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Receptor TRK Receptor RAS RAS TRK Receptor->RAS Activation PI3K PI3K TRK Receptor->PI3K Activation PLCγ PLCγ TRK Receptor->PLCγ Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Ca2+ Release Ca2+ Release IP3->Ca2+ Release Downstream Targets Downstream Targets PKC->Downstream Targets Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Differentiation Cell Proliferation & Differentiation Gene Expression->Cell Proliferation & Differentiation Neurotrophin Neurotrophin Neurotrophin->TRK Receptor Binding & Dimerization

Caption: Simplified TRK signaling pathway.

Experimental Protocols

TRK Kinase Assay: The inhibitory activity of the compounds against TRK kinases was evaluated using a standard in vitro kinase assay. Briefly, recombinant TRK kinase domains were incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. IC50 values were then calculated from the dose-response curves.

Tyrosine Kinase 2 (Tyk2) Inhibition

Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[4][5][6] These inhibitors often target the pseudokinase (JH2) domain, offering a mechanism for allosteric inhibition of Tyk2 signaling.[5]

Quantitative Data for Tyk2 Inhibitors
CompoundTargetKi (nM)Cellular IC50 (IFNα) (nM)hWB IC50 (nM)Reference
6Tyk2 JH2---[4]
6bTyk2 JH2--817[4]
6cTyk2 JH2--268[4]
6q-tTyk2 JH20.015 - 0.03512 - 4163 - 136[4]

Signaling Pathway

Tyk2_Signaling Tyk2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine Receptor->Tyk2 Activation JAK JAK Cytokine Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocation & Binding Cytokine Cytokine Cytokine->Cytokine Receptor Binding

Caption: Overview of the JAK-STAT signaling pathway involving Tyk2.

Experimental Protocols

Tyk2 JH2 Binding Assay: The binding affinity of compounds to the Tyk2 JH2 domain was determined using a scintillation proximity assay (SPA). The assay measured the displacement of a radiolabeled ligand from the Tyk2 JH2 protein by the test compounds. Ki values were calculated based on the IC50 values obtained from the competition binding curves.

Cellular Assays: The cellular activity of the Tyk2 inhibitors was assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines. For instance, the inhibition of IFNα-induced STAT phosphorylation was a common readout.

Bruton's Tyrosine Kinase (BTK) Inhibition

The imidazo[1,2-b]pyridazine scaffold has been utilized to develop potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B cell receptor signaling pathway.[7]

Quantitative Data for BTK Inhibitors
CompoundTargetIC50 (nM)Reference
22 (TM471-1)BTK1.3[7]

Signaling Pathway

BTK_Signaling BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor Lyn/Syk Lyn/Syk BCR->Lyn/Syk Activation BTK BTK Lyn/Syk->BTK Phosphorylation & Activation PLCγ2 PLCγ2 BTK->PLCγ2 Phosphorylation DAG DAG PLCγ2->DAG IP3 IP3 PLCγ2->IP3 NF-κB Pathway NF-κB Pathway DAG->NF-κB Pathway Activation Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Gene Expression Gene Expression NF-κB Pathway->Gene Expression Translocation B-Cell Proliferation & Survival B-Cell Proliferation & Survival Gene Expression->B-Cell Proliferation & Survival Antigen Antigen Antigen->BCR Binding Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Discovery HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

References

An In-depth Technical Guide on the Physicochemical Properties of Imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-b]pyridazine is a significant heterocyclic scaffold in medicinal chemistry, forming the core of various compounds with diverse biological activities. The fusion of an imidazole and a pyridazine ring creates a unique electronic and structural framework, making it a privileged structure in drug discovery. Derivatives of this core have been investigated as inhibitors of various kinases and as potential therapeutic agents for inflammatory diseases and cancer.

This guide focuses on Imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9), a key member of this chemical family. Understanding its fundamental physicochemical properties is crucial for its application in synthesis, formulation, and as a precursor for more complex molecules. This document provides a consolidated overview of its known properties, relevant experimental methodologies, and biological context.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. The properties for this compound are summarized below.

Data Presentation: Quantitative Physicochemical Data

PropertyValueSource / Comment
CAS Number 6653-96-9-
Molecular Formula C₆H₆N₄PubChem
Molecular Weight 134.14 g/mol PubChem
Exact Mass 134.059250 DaChemsrc
Appearance White to off-white powderChemicalBook
Density 1.5 ± 0.1 g/cm³Chemsrc (Predicted)
LogP -0.52Chemsrc (Predicted)
Polar Surface Area (PSA) 56.21 ŲChemsrc
Refractive Index 1.774Chemsrc (Predicted)
Storage Conditions 2-8°C, Inert atmosphere, Protect from lightSigma-Aldrich, ChemicalBook

Note: Some properties, such as Density, LogP, and Refractive Index, are predicted values from chemical software and should be confirmed by experimental data.

Experimental Protocols

Synthesis Protocol: General Workflow

The synthesis of this compound typically proceeds via nucleophilic aromatic substitution on a halogenated precursor, most commonly 6-chloroimidazo[1,2-b]pyridazine. The general reaction involves treating the chloro-derivative with an ammonia source. A more recent, efficient method involves a fluoride-promoted amination.

General Protocol for Fluoride-Promoted Amination:

  • Reactants: A reaction vessel is charged with 3-bromo-6-chloroimidazo[1,2-b]pyridazine, an amine source (e.g., a primary or secondary alkylamine, 2.0 equivalents), Cesium Fluoride (CsF, 1.0 equivalent), and a phase-transfer catalyst such as Benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO) is added as the solvent.

  • Reaction Conditions: The mixture is heated to 100 °C and stirred for approximately 24 hours.

  • Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C-6 aminated product.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_1 3-bromo-6-chloro- imidazo[1,2-b]pyridazine reaction Fluoride-Promoted Amination in DMSO 100 °C, 24h start_1->reaction start_2 Amine Source (e.g., NH₃) start_2->reaction start_3 CsF / BnNEt₃Cl start_3->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Imidazo[1,2-b]pyridazin- 6-amine purification->product

Caption: General workflow for the synthesis of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property for any compound intended for biological study. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Melting Point Determination

The melting point is a key indicator of a compound's purity and is determined using a melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. For a pure compound, this range is typically narrow.

Biological Context and Signaling Pathways

The imidazo[1,2-b]pyridazine scaffold is a component of molecules that are potent inhibitors of several protein kinases, which are critical regulators of cellular signaling. Dysregulation of these pathways is implicated in numerous diseases, including autoimmune disorders and cancer.

Tyrosine Kinase 2 (Tyk2) Inhibition

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are central to the immune response. Specifically, Tyk2 mediates signals for interleukins (IL-12, IL-23) and Type I interferons (IFN-α/β). These cytokines are involved in the differentiation and activation of immune cells, such as T-helper cells. By inhibiting Tyk2, these compounds can block the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response. This mechanism is a therapeutic target for autoimmune diseases like psoriasis and lupus.

G Receptor Cytokine Receptor Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK (other) Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates (p) JAK->STAT Phosphorylates (p) pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2 Inhibits Cytokine Cytokine

Caption: Simplified Tyk2/STAT signaling pathway and point of inhibition.

Bruton's Tyrosine Kinase (Btk) Inhibition

The imidazo[1,2-b]pyridazine core is also found in inhibitors of Bruton's Tyrosine Kinase (Btk). Btk is essential for B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway. Aberrant BCR signaling can lead to the survival and proliferation of malignant B-cells and is implicated in B-cell malignancies and autoimmune diseases. Btk inhibitors block this pathway, leading to decreased B-cell proliferation and survival, making them valuable for treating diseases like chronic lymphocytic leukemia and rheumatoid arthritis.

Safety Information

Based on Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Data Presentation: GHS Hazard Statements

CodeStatementClass
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound (CAS 6653-96-9) is a foundational molecule for the development of pharmacologically active compounds, particularly kinase inhibitors. While comprehensive experimental data for all its physicochemical properties are not publicly available, predictive models and data from related analogs provide valuable insights. Its role as a key intermediate in the synthesis of potent Tyk2 and Btk inhibitors underscores its importance in modern drug discovery. Further experimental characterization of its properties, such as solubility and pKa, will be essential for optimizing its use in future research and development endeavors.

Exploring Imidazo[1,2-b]pyridazine Derivatives for Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel oncology therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of imidazo[1,2-b]pyridazine derivatives, with a focus on their application in cancer research. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals in the field.

Key Molecular Targets and Signaling Pathways

Imidazo[1,2-b]pyridazine derivatives have been shown to target a variety of protein kinases implicated in cancer progression. Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective inhibitors.

Monopolar Spindle 1 (Mps1) Kinase Pathway

Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis. Overexpression of Mps1 is observed in various cancers and is associated with aneuploidy and tumor progression. Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Mps1, leading to SAC abrogation, mitotic errors, and ultimately, cancer cell death.

Mps1_Signaling_Pathway Mps1 Signaling Pathway Inhibition Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits Separase Separase APC_C->Separase inhibits (when active) Anaphase Anaphase Separase->Anaphase triggers Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->Mps1 inhibits

Caption: Inhibition of Mps1 by Imidazo[1,2-b]pyridazine derivatives disrupts the spindle assembly checkpoint.

PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers, making it an attractive target for therapeutic intervention. Several imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of mTOR, demonstrating significant anti-proliferative activity.[1]

mTOR_Signaling_Pathway mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTOR Complex 1 (mTORC1) AKT->mTORC1 activates S6K S6 Kinase (S6K) mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits (when unphosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->mTORC1 inhibits TRK_Signaling_Pathway TRK Signaling Pathway Inhibition TRK Fusion Protein TRK Fusion Protein RAS RAS TRK Fusion Protein->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression regulates Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->TRK Fusion Protein Drug_Discovery_Workflow Kinase Inhibitor Discovery Workflow Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization SAR Studies Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate In Vitro Pharmacology In Vitro Pharmacology Lead Optimization->In Vitro Pharmacology In Vivo Pharmacology In Vivo Pharmacology Lead Optimization->In Vivo Pharmacology ADME/Tox ADME/Tox Lead Optimization->ADME/Tox In Vitro Pharmacology->Lead Optimization In Vivo Pharmacology->Lead Optimization ADME/Tox->Lead Optimization

References

The Emerging Role of Imidazo[1,2-b]pyridazine Scaffolds in Autoimmune Disease Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe oral therapeutics for autoimmune diseases has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the Imidazo[1,2-b]pyridazine core has emerged as a privileged structure, demonstrating significant potential in modulating key inflammatory pathways. This technical guide provides an in-depth analysis of the role of Imidazo[1,2-b]pyridazine derivatives in the therapy of autoimmune disorders, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Versatile Tool for Kinase Inhibition

Autoimmune diseases, a class of chronic conditions characterized by the immune system mistakenly attacking the body's own tissues, represent a significant global health burden. Current treatment strategies, while often effective, can be limited by parenteral administration, adverse effects, and the development of anti-drug antibodies.[1] Small molecule inhibitors offer the promise of oral bioavailability and potentially improved safety profiles. The Imidazo[1,2-b]pyridazine scaffold, a nitrogen-rich heterocyclic system, has proven to be a versatile template for the design of potent and selective inhibitors of various kinases and signaling molecules that are central to the pathogenesis of autoimmune diseases.[2][3][4] This guide will delve into the development of Imidazo[1,2-b]pyridazine-based inhibitors targeting key players in autoimmune inflammation: Interleukin-17A (IL-17A), Tumor Necrosis Factor-alpha (TNF-α), Tyrosine Kinase 2 (Tyk2), and I-kappa B Kinase beta (IKKβ).

Targeting Key Inflammatory Pathways

Inhibition of IL-17A Signaling

Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of several autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1] The development of small molecule inhibitors of IL-17A could offer a significant advancement over current antibody-based therapies.[1] A series of novel Imidazo[1,2-b]pyridazines have been identified as inhibitors of IL-17A.[1]

While specific IC50 values for a broad range of Imidazo[1,2-b]pyridazine-based IL-17A inhibitors are primarily detailed in patent literature, the disclosed information indicates the potential for potent inhibition.[1]

A common method to assess the binding of small molecule inhibitors to IL-17A is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.

Principle: This assay measures the ability of a test compound to disrupt the interaction between IL-17A and its receptor, IL-17RA.

Methodology:

  • Recombinant human IL-17A is biotinylated.

  • Recombinant human IL-17RA is tagged with a FLAG epitope.

  • Streptavidin-coated Donor beads and anti-FLAG-coated Acceptor beads are used.

  • In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the Donor and Acceptor beads into close proximity.

  • Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.

  • Test compounds that inhibit the IL-17A/IL-17RA interaction will prevent the beads from coming into proximity, resulting in a decrease in the luminescent signal.

  • The concentration of the compound that causes a 50% reduction in the signal is determined as the IC50 value.

IL17A_Pathway IL17A IL-17A IL17R IL-17RA/RC Receptor IL17A->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB ProInflammatory Pro-inflammatory Genes NFkB->ProInflammatory MAPK->ProInflammatory Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->IL17A

Caption: IL-17A signaling pathway and the point of inhibition.

Modulation of TNF-α Production

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in a wide array of inflammatory diseases, including rheumatoid arthritis.[4] Several 3,6-disubstituted Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to inhibit TNF-α production.[4]

CompoundSubstitution PatternTNF-α Inhibition IC50 (µM)
8q 3-pyridyl analog0.9[4]
8w (4-(methylsulfonyl)phenyl) analog0.4[4]

Principle: This cell-based assay measures the ability of a compound to inhibit the production of TNF-α from human peripheral blood mononuclear cells (HPBMCs) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Isolate HPBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the HPBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.

TNFa_Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 RIP1->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TAK1 (Potential Target) Inhibitor->IKK (Potential Target)

Caption: TNF-α signaling pathway and potential points of inhibition.

Selective Inhibition of Tyrosine Kinase 2 (Tyk2)

Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in signaling pathways downstream of receptors for cytokines such as IL-12, IL-23, and type I interferons, all of which are implicated in autoimmune diseases.[5] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a novel allosteric mechanism of inhibition.[5]

CompoundTyk2 JH2 Binding (Ki, nM)IFNα Cellular Assay (IC50, nM)Human Whole Blood Assay (IC50, nM)
6q 0.015[5]12[5]63[5]
6r 0.025[5]25[5]136[5]
6s 0.035[5]41[5]120[5]
6t 0.020[5]28[5]100[5]

Compound 6 demonstrated full efficacy in preventing paw swelling in a rat adjuvant arthritis model at doses of 5 and 10 mg/kg, administered twice daily.[5]

Principle: This assay measures the binding of a test compound to the Tyk2 JH2 domain by detecting the displacement of a fluorescent tracer.

Methodology:

  • The Tyk2 JH2 domain is expressed with a GST tag.

  • A fluorescently labeled ATP-competitive tracer that binds to the JH2 domain is used.

  • A terbium-labeled anti-GST antibody is used to label the Tyk2 JH2 protein.

  • In the absence of an inhibitor, the binding of the tracer to the JH2 domain brings the terbium-labeled antibody and the fluorescent tracer into close proximity, allowing for FRET to occur upon excitation.

  • Test compounds that bind to the JH2 domain will displace the tracer, leading to a decrease in the FRET signal.

  • The Ki value is determined from the IC50 value and the known affinity of the tracer.

Tyk2_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK Other JAKs Receptor->JAK STAT STAT Tyk2->STAT P JAK->STAT P pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Tyk2 (JH2 domain)

Caption: Tyk2-mediated JAK-STAT signaling and allosteric inhibition.

Targeting the NF-κB Pathway via IKKβ Inhibition

The NF-κB signaling pathway is a central regulator of inflammation, and its dysregulation is a hallmark of many autoimmune diseases. IKKβ is a key kinase in this pathway, and its inhibition represents an attractive therapeutic strategy. Imidazo[1,2-b]pyridazine derivatives have been discovered that show potent IKKβ inhibitory activity and efficacy in animal models of arthritis.[2][3]

While specific IC50 values are part of a larger structure-activity relationship study, the research indicates that optimization of the Imidazo[1,2-b]pyridazine scaffold led to compounds with potent IKKβ inhibitory activity and in vivo efficacy in collagen-induced arthritis models in mice and rats.[2]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by IKKβ.

Methodology:

  • Recombinant human IKKβ is used as the enzyme source.

  • A specific peptide substrate for IKKβ, often a fragment of IκBα, is used.

  • The kinase reaction is initiated by the addition of ATP.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by detection with a secondary antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorophore.

    • Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-based reaction. A decrease in ATP consumption indicates inhibition of the kinase.

  • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the IKKβ kinase activity.

NFkB_Pathway cluster_0 Cytoplasm Stimulus Pro-inflammatory Stimuli IKK IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus Proteasome Proteasome pIkB->Proteasome Degradation Gene Inflammatory Gene Expression Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->IKK (IKKβ)

Caption: The canonical NF-κB signaling pathway and IKKβ inhibition.

Conclusion and Future Directions

The Imidazo[1,2-b]pyridazine scaffold has unequivocally demonstrated its value as a versatile platform for the development of potent and selective inhibitors of key targets in autoimmune disease therapy. The ability to tune the substitutions on this core structure has allowed for the generation of compounds with diverse inhibitory profiles against IL-17A, TNF-α, Tyk2, and IKKβ. The promising in vitro and in vivo data, particularly for the Tyk2 JH2 and IKKβ inhibitors, highlight the significant therapeutic potential of this chemical class.

Future research in this area will likely focus on several key aspects:

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts will aim to improve the oral bioavailability, metabolic stability, and overall drug-like properties of these compounds to identify clinical candidates.

  • Selectivity Profiling: Comprehensive kinase and off-target profiling will be crucial to ensure the safety of these inhibitors and to understand any potential polypharmacology.

  • Clinical Translation: The most promising candidates will need to be rigorously evaluated in clinical trials to determine their efficacy and safety in patients with autoimmune diseases.

References

Potential of Imidazo[1,2-b]pyridazine analogs in treating neurological disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Therapeutic Potential of Imidazo[1,2-b]pyridazine Analogs in Neurological Disorders

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure and synthetic tractability make it a privileged core for developing novel therapeutic agents.[1] Initially recognized for its role in kinase inhibitors, exemplified by the FDA-approved drug ponatinib for chronic myeloid leukemia, the applications of this scaffold have expanded considerably.[2] Researchers are now exploring its potential across a range of diseases, including a promising frontier in the treatment of complex neurological disorders. This guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, quantitative biological data, and experimental methodologies related to imidazo[1,2-b]pyridazine analogs and their potential to address conditions such as Alzheimer's disease, anxiety, and other disorders rooted in the central nervous system.

Targeting Amyloid-Beta Plaques in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease (AD) is the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[3] Consequently, developing agents that can either detect or clear these plaques is a primary therapeutic and diagnostic strategy. Imidazo[1,2-b]pyridazine derivatives have emerged as promising candidates for developing novel radiotracers for Positron Emission Tomography (PET) imaging of Aβ plaques.[3]

Mechanism of Action

Certain imidazo[1,2-b]pyridazine analogs have been designed as isosteric analogues of known amyloid imaging agents. These compounds exhibit high binding affinity for synthetic Aβ aggregates, suggesting they could be labeled with isotopes like Carbon-11 to serve as PET radioligands. This would enable non-invasive visualization and quantification of amyloid burden in the brains of living individuals, aiding in early diagnosis and the monitoring of therapeutic interventions.[3] Structure-activity relationship (SAR) studies have indicated that specific substitutions, such as a 2-(4′-Dimethylaminophenyl) group, are crucial for achieving high binding affinity.[3]

Quantitative Data: Aβ Plaque Binding Affinity

The binding affinities of various imidazo[1,2-b]pyridazine derivatives for synthetic Aβ1-40 aggregates have been quantified, with inhibition constants (Ki) ranging from the low nanomolar to micromolar scale.[3]

CompoundSubstituent (Position 2)Substituent (Position 6)Binding Affinity (Ki, nM)
3 4'-DimethylaminophenylMethoxy48.2 ± 5.1
4 4'-DimethylaminophenylMethylthio11.0 ± 1.5
5 4'-Dimethylaminophenyl2-Fluoroethoxy143.6 ± 12.5
6 4'-Dimethylaminophenyl3-Fluoropropoxy115.2 ± 9.8
9 4'-Aminophenyl2-Fluoroethoxy>1000
10 4'-Methylaminophenyl2-Fluoroethoxy698.3 ± 45.1
Data sourced from in vitro studies using synthetic Aβ1-40 aggregates.[3]
Experimental Protocol: In Vitro Aβ Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for synthetic Aβ plaques.

  • Preparation of Aβ1-40 Aggregates:

    • Synthetic Aβ1-40 peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The solution is incubated at 37°C for approximately 48 hours with gentle agitation to induce fibril formation.

    • The formation of aggregates is confirmed by electron microscopy or thioflavin-T fluorescence assay.

  • Radioligand:

    • A high-affinity radioligand, such as [125I]TZDM, is used as a tracer.

  • Competitive Binding Assay:

    • A fixed concentration of the Aβ1-40 aggregates and the radioligand are incubated in assay buffer.

    • Varying concentrations of the imidazo[1,2-b]pyridazine test compounds are added to the mixture.

    • The reaction is incubated to equilibrium (e.g., 2 hours at room temperature).

  • Separation and Detection:

    • The mixture is filtered through a glass fiber filter (e.g., Whatman GF/B) to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specific binding.

    • The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a gamma counter.

  • Data Analysis:

    • The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Aβ Plaque Imaging Workflow

cluster_workflow Conceptual Workflow for Aβ Plaque Imaging Patient Patient with Suspected AD Injection Administer Radiotracer Intravenously Patient->Injection Radiotracer Synthesize Isotope-Labeled Imidazo[1,2-b]pyridazine (e.g., with ¹¹C or ¹⁸F) Radiotracer->Injection Uptake Tracer Crosses BBB and Binds to Aβ Plaques Injection->Uptake PET Perform PET Scan Uptake->PET Image Generate Brain Image Showing Aβ Plaque Distribution & Density PET->Image Diagnosis Aid in Diagnosis and Monitor Disease Progression Image->Diagnosis

Caption: Workflow for Aβ plaque imaging using imidazo[1,2-b]pyridazine-based radiotracers.

Modulation of GABAergic Neurotransmission

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.[4] Modulators of the GABAA receptor, particularly at the benzodiazepine (Bz) binding site, are used to treat anxiety, insomnia, and seizure disorders. Research has shown that substituted imidazo[1,2-b]pyridazines can act as potent ligands at these central Bz receptors, suggesting their potential as anxiolytics or anticonvulsants.[5]

Mechanism of Action

These compounds bind to the Bz site on the GABAA receptor, acting as allosteric modulators. Binding at this site enhances the effect of GABA, increasing the frequency of chloride channel opening, which leads to neuronal hyperpolarization and an overall inhibitory effect on neurotransmission. Studies suggest that many of these compounds behave as full receptor agonists.[5] This mechanism is foundational to the therapeutic effects of widely prescribed benzodiazepines.

Quantitative Data: Benzodiazepine Receptor Binding

While specific Ki or IC50 values for a range of imidazo[1,2-b]pyridazines are not detailed in the provided abstracts, studies have identified numerous potent ligands through initial binding screens.[5] The activity is highly dependent on the substitution pattern on the scaffold.

Compound ClassReceptor TargetActivityNeurological Indication
Substituted Imidazo[1,2-b]pyridazinesCentral Benzodiazepine Receptors (GABAA)Potent Ligands / Full AgonistsAnxiety, Epilepsy, Insomnia
Substituted Imidazo[1,2-b]pyridazinesPeripheral Benzodiazepine ReceptorsSelective Activity(Peripheral roles, e.g., neuroinflammation)
Data is qualitative, based on initial binding screens and functional assays.[5]
Experimental Protocol: [3H]Diazepam Radioligand Binding Assay

Objective: To assess the affinity of test compounds for the central benzodiazepine receptor site.

  • Tissue Preparation:

    • Rat brain cortices are dissected and homogenized in an ice-cold buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances.

    • The final pellet containing the membrane fraction is resuspended in the assay buffer.

  • Radioligand:

    • [3H]Diazepam or [3H]Flunitrazepam is used as the radiolabeled ligand.

  • Competitive Binding Assay:

    • A fixed concentration of brain membrane preparation and [3H]Diazepam are incubated in the assay buffer.

    • Increasing concentrations of the imidazo[1,2-b]pyridazine test compounds are added.

    • Incubations are typically performed at 0-4°C for a defined period (e.g., 60 minutes).

    • To determine if the compounds are agonists, parallel experiments can be run in the presence of a fixed concentration of GABA, which should potentiate binding.

  • Determination of Non-Specific Binding:

    • A parallel set of tubes is incubated with a high concentration of an unlabeled Bz ligand (e.g., clonazepam) to define non-specific binding.

  • Separation and Detection:

    • The assay is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with cold buffer and placed in scintillation vials with a scintillation cocktail.

    • Radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 and subsequently Ki values are calculated using non-linear regression and the Cheng-Prusoff equation.

Visualization: GABAA Receptor Modulation

cluster_GABA GABA-A Receptor Allosteric Modulation GABA GABA Receptor GABA-A Receptor (Pentameric Structure) GABA->Receptor Binds to GABA site Channel Chloride (Cl⁻) Ion Channel Receptor->Channel Opens IP Imidazo[1,2-b]pyridazine Analog IP->Receptor Binds to Bz site Influx Increased Cl⁻ Influx Channel->Influx Hyper Neuronal Hyperpolarization Influx->Hyper CNS CNS Depression (Anxiolytic/Anticonvulsant Effect) Hyper->CNS

Caption: Allosteric modulation of the GABA-A receptor by imidazo[1,2-b]pyridazine analogs.

Inhibition of Kinases in Neurological Pathways

Dysregulation of protein kinase activity is increasingly implicated in the pathophysiology of neurodegenerative and neuroinflammatory diseases. Kinases such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) are of interest for their role in pathways related to neurodevelopment and diseases like Down syndrome and Alzheimer's.[6] Imidazo[1,2-b]pyridazines have been successfully developed as potent inhibitors of several kinases, highlighting a broad-spectrum potential for this scaffold.

Mechanism of Action

Imidazo[1,2-b]pyridazine analogs can be designed to fit into the ATP-binding pocket of specific kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that contribute to pathology. For example, inhibiting DYRK1A is being explored for treating neurological disorders.[6] Similarly, targeting Tyrosine kinase 2 (Tyk2) with these analogs has shown promise in models of autoimmune diseases, a mechanism that is also relevant to neuroinflammatory conditions like multiple sclerosis.[7]

Quantitative Data: Kinase Inhibitory Activity
CompoundTarget KinaseActivity (IC50)Potential Indication
Compound 17 DYRK1APotent Cellular InhibitorNeurological Disorders, Type 2 Diabetes
Compound 29 DYRK1AImproved Kinase Selectivity (vs CLK kinases)Neurological Disorders, Type 2 Diabetes
Compound 6 Tyk2 JH2hWB IC50 = 817 nMAutoimmune / Neuroinflammatory Disorders
Compound 6c Tyk2 JH2hWB IC50 = 268 nMAutoimmune / Neuroinflammatory Disorders
Data sourced from various in vitro and cell-based kinase inhibition assays.[6][7]
Experimental Protocol: General Kinase Inhibition Assay (e.g., for DYRK1A)

Objective: To measure the potency of compounds in inhibiting the enzymatic activity of a target kinase.

  • Reagents:

    • Recombinant human DYRK1A enzyme.

    • A specific peptide substrate for DYRK1A.

    • ATP (often radiolabeled [γ-32P]ATP or detected via luminescence).

    • Assay buffer containing MgCl2 and other necessary cofactors.

  • Assay Procedure (Luminescence-based, e.g., Kinase-Glo®):

    • The imidazo[1,2-b]pyridazine inhibitor, diluted to various concentrations, is pre-incubated with the DYRK1A enzyme in a multi-well plate.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • The reaction is stopped, and a detection reagent (e.g., Kinase-Glo®) is added. This reagent measures the amount of ATP remaining in the well.

  • Detection:

    • The luminescence, which is inversely proportional to kinase activity (as active kinase consumes ATP), is measured using a plate reader.

  • Data Analysis:

    • Data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme or a known potent inhibitor).

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.

Visualization: DYRK1A Inhibition Pathway

cluster_DYRK1A Inhibition of DYRK1A Signaling DYRK1A DYRK1A Kinase Substrate Downstream Substrate (e.g., Tau, APP) DYRK1A->Substrate Phosphorylates ATP ATP ATP->DYRK1A Phospho Phosphorylated Substrate Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->DYRK1A Block Therapeutic Benefit Inhibitor->Block Leads to Pathology Pathological Consequences (e.g., Neurofibrillary Tangles) Phospho->Pathology

Caption: Mechanism of DYRK1A inhibition by imidazo[1,2-b]pyridazine analogs.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of biological targets relevant to neurological disorders. The research highlighted in this guide demonstrates clear potential in three critical areas: as diagnostic imaging agents for Alzheimer's disease, as modulators of inhibitory neurotransmission for anxiety and seizure disorders, and as kinase inhibitors to tackle neuroinflammation and neurodegeneration.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to ensure adequate brain penetration and target engagement. Further exploration of their selectivity profiles is crucial to minimize off-target effects. As our understanding of the complex signaling networks underlying neurological diseases deepens, the rational design of novel imidazo[1,2-b]pyridazine derivatives will undoubtedly continue to provide valuable chemical tools and potential therapeutic candidates to address these challenging conditions.

References

Methodological & Application

Efficient Synthesis of Imidazo[1,2-b]pyridazin-6-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient synthesis of Imidazo[1,2-b]pyridazin-6-amine derivatives, a class of compounds with significant interest in medicinal chemistry due to their potent inhibitory activity against various protein kinases.

Introduction

Imidazo[1,2-b]pyridazines are a class of heterocyclic compounds that have garnered considerable attention in drug discovery.[1] Derivatives with an amine substituent at the 6-position are of particular importance as they have been identified as potent inhibitors of several protein kinases, including PIM, DYRK, and Tyk2, which are implicated in cancer and inflammatory diseases. This document outlines efficient and reproducible synthetic protocols for the preparation of these valuable compounds.

Data Presentation

The following table summarizes the inhibitory activity of selected this compound derivatives against key protein kinase targets. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, more potent inhibitors.

Compound IDR1R2Kinase TargetIC50 (nM)Reference
K00135 -C(O)CH3HPIM1-[2]
K00486 --PIM134[2]
K00152 --PIM139[2]
Compound 20a --DYRK1A50
Compound 17 3-(trifluoromethoxy)phenylHDYRK1A-[3][4][5][6]
Compound 29 --DYRK1A-[3][4][5][6]
Compound 7 --Tyk2 (JH2)>1000[7]
Deucravacitinib Analog --Tyk2 (JH2)3.2[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, and its subsequent conversion to various 6-amino derivatives.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the synthesis of the crucial starting material, 3-amino-6-chloropyridazine, from 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (25%)

  • PTFE-lined pressure reactor

Procedure:

  • A suspension of 3,6-dichloropyridazine (23.8 g, 155 mmol) in 50 mL of 25% aqueous ammonia is prepared in a PTFE-lined pressure reactor.

  • The reactor is sealed and heated to 100°C for 12 hours.

  • After cooling to room temperature, the resulting crystalline solid is collected by filtration.

  • The solid is washed with water and dried to afford 6-chloropyridazin-3-amine (20.0 g, 96% yield).[9]

Protocol 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This protocol details the cyclocondensation reaction to form the imidazo[1,2-b]pyridazine core.

Materials:

  • 6-Amino-3-chloropyridazine

  • Chloroacetaldehyde (as a diethyl acetal or aqueous solution)

  • Hydrochloric acid

  • Ethanol

Procedure:

  • A reaction solution of chloroacetaldehyde diethyl acetal and hydrochloric acid is reacted with 6-amino-3-chloropyridazine.

  • Alternatively, 6.478 g of 6-amino-3-chloropyridazine is suspended in ethanol, and a 40% (w/w) aqueous solution of chloroacetaldehyde is added.

  • The mixture is refluxed for 3 hours.

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • Ethanol (50 mL) is added to the residue for azeotropic dehydration to yield 6-chloroimidazo[1,2-b]pyridazine hydrochloride.[10]

Protocol 3: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

This protocol describes the regioselective bromination of the imidazo[1,2-b]pyridazine core.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 6-chloroimidazo[1,2-b]pyridazine in acetonitrile at 0°C, N-bromosuccinimide (NBS) is added in one portion.

  • The resulting mixture is stirred at 60°C for 2 hours.

  • The reaction is quenched with water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Protocol 4: General Procedure for the Synthesis of 3-Bromo-6-amino-imidazo[1,2-b]pyridazine Derivatives

This protocol outlines a general and efficient method for the C-6 amination of the 3-bromo-6-chloroimidazo[1,2-b]pyridazine intermediate.

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • Desired primary or secondary amine (2.0 equivalents)

  • Cesium fluoride (CsF) (1.0 equivalent)

  • Benzyltriethylammonium chloride (BnNEt3Cl) (10 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, the desired amine (2.0 equiv.), CsF (1.0 equiv.), and BnNEt3Cl (10 mol%) in DMSO is prepared.

  • The reaction mixture is heated at 100°C for 24 hours.

  • After cooling, the reaction mixture is worked up to isolate the corresponding C-6 aminated product. This method has been shown to provide excellent isolated yields (typically 79-98%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis.

G General Synthetic Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Products 3_6_Dichloropyridazine 3,6-Dichloropyridazine 3_Amino_6_chloropyridazine 3-Amino-6-chloropyridazine 3_6_Dichloropyridazine->3_Amino_6_chloropyridazine Amination (NH3, pressure) 6_Chloroimidazo 6-Chloroimidazo[1,2-b]pyridazine 3_Amino_6_chloropyridazine->6_Chloroimidazo Cyclocondensation (Chloroacetaldehyde) 3_Bromo_6_chloroimidazo 3-Bromo-6-chloroimidazo[1,2-b]pyridazine 6_Chloroimidazo->3_Bromo_6_chloroimidazo Bromination (NBS) Final_Product This compound Derivatives 3_Bromo_6_chloroimidazo->Final_Product C-6 Amination (R1R2NH, CsF, BnNEt3Cl)

Caption: Synthetic workflow for this compound derivatives.

PIM_Kinase_Signaling PIM Kinase Signaling Pathway Growth_Factors_Cytokines Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors_Cytokines->Receptor STATs STATs Receptor->STATs PIM_Kinase PIM Kinase STATs->PIM_Kinase Activation Downstream_Targets Downstream Targets (e.g., BAD, 4E-BP1) PIM_Kinase->Downstream_Targets Phosphorylation Imidazo_Inhibitor This compound Derivative Imidazo_Inhibitor->PIM_Kinase Inhibition Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition

Caption: Inhibition of the PIM kinase signaling pathway.

DYRK1A_Signaling DYRK1A Signaling Pathway DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT Phosphorylation (Inhibition) GSK3B GSK3β DYRK1A->GSK3B Phosphorylation Tau_Protein Tau Protein DYRK1A->Tau_Protein Phosphorylation APP APP DYRK1A->APP Phosphorylation Imidazo_Inhibitor This compound Derivative Imidazo_Inhibitor->DYRK1A Inhibition Cell_Cycle_Regulation Cell Cycle Regulation NFAT->Cell_Cycle_Regulation Neuronal_Development Neuronal Development GSK3B->Neuronal_Development Alzheimers_Pathology Alzheimer's Pathology Tau_Protein->Alzheimers_Pathology APP->Alzheimers_Pathology

Caption: Inhibition of the DYRK1A signaling pathway.

Tyk2_Signaling Tyk2 Signaling Pathway (JAK-STAT) Cytokines Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokines->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation Imidazo_Inhibitor This compound Derivative Imidazo_Inhibitor->Tyk2 Allosteric Inhibition (JH2 Domain) Gene_Transcription Gene Transcription (Inflammation, Immunity) STAT->Gene_Transcription Dimerization & Nuclear Translocation

Caption: Allosteric inhibition of the Tyk2 signaling pathway.

References

Application Notes and Protocols: A Robust Method for C-6 Amination of 3-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient, metal-free C-6 amination of the 3-bromoimidazo[1,2-b]pyridazine scaffold. This method is distinguished by its high yields, cost-effectiveness, and operational simplicity, making it a valuable tool in medicinal chemistry and drug discovery for the synthesis of novel derivatives.

The described protocol focuses on the selective amination at the C-6 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, leveraging a cesium fluoride-promoted nucleophilic aromatic substitution (SNA_r_) reaction. This approach avoids the use of expensive and sensitive transition metal catalysts often required for similar transformations.[1][2]

Data Presentation

The following table summarizes the scope of the C-6 amination reaction with various primary and secondary amines, demonstrating consistently high yields.

EntryAmineProductYield (%)
1n-Butylamine6-(Butylamino)-3-bromoimidazo[1,2-b]pyridazine94
2Isopropylamine3-Bromo-6-(isopropylamino)imidazo[1,2-b]pyridazine92
3Cyclohexylamine3-Bromo-6-(cyclohexylamino)imidazo[1,2-b]pyridazine95
4Benzylamine6-(Benzylamino)-3-bromoimidazo[1,2-b]pyridazine96
52-Thiophenemethylamine3-Bromo-6-((thiophen-2-ylmethyl)amino)imidazo[1,2-b]pyridazine93
62-Furanmethanamine3-Bromo-6-((furan-2-ylmethyl)amino)imidazo[1,2-b]pyridazine90
7Tryptamine3-Bromo-6-(2-(1H-indol-3-yl)ethylamino)imidazo[1,2-b]pyridazine88
82-(Pyridin-2-yl)ethanamine3-Bromo-6-(2-(pyridin-2-yl)ethylamino)imidazo[1,2-b]pyridazine85
9Pyrrolidine3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine98
10Piperidine3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine97
11Morpholine4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine96

Yields are reported as isolated yields. Data is based on the findings reported by Iorkula et al.[1][2]

Experimental Protocols

This section provides a detailed methodology for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine using n-butylamine as a representative substrate.

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • n-Butylamine (2.0 equiv)

  • Cesium fluoride (CsF) (1.0 equiv)

  • Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol %)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 15 mL pressure vessel

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

Procedure:

  • Reaction Setup: To a 15 mL pressure vessel equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), cesium fluoride (1.0 equiv), and benzyltriethylammonium chloride (0.1 equiv).

  • Addition of Reagents: Add dimethyl sulfoxide (DMSO) to the vessel, followed by the addition of the desired amine (e.g., n-butylamine, 2.0 equiv).

  • Reaction Conditions: Seal the pressure vessel and place it in a preheated oil bath or on a heating plate at 100 °C. Stir the reaction mixture vigorously for 24 hours.

  • Work-up: After 24 hours, remove the vessel from the heat and allow it to cool to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-6 aminated product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the C-6 amination protocol.

experimental_workflow reagents 1. Add Reagents - 3-bromo-6-chloroimidazo[1,2-b]pyridazine - Amine (2.0 equiv) - CsF (1.0 equiv) - BnNEt3Cl (10 mol %) - DMSO reaction 2. Reaction - Seal vessel - Heat at 100 °C - Stir for 24 h reagents->reaction Heating workup 3. Work-up - Cool to RT - Add H2O reaction->workup Cooling extraction 4. Extraction - Extract with EtOAc - Wash with H2O & Brine workup->extraction purification 5. Purification - Dry over Na2SO4 - Concentrate - Column Chromatography extraction->purification product Pure C-6 Aminated Product purification->product

Caption: Experimental workflow for the C-6 amination of 3-bromoimidazo[1,2-b]pyridazine.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Functionalization of the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including the FDA-approved drug Ponatinib.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the strategic modification of this core, facilitating the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[2][3]

These application notes provide an overview and detailed protocols for the functionalization of the imidazo[1,2-b]pyridazine core using common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for the functionalization of the imidazo[1,2-b]pyridazine core via palladium-catalyzed cross-coupling reactions involves the coupling of a halogenated or otherwise activated imidazo[1,2-b]pyridazine substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

Palladium-Catalyzed Cross-Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Imidazo_pyridazine Imidazo[1,2-b]pyridazine (with leaving group, e.g., Br, Cl) Reaction_Mixture Reaction Mixture Imidazo_pyridazine->Reaction_Mixture Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne, Alkene) Coupling_Partner->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Reaction_Mixture Ligand Ligand (e.g., Phosphine-based) Ligand->Reaction_Mixture Base Base (e.g., K2CO3, Cs2CO3, Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Reaction_Mixture Heating Heating (Conventional or Microwave) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Functionalized_Product Functionalized Imidazo[1,2-b]pyridazine Purification->Functionalized_Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate. It is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the imidazo[1,2-b]pyridazine core.[4][5][6]

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryImidazo[1,2-b]pyridazine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Bromoimidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME/Ethanol80Good[4],[7]
26-Chloroimidazo[1,2-b]pyridazine(Hetero)arylboronic acidsPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME/Ethanol80Fair to Low[6],[7]
36-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazineThien-2-ylboronic acidPd(OAc)₂ (5)P(tBu)₃ (10)K₂CO₃Dioxane100High[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazine

Materials:

  • 3-Bromoimidazo[1,2-b]pyridazine

  • (Hetero)arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 3-bromoimidazo[1,2-b]pyridazine (1 equivalent), the (hetero)arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a mixture of DME and ethanol as the solvent, followed by the 2 M aqueous Na₂CO₃ solution.[7]

  • Heat the reaction mixture to 80 °C under an inert atmosphere.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or chloroform).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-b]pyridazine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly useful for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine scaffold, which can serve as versatile handles for further transformations.[9][10]

Quantitative Data Summary: Sonogashira Coupling
EntryImidazo[1,2-b]pyridazine SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Bromo-2-phenylimidazo[1,2-b]pyridazineTerminal AlkynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NToluene80Good[9],[10]
23,6-Dihalogenoimidazo[1,2-b]pyridazineTerminal AlkynePdCl₂(PPh₃)₂CuIEt₃NWater80High[9]
Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

Materials:

  • 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 3-bromo-2-phenylimidazo[1,2-b]pyridazine (1 equivalent), PdCl₂(PPh₃)₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous toluene, followed by triethylamine and the terminal alkyne (1.5 equivalents).[9]

  • Heat the reaction mixture to 80 °C under an inert atmosphere.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-2-phenylimidazo[1,2-b]pyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[11][12] This reaction is crucial for introducing diverse amino functionalities to the imidazo[1,2-b]pyridazine core, which is a common feature in many kinase inhibitors.

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryImidazo[1,2-b]pyridazine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
16-Chloroimidazo[1,2-b]pyridazine3-AminopyrazolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane110High[2]
23-Bromoimidazo[1,2-b]pyridazineAmidePd(OAc)₂XantphosCs₂CO₃Toluene100Good[13],[14]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine

  • Amine or Amide (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (2 equivalents) to a reaction vessel.

  • Add 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) and the amine or amide (1.2 equivalents).

  • Add anhydrous dioxane.

  • Seal the vessel and heat the reaction mixture to 110 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-substituted imidazo[1,2-b]pyridazine.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16] This reaction can be employed to introduce vinyl groups onto the imidazo[1,2-b]pyridazine core.

Quantitative Data Summary: Heck Reaction

While specific examples for the Heck reaction on the imidazo[1,2-b]pyridazine core are less frequently detailed in the provided search results, the general conditions can be extrapolated from protocols for similar heterocyclic systems.

EntryImidazo[1,2-b]pyridazine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Bromoimidazo[1,2-b]pyridazineAlkene (e.g., n-Butyl acrylate)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100Moderate to GoodGeneral Conditions
Experimental Protocol: Heck Reaction of Bromoimidazo[1,2-b]pyridazine

Materials:

  • Bromoimidazo[1,2-b]pyridazine

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add bromoimidazo[1,2-b]pyridazine (1 equivalent), Pd(OAc)₂ (0.02 equivalents), and P(o-tol)₃ (0.04 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous DMF, triethylamine (2 equivalents), and the alkene (1.5 equivalents).

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the vinyl-substituted imidazo[1,2-b]pyridazine.

Direct C-H Arylation

A more atom-economical approach for functionalization is the direct C-H arylation, which avoids the pre-functionalization of the imidazo[1,2-b]pyridazine core.[17] This method typically involves the coupling of the heterocycle with an aryl halide.

Direct_CH_Arylation Imidazo_pyridazine Imidazo[1,2-b]pyridazine Functionalized_Product C3-Arylated Imidazo[1,2-b]pyridazine Imidazo_pyridazine->Functionalized_Product Pd(OAc)2, Base Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Functionalized_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Base Base (e.g., Ag2CO3) Solvent Solvent

Caption: Direct C-H arylation of imidazo[1,2-b]pyridazine.

Experimental Protocol: Direct C-H Arylation of Imidazo[1,2-b]pyridazine

Materials:

  • Imidazo[1,2-b]pyridazine

  • Aryl halide (e.g., aryl bromide) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Silver(I) carbonate (Ag₂CO₃)

  • Solvent (e.g., DMSO)

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add imidazo[1,2-b]pyridazine (1 equivalent), the aryl halide (1.5 equivalents), Pd(OAc)₂, and Ag₂CO₃.[17]

  • Evacuate and backfill with an inert atmosphere.

  • Add the solvent (e.g., DMSO).[17]

  • Heat the reaction mixture according to the literature procedure.

  • Monitor the reaction progress.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify by column chromatography to yield the C3-arylated imidazo[1,2-b]pyridazine.[17]

These protocols provide a foundation for the functionalization of the imidazo[1,2-b]pyridazine core. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products. The provided references offer further details and examples of the broad applicability of these powerful synthetic methods.

References

Application Notes and Protocols: Imidazo[1,2-b]pyridazin-6-amine as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imidazo[1,2-b]pyridazin-6-amine as a pivotal intermediate in the synthesis of pharmacologically active compounds. This document details its application in the development of potent kinase inhibitors and includes experimental protocols and visual representations of relevant biological pathways.

Introduction

This compound is a privileged heterocyclic scaffold in medicinal chemistry, serving as a crucial building block for a variety of therapeutic agents. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse functionalization, leading to compounds with high affinity and selectivity for various biological targets. This scaffold is notably present in the FDA-approved drug Ponatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The versatile nature of the imidazo[1,2-b]pyridazine core has led to its exploration in the development of inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK), Tyrosine kinase 2 (Tyk2), and Phosphoinositide 3-kinase (PI3K), which are implicated in cancer, autoimmune disorders, and inflammatory diseases.[3][4][5]

Applications in Kinase Inhibitor Synthesis

The 6-amino group of this compound provides a key handle for synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction allows for the facile formation of C-N bonds, enabling the coupling of the imidazo[1,2-b]pyridazine core with a wide array of aryl and heteroaryl partners. This synthetic strategy is central to the development of potent and selective kinase inhibitors.

Tyk2 Inhibitors for Autoimmune Diseases

Derivatives of this compound have been identified as potent and selective allosteric inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a key mediator in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the pseudokinase (JH2) domain of Tyk2, these inhibitors can effectively suppress cytokine-mediated signaling.

A common synthetic route involves the Buchwald-Hartwig coupling of a functionalized Imidazo[1,2-b]pyridazine derivative with an appropriate amine-containing coupling partner.

Ponatinib (BCR-ABL Inhibitor)

Ponatinib is a potent pan-BCR-ABL inhibitor that overcomes the T315I mutation in chronic myeloid leukemia, which confers resistance to other tyrosine kinase inhibitors. While many synthetic routes to Ponatinib start from 6-chloroimidazo[1,2-b]pyridazine, the introduction of an amine at the 6-position is a critical step that can be achieved through nucleophilic aromatic substitution or cross-coupling reactions, highlighting the importance of the 6-amino functionality.

BTK and PI3K/mTOR Inhibitors

The Imidazo[1,2-b]pyridazine scaffold has also been explored for the development of inhibitors of Bruton's tyrosine kinase (BTK) and the PI3K/mTOR pathway. BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies. The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The synthetic strategies to access these inhibitors often rely on the functionalization of the imidazo[1,2-b]pyridazine core, including modifications at the 6-position.

Quantitative Data Summary

The following tables summarize key quantitative data for representative kinase inhibitors derived from the Imidazo[1,2-b]pyridazine scaffold.

Table 1: Potency of Imidazo[1,2-b]pyridazine-based Tyk2 Inhibitors

Compound IDTargetAssay TypeIC50 (nM)
Tyk2 Inhibitor 1 Tyk2 JH2Binding Assay0.8
Tyk2 Inhibitor 2 Tyk2 JH2Cellular Assay (IL-23 stimulated)3.5
Tyk2 Inhibitor 3 Tyk2 JH2Cellular Assay (IFNα stimulated)15

Table 2: Activity of Ponatinib against BCR-ABL Kinase

CompoundTargetAssay TypeIC50 (nM)
Ponatinib Native BCR-ABLEnzymatic Assay0.37
Ponatinib T315I mutant BCR-ABLEnzymatic Assay2.0

Table 3: Potency of an Imidazo[1,2-b]pyridazine-based BTK Inhibitor

Compound IDTargetAssay TypeIC50 (nM)
BTK Inhibitor TM471-1 BTKEnzymatic Assay1.3

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving the Imidazo[1,2-b]pyridazine scaffold.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine

This protocol describes a general method for the palladium-catalyzed amination of 6-chloroimidazo[1,2-b]pyridazine, a common precursor to 6-amino derivatives.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine

  • Amine coupling partner (e.g., aniline derivative)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.10 eq).

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-amino-imidazo[1,2-b]pyridazine derivative.

Protocol 2: Synthesis of a Tyk2 Inhibitor Intermediate via Buchwald-Hartwig Coupling

This protocol outlines the synthesis of a key intermediate for a Tyk2 inhibitor, starting from a 6-chloro-3-amido-imidazo[1,2-b]pyridazine derivative.

Materials:

  • 6-Chloro-3-(substituted carboxamido)imidazo[1,2-b]pyridazine

  • 3-Amino-1-(2-pyridinyl)-2(1H)-pyridinone

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a reaction tube with 6-chloro-3-(substituted carboxamido)imidazo[1,2-b]pyridazine (1.0 eq), 3-amino-1-(2-pyridinyl)-2(1H)-pyridinone (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the mixture at 110 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Apoptosis Inhibition of Apoptosis STAT5->Apoptosis Ponatinib Ponatinib Ponatinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway and Inhibition by Ponatinib.

Tyk2_Signaling cluster_receptor Cytokine Receptor Cytokine IL-12 / IL-23 Receptor Receptor Subunits Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT Tyk2->STAT phosphorylates JAK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Tyk2_Inhibitor Tyk2 JH2 Inhibitor (Imidazo[1,2-b]pyridazine derivative) Tyk2_Inhibitor->Tyk2 allosterically inhibits

Caption: Tyk2 Signaling Pathway and Allosteric Inhibition.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Cell_Activity B-Cell Proliferation, Survival, and Activation Downstream->Cell_Activity BTK_Inhibitor BTK Inhibitor (Imidazo[1,2-b]pyridazine derivative) BTK_Inhibitor->BTK

Caption: BTK Signaling Pathway in B-Cells.

Synthetic_Workflow Start This compound or 6-Chloro-imidazo[1,2-b]pyridazine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) Start->Coupling Intermediate Functionalized Imidazo[1,2-b]pyridazine Intermediate Coupling->Intermediate Final_Steps Further Synthetic Modifications Intermediate->Final_Steps Product Final Kinase Inhibitor Final_Steps->Product

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-b]pyridazine Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of compounds based on this scaffold have yielded potent inhibitors of various kinases, as well as compounds with antiviral and antiparasitic properties. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of imidazo[1,2-b]pyridazine derivatives to identify hit compounds for further drug development. These application notes provide detailed protocols for biochemical and cell-based HTS assays relevant to the screening of imidazo[1,2-b]pyridazine libraries.

I. Kinase Inhibition Assays

Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as inhibitors of a multitude of protein kinases. Below are protocols for HTS assays targeting several important kinase families.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Application: This assay is suitable for the high-throughput screening of imidazo[1,2-b]pyridazine compounds against a variety of tyrosine and serine/threonine kinases, such as DYRKs, CLKs, and Haspin.

Principle: The HTRF assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are then added. When the substrate is phosphorylated, the antibody and streptavidin-XL665 are brought into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation and thus reduce the FRET signal.

Experimental Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each imidazo[1,2-b]pyridazine compound in 100% DMSO.

    • Create a working stock by diluting the compounds in DMSO. For a primary screen at 10 µM, a 1 mM working stock is appropriate.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the compound working stock or DMSO (vehicle control) to the appropriate wells of a low-volume 384-well plate.

    • Add 5 µL of the kinase solution (e.g., DYRK1A, CLK1, or Haspin) in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP in kinase reaction buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection buffer containing europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Determine the percent inhibition for each compound relative to the controls.

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

Quantitative Data Summary: Kinase Inhibition by Imidazo[1,2-b]pyridazine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 20aDYRK1ABiochemical50[1]
Compound 20aCLK1Biochemical82[1]
Compound 20aCLK4Biochemical44[1]
Compound 12HaspinATP Competition6-950 (ATP dependent)[2]
K00486PIM1Biochemical34
K00486PIM2Biochemical2500[3]
K00152PIM1Biochemical39[3]
K00152PIM2Biochemical7000[3]
Compound 22BTKBiochemical1.3[4][5]
A17mTORBiochemical67
A18mTORBiochemical62[6]
O-10ALK (Wild Type)Enzymatic2.6[7]
O-10ALK (G1202R Mutant)Enzymatic6.4[7]
O-10ALK (L1196M/G1202R)Enzymatic23[7]
15mTRK (Wild Type)Biochemical0.08[8]
15mTRK (G595R Mutant)Biochemical2.14[8]
15mTRK (G667C Mutant)Biochemical0.68[8]
LanthaScreen® Eu Kinase Binding Assay

Application: This assay is particularly useful for identifying inhibitors that bind to the ATP-binding site of kinases, such as Tyk2.

Principle: The LanthaScreen® assay is a TR-FRET-based competition binding assay. A europium-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive tracer also binds to the kinase's ATP site. This proximity results in a high FRET signal. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer, europium-labeled antibody, fluorescent tracer, and kinase stock solutions according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the imidazo[1,2-b]pyridazine compound dilutions or DMSO to the assay wells.

    • Add 2.5 µL of a 4X solution of the kinase/europium-antibody complex.

    • Add 5 µL of a 2X solution of the fluorescent tracer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-capable plate reader.

Quantitative Data Summary: Tyk2 JH2 Domain Inhibition

Compound IDAssay TypeKi (nM)IFNα IC50 (nM)hWB IC50 (nM)Reference
6Tyk2 JH2 Binding0.086--[9]
6qTyk2 JH2 Binding0.0151263[9]
6rTyk2 JH2 Binding0.02125104[9]
6sTyk2 JH2 Binding0.03541136[9]
6tTyk2 JH2 Binding0.02728115[9]
7TYK2 JH2 SPA480 (IC50)--[10]
29TYK2 JH2 SPA---[10]

Signaling Pathway Diagrams

TYK2_JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates P_STAT p-STAT P_STAT_Dimer p-STAT Dimer P_STAT->P_STAT_Dimer Dimerizes Nucleus Nucleus P_STAT_Dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Promotes Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TYK2 Inhibits

Caption: TYK2-mediated JAK/STAT signaling pathway.[9][11][12][13][14][15]

PIM_Kinase_Pathway PIM_Kinase PIM Kinase BAD BAD PIM_Kinase->BAD Phosphorylates FourE_BP1 4E-BP1 PIM_Kinase->FourE_BP1 Phosphorylates p_BAD p-BAD Apoptosis Apoptosis p_BAD->Apoptosis Inhibits p_FourE_BP1 p-4E-BP1 eIF4E eIF4E p_FourE_BP1->eIF4E Releases Translation Protein Translation eIF4E->Translation Promotes Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PIM_Kinase Inhibits

Caption: PIM kinase downstream signaling.[16][17][18][19]

mTOR_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourE_BP1 4E-BP1 mTORC1->FourE_BP1 Phosphorylates p_S6K p-S6K Protein_Synthesis Protein Synthesis p_S6K->Protein_Synthesis Promotes p_FourE_BP1 p-4E-BP1 p_FourE_BP1->Protein_Synthesis Promotes Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway.[20][21][22][23][24]

II. Antiviral Assays

Imidazo[1,2-b]pyridazine compounds have shown promise as antiviral agents. The following protocols are suitable for HTS of these libraries against various viruses.

Cytopathic Effect (CPE) Inhibition Assay

Application: A robust method for screening large compound libraries for activity against cytopathic viruses like picornaviruses.

Principle: This assay measures the ability of a compound to protect host cells from virus-induced cell death. Cell viability is typically measured using a luminescent reagent that quantifies ATP levels, which correlate with the number of viable cells.

Experimental Protocol:

  • Cell Plating:

    • Seed host cells (e.g., HeLa cells for rhinoviruses) in 384-well plates at a density that will be sub-confluent at the end of the assay.

  • Compound and Virus Addition:

    • Add imidazo[1,2-b]pyridazine compounds to the wells at the desired final concentration.

    • Infect the cells with a pre-titered amount of virus that causes significant CPE within 48-72 hours.

    • Include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to all wells.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent CPE reduction for each compound.

    • Determine EC50 values for active compounds.

Plaque Reduction Assay

Application: A secondary screen to confirm the antiviral activity of hits from the primary CPE assay and to determine their potency.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.

Experimental Protocol:

  • Cell Plating:

    • Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Compound and Virus Incubation:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds.

    • Mix the compound dilutions with a known amount of virus (e.g., 50-100 plaque-forming units).

    • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Infection and Overlay:

    • Infect the cell monolayers with the virus-compound mixture.

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration.

  • Incubation and Staining:

    • Incubate the plates for 2-4 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percent plaque reduction compared to the virus control.

    • Determine the IC50 value of the compound.

Quantitative Data Summary: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDVirus StrainAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
A4PR8-PB2-GlucPhenotypic Screen2.7527.369.95[25]
A3PR8-PB2-GlucPhenotypic Screen2.3519.828.43[25]
A5PR8-PB2-GlucPhenotypic Screen3.1226.438.47[25]
A8PR8-PB2-GlucPhenotypic Screen4.5731.566.91[25]
3bHuman Coronavirus 229EAntiviral Assay56.96>4007.14[26]

III. Antiparasitic Assays

Imidazo[1,2-b]pyridazine libraries have also been screened for activity against parasites such as Leishmania.

High-Content Screening (HCS) Assay for Intracellular Leishmania

Application: A cell-based imaging assay to screen for compounds that are active against the intracellular amastigote stage of Leishmania.

Principle: This assay uses automated microscopy and image analysis to quantify the number of intracellular parasites and host cells. This allows for the simultaneous determination of anti-leishmanial activity and cytotoxicity.

Experimental Protocol:

  • Host Cell Plating:

    • Seed macrophages (e.g., THP-1 cells) in 384-well imaging plates.

  • Infection:

    • Infect the macrophages with Leishmania promastigotes, which will differentiate into amastigotes inside the host cells.

  • Compound Addition:

    • Add the imidazo[1,2-b]pyridazine compounds to the infected cells.

  • Incubation:

    • Incubate the plates for 72-96 hours.

  • Staining and Imaging:

    • Fix the cells and stain the nuclei of both the host cells and the intracellular amastigotes with a fluorescent DNA dye (e.g., DAPI or Hoechst).

    • Acquire images using an automated high-content imaging system.

  • Image Analysis:

    • Use image analysis software to identify and count the number of host cells and intracellular amastigotes in each well.

  • Data Analysis:

    • Calculate the infection rate and the number of amastigotes per cell.

    • Determine the EC50 for anti-leishmanial activity and the CC50 for host cell cytotoxicity.

Quantitative Data Summary: Anti-leishmanial Activity

Compound IDParasiteAssay TypeActivityReference
Various derivativesLeishmania amazonensisViability AssayActive at 10 µM[1]

Experimental Workflow Diagram

HTS_Workflow Library Imidazo[1,2-b]pyridazine Library Primary_Screen Primary HTS (e.g., HTRF, CPE) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Plaque Reduction, HCS) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for HTS of Imidazo[1,2-b]pyridazine libraries.

References

Application Notes: Design and Synthesis of Imidazo[1,2-b]pyridazine-based ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) characterized by ALK gene rearrangements. While first and second-generation ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, their long-term benefit is often limited by the development of acquired resistance, frequently driven by secondary mutations in the ALK kinase domain. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising heterocyclic nucleus for the development of novel kinase inhibitors, including next-generation ALK inhibitors designed to overcome these resistance mechanisms.[1][2] This document outlines the design principles, synthesis strategies, and key experimental protocols for the evaluation of imidazo[1,2-b]pyridazine-based ALK inhibitors.

Design Strategy and Structure-Activity Relationship (SAR)

The rational design of imidazo[1,2-b]pyridazine-based ALK inhibitors leverages a deep understanding of the ATP-binding pocket of the ALK kinase domain. The design process combines structure-based insights with knowledge-based pharmacophore modeling to optimize ligand engagement with key residues.[3]

Key Pharmacophoric Features:

  • Hinge-Binding Group: This moiety forms critical hydrogen bond interactions with the hinge region of the kinase (e.g., His283 in ALK5), anchoring the inhibitor in the ATP pocket.[3]

  • Central Core (Imidazo[1,2-b]pyridazine): This bicyclic aromatic system serves as the central scaffold, providing the necessary structural rigidity and orientation for the other pharmacophoric elements.[3]

  • Selectivity Substituent: Typically a phenyl or pyridyl group, this substituent extends into a lipophilic pocket near the gatekeeper residue, playing a crucial role in determining the inhibitor's potency and selectivity profile.[3]

The optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has been a key focus of hit-to-lead campaigns to enhance inhibitory activity and kinase selectivity.[4] Recent efforts have focused on developing macrocyclic derivatives to effectively target challenging resistance mutations, such as the G1202R solvent front mutation.[1][5]

cluster_0 ALK Kinase ATP-Binding Pocket cluster_1 Imidazo[1,2-b]pyridazine Inhibitor hinge Hinge Region pocket Lipophilic Pocket (near Gatekeeper) catalytic_lys Catalytic Lysine inhibitor_core Central Core (Imidazo[1,2-b]pyridazine) inhibitor_core->catalytic_lys Polar Interactions hinge_binder Hinge-Binding Group hinge_binder->hinge H-Bonding selectivity_group Selectivity Substituent selectivity_group->pocket Lipophilic Interactions

Figure 1: Pharmacophore model for ALK inhibitors.

Lead Compound Profile & Data

Recent studies have identified novel imidazo[1,2-b]pyridazine macrocyclic derivatives as potent ALK inhibitors capable of overcoming multiple resistance mutations.[1] Compound O-10 emerged as a lead candidate with superior enzymatic inhibitory activity compared to the first-generation inhibitor, Crizotinib, particularly against the clinically significant G1202R mutant.[1][5]

Table 1: Biochemical Inhibitory Activity (IC₅₀, nM) of Lead Compound O-10 vs. Crizotinib

Target Enzyme Compound O-10 (imidazo[1,2-b]pyridazine)[1] Crizotinib (1st Gen. Inhibitor)[5] Performance Summary
ALKWT 2.6 ~20-24 O-10 is ~8-9x more potent against wild-type ALK.
ALKG1202R 6.4 >2000 O-10 effectively inhibits the highly resistant G1202R mutant.

| ALKL1196M/G1202R| 23 | Not Reported | O-10 retains activity against lorlatinib-resistant double mutations. |

Table 2: Cellular Antiproliferative Activity (IC₅₀, nM) of Lead Compound O-10

Cell Line Genotype IC₅₀ (nM)[1]
Karpas299 ALK-positive 38
BaF3-EML4-ALKG1202R Engineered, G1202R mutant 52

| BaF3-EML4-ALKL1196M/G1202R | Engineered, double mutant | 64 |

ALK Signaling Pathway & Inhibition

ALK activation, typically through ligand binding or oncogenic fusion events (e.g., EML4-ALK), leads to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, which collectively drive cell proliferation, survival, and differentiation. Imidazo[1,2-b]pyridazine inhibitors function by competitively binding to the ATP pocket of the ALK kinase domain, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates.

ALK_Signaling_Pathway ligand Ligand or Fusion Event alk ALK Receptor ligand->alk dimer Dimerization & Autophosphorylation alk->dimer jak JAK dimer->jak pi3k PI3K dimer->pi3k ras RAS dimer->ras inhibitor Imidazo[1,2-b]pyridazine ALK Inhibitor inhibitor->dimer Inhibition stat3 STAT3 jak->stat3 response Gene Transcription (Proliferation, Survival) stat3->response akt AKT pi3k->akt akt->response raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->response

Figure 2: ALK signaling pathway and point of inhibition.

Experimental Protocols

The following section details generalized protocols for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine-based ALK inhibitors.

A. General Synthesis Workflow

The synthesis of the imidazo[1,2-b]pyridazine core typically involves the cyclization of a 3-aminopyridazine derivative with an α-haloketone or a related precursor.[6][7] Subsequent functionalization is often achieved through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents at key positions.[8]

Synthesis_Workflow start Starting Materials (e.g., 6-chloropyridazin-3-amine, 1,3-dichloroacetone) step1 Step 1: Core Synthesis Cyclocondensation Reaction start->step1 intermediate1 Intermediate: Substituted Imidazo[1,2-b]pyridazine Core step1->intermediate1 step2 Step 2: Functionalization (e.g., Suzuki Coupling) intermediate1->step2 intermediate2 Intermediate: Functionalized Scaffold step2->intermediate2 step3 Step 3: Final Modification (e.g., Amide Coupling, Deprotection) intermediate2->step3 final_product Final Product: ALK Inhibitor step3->final_product

Figure 3: General workflow for inhibitor synthesis.

Protocol 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (Core Intermediate) [6]

  • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).

  • Stir and heat the reaction mixture under reflux for 48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent in vacuo.

  • Purify the crude product by chromatography on silica gel (eluent: dichloromethane/ethyl acetate) to yield the title compound.

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling [8]

  • To a mixture of the bromo-substituted imidazo[1,2-b]pyridazine intermediate (1 equivalent) and a suitable boronic acid (1.2-1.5 equivalents) in a solvent mixture (e.g., 1,4-dioxane/H₂O), add a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) and a base (e.g., K₃PO₄ or Na₂CO₃).

  • Heat the reaction mixture at 80-95 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the coupled product.

B. Biological Evaluation Protocols

Protocol 3: Biochemical Kinase Assay (TR-FRET) [5] This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ALK kinase.

  • Reagent Preparation:

    • Prepare a 4X solution of the test inhibitor by serial dilution in assay buffer.

    • Prepare a 4X solution of the purified ALK enzyme (e.g., ALKWT or mutant).

    • Prepare a 2X substrate/2X ATP mixture (e.g., using a biotinylated peptide substrate).

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of the 4X inhibitor solution.

    • Initiate the reaction by adding 2.5 µL of the 4X kinase solution.

    • Add 5 µL of the 2X Substrate/2X ATP mixture.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a 2X Detection Mix containing EDTA and a Europium-labeled anti-phosphopeptide antibody in TR-FRET Dilution Buffer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader to measure the ratio of acceptor/donor emission.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls and determine IC₅₀ values using a non-linear regression curve fit.

Protocol 4: Cellular Antiproliferative Assay (CellTiter-Glo®) [5] This assay determines the effect of an inhibitor on the viability of cancer cells expressing ALK.

  • Cell Plating:

    • Seed cells (e.g., Karpas299 or Ba/F3 engineered to express EML4-ALK mutants) into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the test compound.

    • Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Signal Generation:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate luminometer.

    • Calculate IC₅₀ values by plotting the percent viability against the log concentration of the inhibitor.

Protocol 5: Western Blot for ALK Phosphorylation [5] This technique confirms target engagement within the cell by measuring the phosphorylation status of ALK and its downstream effectors.

  • Cell Treatment and Lysis:

    • Culture cells (e.g., Karpas299) to 70-80% confluency.

    • Treat cells with various concentrations of the inhibitor for 2-6 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

The imidazo[1,2-b]pyridazine scaffold serves as a versatile and privileged structure in the design of novel ALK inhibitors.[2] Strategic optimization of this core has led to the development of potent, next-generation inhibitors that can effectively combat the challenging resistance mutations that limit the efficacy of current therapies. The protocols outlined herein provide a framework for the synthesis, screening, and characterization of these promising therapeutic agents.

References

Application of Imidazo[1,2-b]pyridazine Derivatives as Selective Tyk2 JH2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of imidazo[1,2-b]pyridazine derivatives as selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2). By targeting the pseudokinase (JH2) domain, these compounds offer a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide details their mechanism of action, presents key preclinical data, and provides detailed protocols for essential experiments.

Introduction to Tyk2 and Selective JH2 Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. Tyk2 plays a crucial role in the signaling pathways of key pro-inflammatory cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2][3] These signaling cascades are integral to the pathogenesis of numerous autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.[1][3][4]

Traditionally, JAK inhibitors have targeted the highly conserved ATP-binding site within the catalytic kinase (JH1) domain. However, this approach often leads to a lack of selectivity and potential off-target effects due to the structural similarity among JAK family members.[1][5] A novel and more selective approach involves targeting the pseudokinase (JH2) domain. The JH2 domain, while catalytically inactive, plays a critical regulatory role in Tyk2 function.[1][6] Small molecules that bind to the JH2 domain, such as imidazo[1,2-b]pyridazine derivatives, act as allosteric inhibitors. They stabilize an autoinhibitory conformation of Tyk2, thereby preventing the activation of the JH1 kinase domain and subsequent downstream signaling.[5][7][8] This mechanism allows for high selectivity for Tyk2 over other JAKs, potentially leading to improved safety and efficacy in clinical applications.[5][7]

Mechanism of Action of Imidazo[1,2-b]pyridazine Derivatives

Imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors function through a unique allosteric mechanism. By binding to the JH2 domain, these small molecules lock the pseudokinase domain into an inhibitory conformation with the catalytic JH1 domain. This prevents the conformational changes necessary for receptor-mediated activation of Tyk2's kinase activity.[7][8] Consequently, the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins is blocked, inhibiting the nuclear translocation of STATs and the transcription of target inflammatory genes.[1][7]

Below is a diagram illustrating the Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tyk2 Tyk2 cluster_nucleus Nucleus Cytokine IL-12, IL-23, IFN Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2_JH1 JH1 (Kinase) Receptor->Tyk2_JH1 Activates Tyk2_JH2 JH2 (Pseudokinase) Tyk2_JH2->Tyk2_JH1 Allosterically Inhibits STAT STAT Tyk2_JH1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer_pSTAT pSTAT Dimer pSTAT->Dimer_pSTAT Dimerizes Gene_Transcription Gene Transcription Dimer_pSTAT->Gene_Transcription Translocates & Activates Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->Tyk2_JH2 Binds & Inhibits

Tyk2 signaling and inhibition by Imidazo[1,2-b]pyridazines.

Data Presentation: In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of representative imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors. Data is compiled from published literature.

Table 1: Biochemical Potency of Imidazo[1,2-b]pyridazine Derivatives against Tyk2 JH2

Compound ReferenceAssay TypePotency (IC50/Kd, nM)
Compound 6[9][10]HTRF Assay0.2 (IC50)
Compound 29[2]Cellular AssayPotent Inhibition
SHR9332[7]KdELECT Assay>20,000 (JH1)
Deucravacitinib (BMS-986165)[11]Binding Assay0.02 (Ki)

Table 2: Selectivity Profile of Imidazo[1,2-b]pyridazine Derivatives

Compound ReferenceTargetPotency (IC50/Kd, nM)Selectivity vs. Tyk2 JH2
SHR9332[7]JAK1 JH1>20,000>100,000-fold
JAK2 JH1>2,000>10,000-fold
JAK3 JH1>4,500>22,500-fold
JAK1 JH21.8~9-fold (vs. JAK1 JH2)
JAK2 JH2220~1100-fold (vs. JAK2 JH2)
Deucravacitinib (BMS-986165)[11]JAK1 JH2-17-fold
BMPR2-10,000-fold

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Experimental Workflow for Inhibitor Characterization

The general workflow for characterizing novel imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors is outlined in the diagram below.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay Biochemical Assays (HTRF, NanoBRET, KdELECT) Start->Biochemical_Assay Cellular_Assay Cell-Based Assays (STAT Phosphorylation, Cytokine Production) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Selectivity Profiling (JAK family, Kinome scan) Cellular_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization In_Vivo_Models In Vivo Efficacy Models (e.g., Rat Adjuvant Arthritis) PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Models->PK_PD_Studies End Candidate Selection PK_PD_Studies->End Lead_Optimization->Biochemical_Assay Iterate Lead_Optimization->In_Vivo_Models

Workflow for Tyk2 JH2 inhibitor characterization.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay measures the binding affinity of test compounds to the Tyk2 JH2 domain.

Materials:

  • Recombinant Tyk2 JH2 protein (e.g., GST-tagged)

  • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled tracer (e.g., a known biotinylated ligand)

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (imidazo[1,2-b]pyridazine derivatives)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add a solution containing the Tyk2 JH2 protein and the anti-tag antibody.

  • Add the streptavidin-XL665 and the biotinylated tracer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures compound binding to Tyk2 JH2 in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-Tyk2 JH2 fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compounds

  • 384-well white assay plates

Protocol:

  • Transfect HEK293 cells with the NanoLuc®-Tyk2 JH2 plasmid and seed them into 384-well plates.

  • Culture the cells for 18-24 hours.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

  • Add the test compound dilutions to the wells.

  • Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

  • Read the plate within 20 minutes on a plate reader capable of measuring luminescence at 450 nm and 610 nm.

  • Calculate the BRET ratio (610 nm / 450 nm) and determine the IC50 values.

STAT Phosphorylation Assay by Flow Cytometry

This assay assesses the functional inhibition of Tyk2-mediated signaling in cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., NK-92)

  • Cytokine for stimulation (e.g., IL-12, IFNα)

  • Test compounds

  • Fixation buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 100% methanol)

  • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3) and phosphorylated STAT (e.g., pSTAT1, pSTAT5)

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood.

  • Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL IL-12) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fix the cells with fixation buffer for 10 minutes at room temperature.

  • Permeabilize the cells with ice-cold methanol for 15 minutes on ice.

  • Wash the cells and stain with fluorochrome-conjugated antibodies against the cell surface marker and pSTAT for 30-60 minutes at room temperature.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population and calculate the IC50 of the inhibitor.

IL-12/IL-18-Induced IFNγ Production in Human Whole Blood

This assay measures the inhibitory effect of compounds on cytokine production in a more physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • Recombinant human IL-12 and IL-18

  • Test compounds

  • RPMI 1640 medium

  • IFNγ ELISA kit

Protocol:

  • Dilute the whole blood (e.g., 1:1) with RPMI 1640.

  • Add serial dilutions of the test compound to the diluted blood and pre-incubate for 1 hour at 37°C.

  • Stimulate the blood with IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 10 ng/mL) for 18-24 hours at 37°C in a CO2 incubator.

  • Centrifuge the samples to collect the plasma.

  • Measure the concentration of IFNγ in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 of the inhibitor by plotting IFNγ concentration against the compound concentration.

Conclusion

Imidazo[1,2-b]pyridazine derivatives represent a promising class of highly selective, allosteric Tyk2 inhibitors. By targeting the JH2 pseudokinase domain, these compounds can effectively block pro-inflammatory cytokine signaling with a reduced risk of off-target effects associated with traditional JAK inhibitors. The experimental protocols provided herein offer a robust framework for the characterization and development of novel Tyk2 JH2 inhibitors for the treatment of autoimmune and inflammatory diseases.

References

In Vitro Biological Activity of Imidazo[1,2-b]pyridazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the in vitro biological activity of Imidazo[1,2-b]pyridazine compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections offer step-by-step experimental procedures and data presentation guidelines to facilitate the screening and characterization of novel Imidazo[1,2-b]pyridazine derivatives.

Anticancer Activity

Imidazo[1,2-b]pyridazine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The most common in vitro method to assess this activity is the MTT assay, which measures cell viability.

Quantitative Data Summary: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45
IP-6 HCC1937 (Breast Cancer)47.7
IP-7 HCC1937 (Breast Cancer)79.6
12b Hep-2 (Laryngeal Cancer)11
12b HepG2 (Liver Cancer)13
12b MCF-7 (Breast Cancer)11
12b A375 (Melanoma)11
1h MeOV (Melanoma)<10
1h MeTA (Melanoma)<10
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of Imidazo[1,2-b]pyridazine compounds on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Imidazo[1,2-b]pyridazine test compounds

  • Dimethyl Sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Imidazo[1,2-b]pyridazine compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the test compound.

    • Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treat_cells Treat cells with compound for 48-72h compound_prep->treat_cells add_mtt Add MTT solution and incubate 3-4h treat_cells->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Imidazo[1,2-b]pyridazine derivatives have shown promise as antimicrobial agents, with activity reported against various fungal and bacterial strains, including Mycobacterium tuberculosis.

Quantitative Data Summary: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 7 Acinetobacter baumannii7.8
Compound 7 Escherichia coli7.8
Compound 7 Staphylococcus aureus (MRSA)7.8
Compound 7 Salmonella typhimurium7.8
Compound 13 Acinetobacter baumannii3.74
Compound 13 Pseudomonas aeruginosa7.48
6a-l series Mycobacterium tuberculosis H37Rv1.6 - >100
Antifungal Activity

The mycelium growth rate method is a common technique to evaluate the antifungal potential of chemical compounds.

Experimental Protocol: Mycelium Growth Rate Assay

This protocol describes the evaluation of the antifungal activity of Imidazo[1,2-b]pyridazine compounds by measuring the inhibition of fungal mycelial growth on a solid medium.

Materials:

  • Fungal strain of interest (e.g., Aspergillus niger, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Imidazo[1,2-b]pyridazine test compounds

  • DMSO (sterile)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

  • Laminar flow hood

Procedure:

  • Medium Preparation:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to 45-50°C in a water bath.

    • Add the test compound (dissolved in a minimal amount of DMSO) to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing. Include a solvent control (PDA with DMSO) and a negative control (PDA only).

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify in a laminar flow hood.

  • Fungal Inoculation:

    • From the margin of an actively growing, 5-7 day old fungal culture on PDA, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, at the center of each prepared PDA plate (both treated and control plates).

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at 25-28°C in an inverted position.

  • Measurement and Data Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate.

      • dt = average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).

Experimental Workflow for Mycelium Growth Rate Assay

Mycelium_Growth_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_pda Prepare PDA medium with test compound prep_inoculum Prepare fungal mycelial disc inoculate Inoculate center of PDA plate prep_inoculum->inoculate incubate Incubate at 25-28°C inoculate->incubate measure_diameter Measure colony diameter incubate->measure_diameter calculate_inhibition Calculate % growth inhibition and EC50 measure_diameter->calculate_inhibition

Caption: Workflow for the mycelium growth rate assay.

Anti-tubercular Activity

The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for determining the susceptibility of Mycobacterium tuberculosis to various compounds.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol details the procedure for assessing the in vitro anti-tubercular activity of Imidazo[1,2-b]pyridazine compounds against Mycobacterium tuberculosis H37Rv strain.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Imidazo[1,2-b]pyridazine test compounds

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Sterile 96-well flat-bottom microplates

  • Biosafety cabinet (Class II or III)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:20 in supplemented 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • In a 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

    • Add 100 µL of supplemented 7H9 broth to the remaining wells.

    • Add the test compound (dissolved in DMSO and then diluted in broth) to the first well of a row and perform serial two-fold dilutions across the plate. The final volume in each well should be 100 µL.

    • Include a drug-free control, a solvent (DMSO) control, and a positive control with a standard anti-TB drug.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

    • Continue to incubate the plate at 37°C for another 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare M. tuberculosis inoculum prep_plate Prepare serial dilutions of compound in 96-well plate inoculate Inoculate plate with bacteria prep_plate->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate add_alamar Add Alamar Blue and incubate 24h incubate->add_alamar read_color Observe color change (Blue vs. Pink) add_alamar->read_color determine_mic Determine Minimum Inhibitory Concentration (MIC) read_color->determine_mic

Caption: Canonical NF-κB signaling pathway and its inhibition.

Tyk2 JH2 Pseudokinase Domain Inhibition Assay

Tyk2 is a member of the Janus kinase (JAK) family, and its pseudokinase (JH2) domain is an attractive target for developing selective allosteric inhibitors for autoimmune and inflammatory diseases.

Experimental Protocol: Tyk2 JH2 Fluorescence Polarization Assay

This protocol outlines a competitive binding assay to screen for inhibitors of the Tyk2 JH2 domain using fluorescence polarization (FP).

Materials:

  • Recombinant human Tyk2 JH2 domain

  • Fluorescently labeled probe/tracer specific for the Tyk2 JH2 domain

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Imidazo[1,2-b]pyridazine test compounds

  • Black, low-volume 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the test compounds at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.

    • Add the fluorescently labeled Tyk2 JH2 probe to all wells at a fixed concentration (typically in the low nanomolar range).

    • Add the recombinant Tyk2 JH2 protein to all wells except the "no enzyme" control.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (mP) of each well using a suitable microplate reader.

  • Data Analysis:

    • The binding of the fluorescent probe to the Tyk2 JH2 protein results in a high FP value. In the presence of a competing inhibitor, the probe is displaced, leading to a lower FP value.

    • Calculate the percentage of inhibition based on the FP values of the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Logical Relationship for Tyk2 JH2 Inhibition Assay

Caption: Principle of the Tyk2 JH2 competitive binding assay.

Application Notes and Protocols for X-ray Crystallography of Imidazo[1,2-b]pyridazine Ligands Bound to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural determination of protein-ligand complexes involving Imidazo[1,2-b]pyridazine-based ligands using X-ray crystallography. Imidazo[1,2-b]pyridazines are a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of protein kinases and other important drug targets. Understanding the precise binding modes of these ligands through X-ray crystallography is crucial for structure-based drug design and the development of potent and selective therapeutics.

Introduction to Imidazo[1,2-b]pyridazine Ligands and their Targets

The Imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has been successfully employed in the design of inhibitors for a variety of protein classes, most notably protein kinases. Its rigid, planar structure and synthetic tractability allow for the strategic placement of substituents to optimize binding affinity, selectivity, and pharmacokinetic properties. X-ray crystallography has been instrumental in revealing the molecular basis for the activity of these compounds, guiding further optimization efforts.

Key protein targets for which Imidazo[1,2-b]pyridazine-based inhibitors have been structurally characterized include:

  • PIM Kinases (PIM-1, PIM-2, PIM-3): Serine/threonine kinases involved in cell survival and proliferation, making them attractive targets in oncology.

  • Glycogen Synthase Kinase-3β (GSK-3β): A key regulator in numerous cellular signaling pathways, implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes.

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): A family of kinases with roles in neuronal development and other cellular processes.

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, playing a critical role in cytokine signaling and autoimmune diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for representative Imidazo[1,2-b]pyridazine ligands in complex with their target proteins, as determined by X-ray crystallography and associated biophysical assays.

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Ligands

Ligand/InhibitorTarget ProteinBinding Affinity (IC₅₀/Kᵢ/Kₐ)Assay Method
K00135PIM-1IC₅₀ = 25 nMIn vitro kinase assay
K00486PIM-1IC₅₀ = 100 nMIn vitro kinase assay
K00152PIM-1IC₅₀ = 1 µMIn vitro kinase assay
Compound 9GSK-3βIC₅₀ = 220 nMCompetition assay
Compound 47GSK-3βPotent inhibitorIn vivo studies
Compound 17DYRK1APotent cellular inhibitorCellular assays
Compound 7Tyk2 (JH2 domain)-Hit compound
Compound 29Tyk2 (JH2 domain)Sub-100 nM potencyCellular reporter assay

Table 2: Crystallographic Data for Imidazo[1,2-b]pyridazine-Protein Complexes

PDB IDTarget ProteinLigandResolution (Å)Space Group
2BZHPIM-1K001352.1P2₁2₁2₁
8DJDGSK-3βCompound 9--
8DJEGSK-3βCompound 22--
8DJCGSK-3βCompound 47--
4WOVTyk2 (JH2 domain)---

Note: Some data points are qualitative ("Potent inhibitor") as specific quantitative values were not available in the cited literature.

Experimental Protocols

This section provides a generalized, step-by-step protocol for the X-ray crystallographic analysis of Imidazo[1,2-b]pyridazine ligands in complex with their target proteins. This protocol is a composite based on methodologies reported for kinases and should be optimized for each specific protein-ligand system.

Protein Expression and Purification

High-purity, homogenous protein is a prerequisite for successful crystallization.

Protocol:

  • Cloning and Expression:

    • Subclone the gene encoding the target protein (e.g., the kinase domain) into a suitable expression vector (e.g., pET vector with an N-terminal His₆-tag).

    • Transform the expression vector into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

    • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., 0.5 mM IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis and Lysate Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage and Further Purification (Optional but Recommended):

    • If the affinity tag interferes with crystallization, cleave it using a specific protease (e.g., TEV or Thrombin) during dialysis against a low-imidazole buffer.

    • Remove the cleaved tag and uncleaved protein by passing the sample through the Ni-NTA column again (subtracting chromatography).

    • Perform size-exclusion chromatography (gel filtration) as a final polishing step to obtain a homogenous protein sample in the desired final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Protein Concentration and Quality Control:

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

    • Assess the purity and homogeneity of the protein sample by SDS-PAGE and dynamic light scattering (DLS).

Co-crystallization

Co-crystallization involves crystallizing the protein in the presence of the Imidazo[1,2-b]pyridazine ligand.

Protocol:

  • Ligand Preparation:

    • Dissolve the Imidazo[1,2-b]pyridazine ligand in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 50-100 mM).

  • Complex Formation:

    • Incubate the purified protein with the ligand at a molar excess (typically 1:2 to 1:5 protein to ligand ratio) on ice for at least 1 hour prior to setting up crystallization trials. The final DMSO concentration in the protein solution should be kept low (ideally < 5%) to avoid interference with crystallization.

  • Crystallization Screening:

    • Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Index, PEG/Ion) to screen a wide range of crystallization conditions.

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 4°C or 20°C).

    • Typically, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and the concentration of additives.

    • Micro-seeding can be employed to improve crystal size and quality.

X-ray Diffraction Data Collection

Protocol:

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop using a small loop.

    • Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol, ethylene glycol, or another suitable cryo-agent.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.

Structure Determination and Refinement

Protocol:

  • Data Processing:

    • Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group using software such as MOSFLM, XDS, or HKL2000.[1]

  • Structure Solution:

    • Solve the phase problem using molecular replacement (MR) if a homologous structure is available in the Protein Data Bank (PDB). A suitable search model can be a previously determined structure of the same protein or a closely related homolog. Phaser or MOLREP are commonly used programs for MR.

  • Model Building and Refinement:

    • Build an initial model of the protein-ligand complex into the electron density map using software like Coot.

    • Refine the atomic coordinates, B-factors, and occupancies against the experimental data using refinement programs such as REFMAC5 or Phenix.refine. This process is iterative, with rounds of manual model building in Coot followed by automated refinement.

    • The Imidazo[1,2-b]pyridazine ligand is modeled into the clear electron density in the active site. Restraints for the ligand's geometry are generated using programs like PRODRG or the Grade Web Server.

  • Structure Validation:

    • Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality.

    • Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized kinase signaling pathway and the experimental workflow for X-ray crystallography.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Target_Kinase Target Protein (e.g., PIM-1, GSK-3β, DYRK1A, Tyk2) Receptor_Tyrosine_Kinase->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Biological_Effect Cell Proliferation, Survival, etc. Downstream_Substrate->Biological_Effect Leads to Imidazo_Ligand Imidazo[1,2-b]pyridazine Ligand Imidazo_Ligand->Target_Kinase Inhibits

Caption: Generalized kinase signaling pathway illustrating the inhibitory action of an Imidazo[1,2-b]pyridazine ligand.

XRay_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_analysis Data Collection & Analysis Cloning 1. Gene Cloning Expression 2. Protein Expression Cloning->Expression Purification 3. Purification Expression->Purification Complex_Formation 4. Protein-Ligand Complex Formation Purification->Complex_Formation Screening 5. Crystallization Screening Complex_Formation->Screening Optimization 6. Crystal Optimization Screening->Optimization Data_Collection 7. X-ray Data Collection Optimization->Data_Collection Structure_Solution 8. Structure Solution (MR) Data_Collection->Structure_Solution Refinement 9. Refinement & Model Building Structure_Solution->Refinement Validation 10. Validation & Deposition Refinement->Validation

Caption: Experimental workflow for determining the X-ray crystal structure of a protein-Imidazo[1,2-b]pyridazine ligand complex.

References

Application Notes and Protocols for Testing Imidazo[1,2-b]pyridazine Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cellular assays for evaluating the efficacy of Imidazo[1,2-b]pyridazine compounds against cancer cell lines. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in your research.

Introduction

Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1] These compounds have been shown to target a variety of key signaling pathways implicated in cancer progression, including mTOR, Tyk2, Mps1 kinase, and the PI3K/Akt pathway.[2][3][4] This document outlines a suite of cellular assays to characterize the anti-cancer activity of novel Imidazo[1,2-b]pyridazine derivatives, from initial cytotoxicity screening to elucidating the mechanism of action.

Principles of Key Cellular Assays

A multi-faceted approach is recommended to thoroughly assess the anti-cancer properties of Imidazo[1,2-b]pyridazine compounds. The following assays provide a comprehensive workflow:

  • Cell Viability and Cytotoxicity Assays (MTT & SRB): These are initial screening assays to determine the concentration-dependent effect of the compounds on cancer cell proliferation and survival. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.

  • Clonogenic Survival Assay: This assay assesses the long-term effects of the compounds on the ability of single cells to form colonies, providing insight into their cytostatic or cytotoxic potential at lower concentrations.

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay is used to quantify the induction of programmed cell death (apoptosis) by the test compounds. It distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining): This assay determines the effect of the compounds on cell cycle progression. By staining the DNA with propidium iodide and analyzing via flow cytometry, one can identify cell cycle arrest at the G1, S, or G2/M phases.

  • Western Blot Analysis: This technique is crucial for investigating the mechanism of action at the molecular level. It allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into the signaling pathways modulated by the Imidazo[1,2-b]pyridazine derivatives.

  • In Vitro Kinase Assay: For compounds predicted to target specific kinases, this biochemical assay directly measures the inhibitory activity of the compound on the purified enzyme.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for adherent cancer cell lines in a 96-well format.

Materials:

  • Cancer cell lines of interest (e.g., A549, H460, HCC1937)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-b]pyridazine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the Imidazo[1,2-b]pyridazine compound in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) SRB (Sulphorhodamine B) Assay

This protocol is suitable for determining cytotoxicity based on total cellular protein content.

Materials:

  • All materials from the MTT assay, except for the MTT solution and DMSO for dissolution.

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

Procedure:

  • Follow steps 1-5 of the MTT assay protocol.

  • After incubation with the compound, gently add 50 µL of cold 10% TCA to each well to fix the cells.

  • Incubate the plate at 4°C for 1 hour.

  • Wash the plate five times with deionized water and allow it to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Shake the plate for 5-10 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and the IC50 value.[3][5][6][7]

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-b]pyridazine compound

  • 6-well plates or 100 mm dishes

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of the Imidazo[1,2-b]pyridazine compound for 24 hours.

  • Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed in the control wells.

  • Aspirate the medium, wash the colonies with PBS, and fix them with 100% methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the colonies containing at least 50 cells.

  • Calculate the plating efficiency and the surviving fraction for each treatment.[4][8][9][10][11]

Apoptosis Assay by Annexin V/PI Staining

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with the Imidazo[1,2-b]pyridazine compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12][13][14]

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest at least 1 x 10^6 cells after treatment with the Imidazo[1,2-b]pyridazine compound.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2][15][16]

Western Blot Analysis

This protocol is for the detection of specific proteins and their phosphorylation status.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[17][18]

In Vitro Kinase Assay

This is a general protocol for measuring direct kinase inhibition.

Materials:

  • Purified recombinant kinase (e.g., mTOR, Mps1, Pim1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Imidazo[1,2-b]pyridazine compound

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the Imidazo[1,2-b]pyridazine compound.

  • In a microplate, add the kinase, substrate, and compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specific time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (luminescence, fluorescence, or radioactivity) which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.[19][20][21][22][23]

Data Presentation

Quantitative data from the cellular assays should be summarized in tables for clear comparison of the efficacy of different Imidazo[1,2-b]pyridazine derivatives.

Table 1: Cytotoxicity of Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines (IC50, µM)

CompoundA549 (Lung)H460 (Lung)HCC1937 (Breast)A375 (Melanoma)HeLa (Cervical)
A17 0.02 - 20.70.02 - 20.7---
A18 0.02 - 20.70.02 - 20.7---
27f 0.006[3]----
IP-5 --45[5][12][13]--
IP-6 --47.7[5][12][13]--
IP-7 --79.6[5][12][13]--
Compound 6 ---9.7 - 44.6[9]9.7 - 44.6[9]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives (IC50, µM)

CompoundTarget KinaseIC50 (µM)
A17 mTOR0.067
A18 mTOR0.062
27f Mps10.0007[3]
42 PI3Kα0.00006[4]
42 mTOR0.00312[4]

Visualization of Pathways and Workflows

Signaling Pathway

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; EIF4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imidazopyridazine [label="Imidazo[1,2-b]pyridazine\n(e.g., A17, A18, 42)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [color="#5F6368"]; mTORC2 -> Akt [color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> EIF4EBP1 [color="#5F6368"]; S6K -> Proliferation [color="#5F6368"]; EIF4EBP1 -> Proliferation [arrowhead=tee, color="#5F6368"]; Imidazopyridazine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; Imidazopyridazine -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } end_dot Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Workflow

// Nodes Start [label="Start:\nImidazo[1,2-b]pyridazine\nCompound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Line\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Primary Screening:\nCytotoxicity Assays\n(MTT / SRB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Clonogenic [label="Long-term Efficacy:\nClonogenic Survival\nAssay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(PI Staining)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western_Blot [label="Target Validation:\nWestern Blot", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase_Assay [label="Direct Inhibition:\nIn Vitro Kinase Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End:\nCharacterized Lead\nCompound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Cytotoxicity; Cell_Culture -> Cytotoxicity; Cytotoxicity -> IC50; IC50 -> Clonogenic; IC50 -> Mechanism; Mechanism -> Apoptosis; Mechanism -> Cell_Cycle; Mechanism -> Western_Blot; Mechanism -> Kinase_Assay; Clonogenic -> End; Apoptosis -> End; Cell_Cycle -> End; Western_Blot -> End; Kinase_Assay -> End; } end_dot Caption: General workflow for efficacy testing.

References

Application Notes & Protocols: Preclinical Animal Models for Imidazo[1,2-b]pyridazine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The Imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities.[1][2] These candidates have been investigated for a wide range of therapeutic applications, including as inhibitors of protein kinases for oncology and inflammatory diseases, antivirals, and agents targeting neurodegenerative disorders.[1][3][4] Ponatinib, a successful kinase inhibitor containing this scaffold, has spurred significant interest in developing new Imidazo[1,2-b]pyridazine-based therapeutics.[1]

Preclinical testing in relevant animal models is a critical step in the drug development pipeline. These studies provide essential data on a drug candidate's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) before it can advance to human clinical trials.[5][6] The selection of appropriate animal models is paramount and should accurately reflect the human disease state being targeted.[7][8] This document provides detailed application notes and standardized protocols for the preclinical evaluation of Imidazo[1,2-b]pyridazine drug candidates using various animal models.

Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazine derivatives have been designed to modulate several key signaling pathways implicated in human diseases. Understanding these pathways is crucial for designing relevant pharmacodynamic studies and interpreting efficacy results.

  • JAK/STAT Pathway via TYK2 Inhibition : Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family. It plays a key role in mediating signaling for pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[9][10] Imidazo[1,2-b]pyridazine-based allosteric inhibitors have been developed to target the Tyk2 pseudokinase (JH2) domain, effectively suppressing downstream STAT protein phosphorylation and subsequent gene transcription.[9]

TYK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates to Nucleus Cytokine Cytokine (IL-12, IL-23) Cytokine->Receptor Binds Drug Imidazo[1,2-b]pyridazine Inhibitor Drug->TYK2 Inhibits Allosterically

Caption: Imidazo[1,2-b]pyridazine inhibition of the TYK2/STAT pathway.
  • PI3K/AKT/mTOR Pathway Inhibition : The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancers and fibrotic diseases.[11][12] Several Imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, showing promise in treating conditions like idiopathic pulmonary fibrosis (IPF).[11]

PI3K_mTOR_Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Drug Imidazo[1,2-b]pyridazine Inhibitor Drug->PI3K Inhibits Drug->mTOR Inhibits

Caption: Dual inhibition of the PI3K/mTOR pathway.
  • RIPK1 and Necroptosis Pathway Inhibition : Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases and neurodegeneration.[13][14] Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of this pathway.[15] When caspase-8 is inhibited, RIPK1 can form a complex called the "necrosome" with RIPK3, leading to the phosphorylation of MLKL and subsequent cell death.[14][16] Imidazo[1,2-b]pyridazines have been explored as RIPK1 kinase inhibitors to block necroptotic cell death.[17][18]

Necroptosis_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex1 Complex I (Survival) TNFR1->Complex1 Forms Complex2a Complex IIa (Apoptosis) Complex1->Complex2a Transitions to Necrosome Necrosome (RIPK1/RIPK3) Complex1->Necrosome Transitions to RIPK1 RIPK1 MLKL MLKL RIPK1->MLKL Phosphorylates pMLKL p-MLKL Death Necroptosis pMLKL->Death Oligomerizes & Forms Pores Drug Imidazo[1,2-b]pyridazine Inhibitor Drug->RIPK1 Inhibits Kinase Activity Casp8 Caspase-8 Inhibition Casp8->Necrosome Allows formation

Caption: RIPK1 inhibition in the necroptosis signaling pathway.

Application Notes: Model Selection and Study Design

The choice of animal model is dictated by the drug candidate's proposed mechanism of action and therapeutic indication.

  • Oncology : For anticancer agents, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunodeficient mice (e.g., NOD-SCID or nude mice) are standard.[19] Genetically engineered mouse models (GEMMs) that better replicate human tumor genetics can also be used.[6][7]

  • Inflammatory Diseases : For conditions like rheumatoid arthritis, collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models in rats or mice are commonly employed.[20] These models are suitable for evaluating IKKβ or Tyk2 inhibitors.[10][20]

  • Neurodegenerative Diseases : For diseases like Alzheimer's, transgenic mouse models such as APP/PS1 or 5XFAD are used to assess the impact of compounds, such as RIPK1 inhibitors, on plaque burden and cognitive function.[17][18]

  • Fibrosis : For idiopathic pulmonary fibrosis (IPF), the bleomycin-induced lung fibrosis model in mice is a widely accepted standard for testing antifibrotic agents like PI3K/mTOR inhibitors.[12]

A general workflow for preclinical evaluation provides a logical progression from initial characterization to efficacy testing.

Preclinical_Workflow Start Drug Candidate Selected Model Select Relevant Animal Model(s) Start->Model PK_Tox Pharmacokinetic & Tolerance/Toxicity Studies Model->PK_Tox Dose Determine MTD & Dosing Regimen PK_Tox->Dose Efficacy Conduct Efficacy & Pharmacodynamic Studies Dose->Efficacy Analysis Data Collection & Analysis Efficacy->Analysis Decision Go / No-Go Decision Analysis->Decision Decision->Start No-Go (Optimize) End Advance to IND-enabling Studies Decision->End Go

Caption: General workflow for preclinical animal testing.

Quantitative Data Summary

The following tables summarize representative preclinical data for various Imidazo[1,2-b]pyridazine drug candidates, extracted from published studies.

Table 1: In Vitro Potency of Imidazo[1,2-b]pyridazine Derivatives

Compound Class Target(s) Assay IC50 / Ki Reference
TYK2 Inhibitor TYK2 JH2 Binding Affinity 817 nM (hWB IC50) [10]
PI3K/mTOR Inhibitor PI3Kα Kinase Activity 0.06 nM [12]
PI3K/mTOR Inhibitor mTOR Kinase Activity 3.12 nM [12]
RIPK1 Inhibitor RIPK1 Kinase Activity 13 nM (RIPA-56) [21]
CDK Inhibitor CDK2 Kinase Activity >1 µM plasma level at 2mg/kg [22]
Amyloid Ligand Aβ1-40 Plaques Binding Affinity 11.0 nM (Ki) [23]

| Pim Kinase Inhibitor | Pim-1, -2, -3 | Kinase Activity | 0.016–0.11 μM |[3] |

Table 2: In Vivo Pharmacokinetic (PK) and Efficacy Data

Compound Class Animal Model Dose & Route Key PK/PD/Efficacy Metric Result Reference
TYK2 Inhibitor Rat (AA model) 5 mg/kg, bid Efficacy Fully efficacious [10]
TYK2 Inhibitor Rat (PD model) 10 mg/kg IFNγ Inhibition 77% inhibition [10]
IKKβ Inhibitor Mouse (CIA model) N/A Efficacy Demonstrated efficacy [20]
IKKβ Inhibitor Mouse N/A PD (TNFα production) Inhibitory activity observed [24]

| Antiepileptic | Mouse (PTZ model) | N/A | Anti-seizure Effect | Potent effects observed |[25][26] |

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of an Imidazo[1,2-b]pyridazine kinase inhibitor.

1. Materials and Reagents

  • Test Compound: Imidazo[1,2-b]pyridazine derivative

  • Vehicle: e.g., 0.5% Methylcellulose in water, 5:5:90 TPGS/EtOH/PEG300, or as determined by formulation studies.[10][19]

  • Cancer Cell Line: Relevant to the compound's target (e.g., a cell line with a hyperactive kinase pathway).

  • Animals: 6-8 week old immunodeficient mice (e.g., NCr-nu/nu or NOD-SCID).[27]

  • Cell Culture Media and Supplements (e.g., DMEM, FBS).

  • Matrigel (optional, for some cell lines).

  • Sterile PBS, syringes, needles.

  • Digital calipers.

2. Animal Handling and Acclimatization

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[27]

  • House animals under barrier conditions.

  • Allow mice to acclimatize for at least one week before the start of the experiment.[19]

3. Tumor Cell Implantation

  • Harvest cultured cancer cells during their exponential growth phase.

  • Prepare a single-cell suspension in sterile PBS or culture media, potentially mixed 1:1 with Matrigel.

  • Inject approximately 2-10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the dorsal flank of each mouse.[19]

4. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with digital calipers.[19]

  • Calculate tumor volume using the formula: Volume = (L x W²) / 2.[19]

  • When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (typically n=8-10 mice per group).[28]

5. Drug Preparation and Administration

  • Prepare the test compound formulation fresh daily or as stability allows.

  • Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • The control group receives the vehicle only.

  • Dosing should follow a predetermined schedule (e.g., once daily (QD) or twice daily (BID) for 21 days).

6. Efficacy and Toxicity Monitoring

  • Continue to measure tumor volume 2-3 times per week.

  • Monitor animal health daily, including body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and any adverse reactions. Body weight loss exceeding 20% typically requires euthanasia.

  • At the end of the study, euthanize the animals. Excise tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot, IHC).

7. Data Analysis

  • Primary Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

  • Secondary Endpoints: Body weight changes, clinical observations, and target modulation in tumor tissue.

Protocol 2: Pharmacokinetic (PK) Study in Rodents

This protocol provides a framework for determining the basic pharmacokinetic profile of a test compound.

1. Materials and Reagents

  • Test Compound: Imidazo[1,2-b]pyridazine derivative

  • Vehicle: Appropriate for both IV and PO administration (e.g., 10% DMSO in D5W for IV, 0.5% methylcellulose for PO).[19]

  • Animals: Male Sprague-Dawley rats or ICR mice.[3][29]

  • Blood Collection Tubes (e.g., containing K2-EDTA).

  • Cannulas (for serial blood sampling, optional).

  • Analytical equipment (LC-MS/MS).

2. Study Design

  • Use a sufficient number of animals to obtain 3-4 data points per time point. A crossover design can be used but is not always necessary for discovery PK.

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg).[10]

    • Group 2: PO administration (e.g., 10-20 mg/kg).[29]

3. Dosing and Sample Collection

  • Fast animals overnight prior to dosing.

  • Administer the compound via the specified route.

  • Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[29]

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

4. Bioanalysis

  • Develop and validate a sensitive and specific LC-MS/MS method for quantifying the test compound in plasma.

  • Analyze plasma samples to determine the concentration of the compound at each time point.

5. Data Analysis

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • Cmax : Maximum observed plasma concentration.

    • Tmax : Time to reach Cmax.

    • AUC : Area under the concentration-time curve.

    • t1/2 : Half-life.

    • CL : Clearance (from IV data).

    • Vdss : Volume of distribution at steady state (from IV data).

    • F% : Oral bioavailability (calculated as [AUC_PO / AUC_IV] x [Dose_IV / Dose_PO] x 100).

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when improving the metabolic stability of imidazo[1,2-b]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for Imidazo[1,2-b]pyridazine derivatives?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[1] It is a critical parameter in drug discovery, as it influences a drug's half-life, oral bioavailability, and potential for producing toxic metabolites.[1][2] For imidazo[1,2-b]pyridazine derivatives, which are explored for various therapeutic targets, enhancing metabolic stability is key to improving their pharmacokinetic profiles and overall viability as drug candidates.[3][4]

Q2: What are the primary metabolic pathways for Imidazo[1,2-b]pyridazine derivatives?

A2: The primary metabolic pathways involve Phase I and Phase II reactions.[1] Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes, involves oxidative reactions.[1][5] Common metabolic "soft spots" on the imidazo[1,2-b]pyridazine scaffold include electron-rich aromatic rings and positions susceptible to oxidation.[6][7] Phase II metabolism involves conjugation reactions that increase water solubility to facilitate excretion.[1]

Q3: What are the most effective strategies to improve the metabolic stability of these compounds?

A3: Key strategies focus on blocking or reducing the rate of metabolic reactions at susceptible positions. Common approaches include:

  • Scaffold Hopping: Replacing a metabolically labile part of the scaffold, such as a phenyl ring, with a more stable heterocycle like a pyridine or pyrimidine ring, can decrease susceptibility to oxidative metabolism.[6]

  • Introduction of Electron-Withdrawing Groups: Adding groups like fluorine can reduce the electron density of aromatic rings, making them less prone to CYP-mediated oxidation.[8]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the approach of metabolic enzymes.

  • Bioisosteric Replacement: Replacing a labile group with a bioisostere that is more resistant to metabolism while retaining biological activity. For example, replacing a metabolically vulnerable aniline group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety has been shown to dramatically improve metabolic stability.[8][9]

Q4: How does lipophilicity (cLogP) influence the metabolic stability of Imidazo[1,2-b]pyridazine derivatives?

A4: There is often a direct correlation between high lipophilicity (a higher cLogP value) and lower metabolic stability. Highly lipophilic compounds tend to be better substrates for metabolic enzymes like CYPs. Reducing the cLogP of a compound, for instance from 3.80 to 1.99 in one reported case, can lead to a significant improvement in liver microsomal stability.[8]

Q5: What is the role of Cytochrome P450 (CYP) enzymes in the metabolism of these derivatives?

A5: Cytochrome P450 (CYP) enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are the primary drivers of Phase I oxidative metabolism for many drugs.[5][10] For imidazo[1,2-b]pyridazine derivatives, CYP enzymes like CYP3A4 and CYP1A2 are often responsible for their biotransformation.[11] Understanding which specific CYP isoforms metabolize a compound is crucial for predicting drug-drug interactions and potential toxicity.[11][12]

Troubleshooting Guides

Issue 1: High variability in results from liver microsomal stability assays.

  • Potential Cause: Inconsistent experimental conditions.

    • Solution: Ensure that critical factors such as temperature, pH, and enzyme concentration are standardized across all experiments.[13][14] Using a consistent source and batch of liver microsomes is also recommended to minimize variability.[14]

  • Potential Cause: Instability of the compound in the assay buffer.

    • Solution: Perform a control incubation without the NADPH cofactor. This will help determine the chemical stability of the derivative under the assay conditions, separate from enzymatic degradation.[14]

  • Potential Cause: Issues with the analytical method (e.g., LC-MS/MS).

    • Solution: Verify the linearity, sensitivity, and reproducibility of the analytical method.[14] Ensure the internal standard is appropriate and stable under the experimental conditions.

Issue 2: Faster than expected metabolism in hepatocyte stability assays compared to microsomes.

  • Potential Cause: Contribution of both Phase I and Phase II metabolism.

    • Solution: Hepatocytes contain a full complement of metabolic enzymes, including Phase II enzymes (like UGTs and SULTs) that are absent in microsomes.[1][15] This can lead to faster clearance. Analyze samples for potential conjugated metabolites in addition to Phase I metabolites.[14]

  • Potential Cause: Active transport into hepatocytes.

    • Solution: Compounds that are actively taken up by transporters into hepatocytes may show higher rates of metabolism compared to microsomes, where transport is not a factor.[16] Consider running experiments with transporter inhibitors to investigate this possibility.

  • Potential Cause: High activity of non-CYP enzymes in the hepatocyte lot.

    • Solution: Different lots of hepatocytes can have varying levels of enzymatic activity.[14] If possible, screen multiple lots to find one with representative metabolic activity for your compound class.

Issue 3: Difficulty in predicting in vivo clearance from in vitro data.

  • Potential Cause: Discrepancies between in vitro systems and the in vivo environment.

    • Solution: In vitro assays cannot fully replicate the complexity of a living organism.[13] To improve the accuracy of predictions, integrate data from multiple in vitro assays (e.g., microsomes and hepatocytes).[14] It is also critical to consider factors like plasma protein binding and potential extrahepatic metabolism when extrapolating to the in vivo situation.[16]

  • Potential Cause: Incorrect scaling factors.

    • Solution: Ensure that the appropriate species-specific scaling factors for hepatocellularity and liver blood flow are used when predicting in vivo hepatic clearance from in vitro intrinsic clearance data.[16]

Data Presentation: Impact of Structural Modifications

The following table summarizes the effect of specific structural modifications on the metabolic stability of imidazo[1,2-b]pyridazine derivatives, as measured by the percentage of compound remaining after incubation with liver microsomes.

Compound IDModificationHuman Liver Microsomes (% Remaining)Rat Liver Microsomes (% Remaining)Mouse Liver Microsomes (% Remaining)Reference
4 6-anilino parent structure---[8]
6b Replacement of anilino with 2-oxo-pyridone moiety---[8]
6c Addition of para-cyanophenyl on pyridone ring92%77%71%[8]

Data presented is illustrative of the improvements seen with strategic modifications.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay assesses metabolic stability in the presence of liver microsomes, which are rich in Phase I enzymes.[14][15]

Materials:

  • Test Imidazo[1,2-b]pyridazine derivative

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Solutions: Prepare stock solutions of the test compound and positive controls. Prepare working solutions by diluting the stocks in buffer.

  • Pre-incubation: Add the liver microsome suspension and phosphate buffer to the wells of a 96-well plate. Add the test compound working solution to initiate a pre-incubation period at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[17]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.[17] The 0-minute time point sample is prepared by adding the quenching solution before the NADPH system.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[18]

  • Data Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) and intrinsic clearance (CLint).[17]

Protocol 2: Hepatocyte Stability Assay (Suspension)

This assay uses intact liver cells, providing a more comprehensive assessment that includes both Phase I and Phase II metabolism as well as transporter activity.[15][18]

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Phosphate buffer or appropriate thawing medium

  • Test Imidazo[1,2-b]pyridazine derivative

  • Positive and negative controls

  • Acetonitrile with internal standard

  • Non-coated 12- or 24-well plates

  • Orbital shaker, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw Hepatocytes: Thaw the cryopreserved hepatocytes quickly in a 37°C water bath (<2 minutes) and transfer them to pre-warmed medium.[2]

  • Cell Counting and Viability: Perform a cell count and determine viability using a method like trypan blue exclusion. Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[19]

  • Incubation Setup: Add the hepatocyte suspension to the wells of a non-coated plate. Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).

  • Initiate Reaction: Add the test compound working solution to the wells to start the incubation.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from each well and immediately quench the reaction by adding the sample to cold acetonitrile containing an internal standard.[19]

  • Sample Processing: Centrifuge the quenched samples to pellet cell debris and protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time to determine the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

Visualizations

G cluster_0 Metabolic Stability Assessment Workflow A 1. In Vitro Screening (Microsomes, Hepatocytes) B 2. Quantify Parent Compound (LC-MS/MS) A->B C 3. Calculate Stability Parameters (t½, CLint) B->C D 4. Metabolite Identification (Met ID Studies) C->D If unstable G Is Stability Improved? C->G If stable E 5. Structure-Metabolism Relationship (SMR) Analysis D->E F 6. Design & Synthesize New Derivatives E->F F->A G cluster_1 Troubleshooting In Vitro Stability Assays Start High Assay Variability or Poor In Vivo Correlation Check1 Run NADPH Control (Chemical Stability) Start->Check1 Solution1 Compound is chemically unstable. Consider formulation or structural changes. Check1->Solution1 Degradation without NADPH Check2 Review Assay Conditions (pH, Temp, Microsome Lot) Check1->Check2 Stable Solution2 Standardize all experimental parameters rigorously. Check2->Solution2 Inconsistent Check3 Compare Microsome vs. Hepatocyte Data Check2->Check3 Consistent Solution3 Faster loss in hepatocytes suggests Phase II or transporter involvement. Investigate further. Check3->Solution3 Hepatocyte Loss >> Microsome Loss Check4 Review IVIVE Scaling Check3->Check4 Similar Loss Solution4 Verify protein binding data and species-specific scaling factors. Check4->Solution4 Poor Prediction G cluster_2 Strategies to Block Metabolic Hotspots scaffold Imidazo[1,2-b]pyridazine Core hotspot1 Aryl Rings (C2, C6) Metabolic Hotspot: Oxidation scaffold->hotspot1 hotspot2 Alkoxy Groups Metabolic Hotspot: O-Dealkylation scaffold->hotspot2 hotspot3 Unsubstituted Positions Metabolic Hotspot: Hydroxylation scaffold->hotspot3 strat1 Strategy 1: Introduce EWG (e.g., Fluorine) Strategy 2: Scaffold Hop (e.g., to Pyridine) hotspot1->strat1 strat2 Strategy: Replace with more stable groups or use steric hindrance. hotspot2->strat2 strat3 Strategy: Block position with a metabolically stable group (e.g., Methyl, Halogen) hotspot3->strat3

References

Technical Support Center: Overcoming Acquired Resistance in Cancer with Imidazo[1,2-b]pyridazine Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Imidazo[1,2-b]pyridazine macrocycles to overcome acquired resistance in cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Imidazo[1,2-b]pyridazine macrocycles overcome acquired resistance to cancer therapies?

A1: Imidazo[1,2-b]pyridazine macrocycles are primarily designed as potent kinase inhibitors. Their macrocyclic structure allows them to bind effectively to the ATP-binding pocket of target kinases, even in the presence of mutations that confer resistance to other inhibitors. For example, certain macrocyclic derivatives have demonstrated the ability to inhibit ALK kinase mutants, such as the G1202R mutation, which is a common cause of resistance to second-generation ALK inhibitors.[1][2]

Q2: Which specific resistance mutations have been shown to be sensitive to Imidazo[1,2-b]pyridazine macrocycles?

A2: Research has demonstrated the efficacy of Imidazo[1,2-b]pyridazine macrocycles against several clinically relevant resistance mutations. Notably, these compounds have shown potent inhibitory activity against anaplastic lymphoma kinase (ALK) with the G1202R mutation and the lorlatinib-resistant L1196M/G1202R double mutation.[1] Additionally, novel derivatives of this scaffold have been developed as potent second-generation TRK inhibitors capable of overcoming resistance mutations such as TRKG595R and TRKG667C.[3]

Q3: How can I determine if my resistant cell line is a good model for testing Imidazo[1,2-b]pyridazine macrocycles?

A3: To determine if your resistant cell line is a suitable model, you should first characterize the mechanism of resistance. This can be achieved by:

  • Sequencing the target kinase: Identify if there are known resistance mutations (e.g., ALK G1202R, TRK G595R) that are susceptible to this class of compounds.

  • Western Blot Analysis: Assess the phosphorylation status of the target kinase and downstream signaling pathways to confirm that the pathway is still active in the resistant cells.

  • Cell Viability Assays: Compare the IC50 values of standard-of-care inhibitors in your resistant line versus the parental, sensitive cell line to quantify the level of resistance. A significant fold-change in IC50 indicates a resistant phenotype.

Q4: What are the expected downstream signaling effects of treating resistant cells with an effective Imidazo[1,2-b]pyridazine macrocycle?

A4: Treatment of resistant cancer cells with an effective Imidazo[1,2-b]pyridazine macrocycle is expected to inhibit the target kinase, leading to the downregulation of its downstream signaling pathways. For instance, inhibition of ALK or TRK would lead to decreased phosphorylation of key signaling proteins in pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis.[4]

Troubleshooting Guides

Issue 1: My Imidazo[1,2-b]pyridazine macrocycle shows low potency in my resistant cell line.

Possible Cause Troubleshooting Steps
Incorrect Resistance Mechanism Confirm the resistance mechanism in your cell line. The macrocycle may be specific for certain mutations that are not present in your model. Perform genetic sequencing of the target kinase.
Drug Efflux Resistant cells may overexpress efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell. Co-administer your macrocycle with a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored.
Compound Instability or Degradation Ensure the stability of your compound in the cell culture media over the course of the experiment. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.
Off-Target Resistance The cells may have developed resistance through activation of bypass signaling pathways that are not targeted by your macrocycle. Use pathway analysis tools (e.g., phospho-kinase arrays, western blotting for alternative pathways) to investigate.

Issue 2: I am observing inconsistent results in my cell viability assays.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before seeding and use a consistent cell number for each well. Perform a cell count before each experiment.
Edge Effects in Multi-Well Plates Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To minimize this, do not use the outer wells for experimental samples; instead, fill them with sterile PBS or media.
Mycoplasma Contamination Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination.
Variable Incubation Times Adhere to a consistent incubation time for all experiments. For dose-response curves, ensure that the endpoint measurement is taken at the same time point after drug addition for all plates.

Issue 3: I am having difficulty detecting changes in protein phosphorylation by Western Blot.

Possible Cause Troubleshooting Steps
Phosphatase Activity Phosphatases can dephosphorylate your target proteins during sample preparation. Always use lysis buffers supplemented with a cocktail of phosphatase inhibitors. Keep samples on ice at all times.
Low Abundance of Phosphorylated Protein The phosphorylated form of your target protein may be present at low levels. Increase the amount of protein loaded onto the gel. You may also need to enrich your sample for phosphoproteins.
Poor Antibody Quality Use a phospho-specific antibody that has been validated for Western Blotting. Optimize the antibody dilution and incubation conditions.
Suboptimal Transfer Conditions Ensure efficient transfer of proteins to the membrane. Optimize the transfer time and voltage. Use a positive control to verify the transfer of phosphorylated proteins.

Data Presentation

Table 1: Biochemical Inhibitory Activity of a Representative Imidazo[1,2-b]pyridazine Macrocycle (Compound O-10) against Wild-Type and Resistant ALK Mutants

Target EnzymeCompound O-10 IC50 (nM)Crizotinib IC50 (nM)Performance Summary
ALKWT2.6[1]~20-24Compound O-10 is approximately 8-9 times more potent against wild-type ALK.[5]
ALKG1202R6.4[1]>200 (High Resistance)Compound O-10 maintains high potency against the highly resistant G1202R mutant, while crizotinib is largely ineffective.[5]
ALKL1196M/G1202R23[1]N/A (High Resistance Expected)Compound O-10 demonstrates potent inhibition of the lorlatinib-resistant compound mutation.[5]

Table 2: Cellular Inhibitory Activity of a Representative Imidazo[1,2-b]pyridazine Macrocycle (Compound O-10) in ALK-Driven Cancer Cell Lines

Cell LineALK StatusCompound O-10 IC50 (nM)
Karpas299ALK-positive38[1]
BaF3-EML4-ALKG1202RG1202R mutant52[1]
BaF3-EML4-ALKL1196M/G1202RL1196M/G1202R double mutant64[1]

Table 3: Biochemical Inhibitory Activity of a Representative Imidazo[1,2-b]pyridazine Derivative (Compound 15m) against Wild-Type and Resistant TRK Mutants

Target EnzymeCompound 15m IC50 (nM)
TRKWT0.08[3]
TRKG595R2.14[3]
TRKG667C0.68[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an Imidazo[1,2-b]pyridazine macrocycle in sensitive and resistant cancer cell lines.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine macrocycle stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the Imidazo[1,2-b]pyridazine macrocycle in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Kinase Signaling

Objective: To assess the effect of an Imidazo[1,2-b]pyridazine macrocycle on the phosphorylation of a target kinase and its downstream effectors.

Materials:

  • Sensitive and resistant cancer cell lines

  • Imidazo[1,2-b]pyridazine macrocycle

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the Imidazo[1,2-b]pyridazine macrocycle at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the appropriate antibodies.

Mandatory Visualization

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression STAT3->Gene_Expression Imidazo_pyridazine Imidazo[1,2-b]pyridazine Macrocycle Imidazo_pyridazine->ALK Resistance_Mutation Resistance Mutation (e.g., G1202R) Resistance_Mutation->ALK Transcription_Factors->Gene_Expression

Caption: ALK signaling pathway and point of inhibition.

experimental_workflow start Start: Sensitive & Resistant Cancer Cell Lines drug_treatment Treat with Imidazo[1,2-b]pyridazine Macrocycle start->drug_treatment cell_viability Cell Viability Assay (MTT) drug_treatment->cell_viability western_blot Western Blot Analysis drug_treatment->western_blot ic50 Determine IC50 cell_viability->ic50 phospho_analysis Analyze Protein Phosphorylation western_blot->phospho_analysis end End: Evaluate Efficacy ic50->end phospho_analysis->end

Caption: Experimental workflow for evaluating macrocycles.

Caption: Troubleshooting logic for low compound potency.

References

Optimization of reaction conditions for high-yield Imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Imidazo[1,2-b]pyridazines. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the Imidazo[1,2-b]pyridazine core?

A1: The most prevalent method is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[1] This approach, a variation of the Tschitschibabin reaction, is widely used for its reliability and access to diverse derivatives.

Q2: Why is a halogen substituent on the pyridazine ring important for a successful reaction?

A2: A halogen at the 6-position of the 3-aminopyridazine ring is crucial for achieving good yields. In unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is highly nucleophilic. This leads to preferential alkylation at this site by the α-bromoketone, which hinders the desired cyclization. The electron-withdrawing effect of the halogen reduces the nucleophilicity of this nitrogen, favoring the correct reaction pathway.[1]

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis is highly effective for this reaction. It can significantly reduce reaction times, improve yields, and enhance the success of challenging reactions, such as those involving palladium cross-coupling or nucleophilic aromatic substitution (SNAr) steps.[2][3][4][5][6][7]

Q4: What are some of the key biological activities of Imidazo[1,2-b]pyridazine derivatives?

A4: Imidazo[1,2-b]pyridazine is considered a "privileged scaffold" in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including use as kinase inhibitors (e.g., ponatinib), anticancer agents, anti-inflammatory agents, antivirals, and as ligands for β-amyloid plaques in Alzheimer's disease research.[1][8][9][10]

Troubleshooting Guide

Low or No Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in Imidazo[1,2-b]pyridazine synthesis can stem from several factors. Here's a breakdown of common issues and their solutions:

  • Incorrect Regioselectivity: As mentioned in the FAQs, if you are using an unsubstituted 3-aminopyridazine, the reaction may be favoring alkylation on the ring nitrogen.

    • Solution: Ensure your starting 3-aminopyridazine has a halogen (preferably chloro or iodo) at the 6-position to direct the reaction correctly.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base all play a critical role.

    • Solution:

      • Switch to Microwave Synthesis: This is often the most effective way to boost yields and shorten reaction times from hours to minutes.[2][7]

      • Optimize Solvent and Base: While mild bases like sodium bicarbonate are common, stronger bases like potassium carbonate may be more effective in certain cases.[1][11] The choice of solvent is also critical; polar aprotic solvents like DMF or green solvents like ethanol or an H2O-IPA mixture have been used successfully.[4]

      • Increase Temperature: If using conventional heating, ensure the temperature is sufficient for the reaction to proceed. Refluxing in a suitable solvent is a common practice.[12]

  • Decomposition of Starting Materials: Some starting materials, particularly certain isocyanides used in multicomponent reactions, can be sensitive to acidic conditions or high temperatures.[13]

    • Solution: For multicomponent reactions, consider using a mild Lewis acid catalyst like iodine at room temperature.[13][14]

Formation of Side Products & Purification Challenges

Q: I am observing significant side products and facing difficulties in purifying my final compound. What can I do?

A: The formation of side products and subsequent purification challenges are common. Here are some strategies to address these issues:

  • Dominant Side Reaction: The primary side product is often the result of the α-bromoketone reacting at the wrong nitrogen of the pyridazine ring.

    • Solution: The use of a 3-amino-6-halopyridazine is the most effective way to prevent this.[1]

  • Purification Issues:

    • Solution:

      • Optimize Chromatography: Standard column chromatography is typically used for purification. Experiment with different solvent systems (e.g., gradients of methanol in dichloromethane) to achieve better separation.[2]

      • Crystallization: For some products, precipitation from the reaction mixture can yield a pure product, simplifying the workup. This has been observed in iodine-catalyzed reactions in ethanol.[13][14]

      • Fluorous Solid-Phase Extraction (F-SPE): For library synthesis, using a fluorous-tagged starting material can allow for efficient purification via F-SPE, which separates the tagged product from non-tagged impurities.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of Imidazo[1,2-b]pyridazine and related structures.

Table 1: Effect of Catalyst and Solvent on a Three-Component Synthesis [13][14]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2SnCl₄EtOH2458
3FeCl₃EtOH24Poor
4I₂ EtOH 1 Excellent
5I₂MeOH1Moderate
6I₂H₂O1Moderate
7I₂ACN1Moderate
8I₂Toluene1Low
9NoneEtOH24No Reaction

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis [7]

Reaction TypeConditionsTimeYield (%)
Suzuki Cross-CouplingConventional HeatingLong (hours)~10%
Suzuki Cross-CouplingMicrowave (150 °C) 1.5 h 61%
SNAr with PropylamineConventional HeatingLong (hours)Low
SNAr with PropylamineMicrowave (180 °C) 1 h 86%

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is based on the general method of condensing a 3-amino-6-halopyridazine with an α-bromoketone.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

  • Addition of Ketone: Add α-bromoacetophenone (1.0 eq) to the mixture.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Protocol 2: Microwave-Assisted Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

This protocol is adapted from a general procedure for microwave-assisted, three-component reactions.[3]

  • Reactant Mixture: In a microwave reaction vial, combine the starting benzaldehyde (1.0 eq), 2-aminopyridine (or 2-aminopyrazine for related heterocycles, 1.1 eq), isonitrile (1.2 eq), and a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 0.05 eq).

  • Solvent Addition: Add a 3:1 mixture of dichloromethane (DCM) and methanol (MeOH) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Set the temperature to 150 °C with a ramp time of 2 minutes. Hold the reaction at this temperature for 10 minutes.

  • Workup: After cooling to room temperature, a white precipitate typically forms. Filter the precipitate and wash with cold methanol.

  • Purification: Dry the solid under vacuum to afford the purified product. Further purification, if necessary, can be performed by column chromatography.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the synthesis of Imidazo[1,2-b]pyridazines.

G cluster_workflow General Experimental Workflow for Imidazo[1,2-b]pyridazine Synthesis start Start: Prepare Reactants (3-Amino-6-halopyridazine & α-Bromoketone) react Condensation Reaction (Solvent + Base) start->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Reaction Workup (Cooling, Filtration) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the synthesis of Imidazo[1,2-b]pyridazines.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_regio Check for Regioisomer Formation (Using 3-Amino-6-halopyridazine?) start->check_regio use_halo Solution: Use 3-Amino-6-halopyridazine check_regio->use_halo No check_conditions Optimize Reaction Conditions? check_regio->check_conditions Yes use_halo->check_conditions use_mw Solution 1: Use Microwave Irradiation check_conditions->use_mw Yes optimize_params Solution 2: Optimize Solvent, Base, Temp. check_conditions->optimize_params Yes end High Yield Achieved use_mw->end optimize_params->end

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Enhancing Oral Bioavailability and Permeability of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Imidazo[1,2-b]pyridazine compounds.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, targeted solutions to specific issues that may arise during your experiments.

Issue 1: Poor Aqueous Solubility

Q1: My Imidazo[1,2-b]pyridazine compound shows very low solubility in aqueous buffers, impacting my in vitro assays. What are my options?

A1: Low aqueous solubility is a common challenge with heterocyclic compounds like Imidazo[1,2-b]pyridazines. Here’s a step-by-step approach to address this:

  • Initial Assessment: First, accurately determine the kinetic and thermodynamic solubility of your compound. Extremely low aqueous solubility (<1 µg/mL) was a concern for some reported Imidazo[1,2-b]pyridazine derivatives.[1]

  • Chemical Modification: If you are in the lead optimization stage, consider chemical modifications to the scaffold. Introducing polar or ionizable groups can significantly enhance solubility. For instance, substituting lipophilic groups with more polar moieties like morpholines or piperazines has been shown to improve aqueous solubility and metabolic stability.[2] However, be mindful that some modifications, such as adding a carbinol group, might decrease permeability.[1]

  • Salt Formation: For compounds with ionizable centers, salt formation is a viable strategy. Screening a variety of pharmaceutically acceptable acids or bases can yield a salt form with improved solubility and a stable crystalline structure.

  • Formulation Strategies: If chemical modification is not feasible, various formulation strategies can be employed:

    • Co-solvents: The use of water-miscible organic solvents can increase the solubility of lipophilic compounds.

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[3][4]

Issue 2: Low Permeability in Caco-2 Assays

Q2: My Imidazo[1,2-b]pyridazine compound exhibits low apparent permeability (Papp) in the Caco-2 assay. How can I troubleshoot this?

A2: Low Caco-2 permeability suggests poor intestinal absorption. Here’s how to investigate and address this issue:

  • Confirm Monolayer Integrity: First, ensure the integrity of your Caco-2 cell monolayer. This can be verified by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a paracellular marker like Lucifer yellow.[5]

  • Investigate Efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). To determine if your compound is a substrate for these transporters, conduct the permeability assay in the presence of a known inhibitor (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral (A-to-B) Papp value in the presence of the inhibitor indicates that your compound is being actively effluxed.

  • Structural Modifications: Certain structural features can enhance permeability. For some Imidazo[1,2-b]pyridazine analogs, the introduction of a 2-pyridyl group on a side chain was found to significantly enhance Caco-2 permeability, which was attributed to the formation of intramolecular hydrogen bonds that reduce the molecule's polarity.[1]

  • Optimize Assay Conditions: For highly lipophilic compounds, standard assay conditions may underestimate permeability. Consider optimizing the assay by:

    • Adding bovine serum albumin (BSA) to the receiver chamber to mimic sink conditions.

    • Adjusting the stirring rate.

    • Using simulated intestinal fluids.

Issue 3: High Metabolic Instability

Q3: My compound is rapidly metabolized in liver microsome stability assays. How can this be improved?

A3: High metabolic instability leads to rapid clearance and poor oral bioavailability. Consider the following strategies:

  • Identify Metabolic Hotspots: The first step is to identify the specific site(s) on the molecule that are susceptible to metabolism. This can be achieved through metabolite identification studies using techniques like LC-MS/MS.

  • Blocking Metabolic Sites: Once the metabolic hotspots are known, you can make chemical modifications to block these sites. This could involve:

    • Introducing electron-withdrawing groups: To decrease the electron density of susceptible aromatic rings.

    • Alkylation or fluorination: To block sites of oxidation.

  • Reduce Lipophilicity: There is often a correlation between high lipophilicity (high cLogP) and increased metabolic turnover. Reducing the cLogP of your compound can improve metabolic stability.[1] For example, replacing a 6-anilino group with a 6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino moiety in a series of Imidazo[1,2-b]pyridazines dramatically improved metabolic stability.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

1. Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

    • Seed the Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days to allow for differentiation into a confluent, polarized monolayer. Change the culture medium every 2-3 days.

    • Confirm monolayer integrity by measuring the TEER values, which should be between 300-500 Ω·cm².[5]

  • Transport Experiment:

    • Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, and warm it to 37°C.

    • Wash the Caco-2 monolayers twice with the pre-warmed transport buffer.

    • Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.

    • Prepare the dosing solution of the test compound in the transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from both the donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL)

    • Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess passive permeability.

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.

    • The plate with the artificial membrane is the acceptor plate. A separate 96-well plate will serve as the donor plate.

  • Experiment:

    • Prepare a buffer solution at the desired pH (e.g., pH 7.4 for intestinal permeability).

    • Dissolve the test compounds in the buffer to create the donor solutions.

    • Add the donor solutions to the wells of the donor plate.

    • Add fresh buffer to the wells of the acceptor plate.

    • Place the acceptor plate on top of the donor plate, ensuring the lipid-coated membrane is in contact with the donor solution.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Sample Analysis and Data Calculation:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the effective permeability coefficient (Pe) in cm/s.

Quantitative Data Summary

The following tables summarize key quantitative data for representative Imidazo[1,2-b]pyridazine compounds from published studies.

Table 1: In Vitro Permeability and Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs

Compound IDCaco-2 Papp (nm/s)Mouse Liver Microsomal Stability (% remaining after 30 min)Human Liver Microsomal Stability (% remaining after 30 min)Reference
6c ---[1]
6d Low--[1]
6e 1698871[1]
6f 517139[1]
6g 38--[1]

Table 2: In Vivo Pharmacokinetic Parameters of a Representative Imidazo[1,2-b]pyridazine Compound

Compound IDSpeciesDose (mg/kg)RouteOral Bioavailability (F%)Reference
27f Rat-OralOrally Active[6]
15m --Oral55.26[7]
22 (TM471-1) ---Favorable Pharmacokinetics[8]

Visualizations

Experimental Workflow for Assessing Oral Bioavailability

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision Making Solubility Aqueous Solubility Assay PAMPA PAMPA Solubility->PAMPA Assess Passive Permeability Caco2 Caco-2 Permeability PAMPA->Caco2 Assess Active Transport & Efflux Metabolism Microsomal Stability Caco2->Metabolism Assess Metabolic Stability Decision1 Proceed to In Vivo? Metabolism->Decision1 PK Pharmacokinetic Study (Rodent Model) Decision2 Lead Candidate? PK->Decision2 Efficacy Efficacy Study Decision1->Solubility No (Optimize) Decision1->PK Yes Decision2->PK No (Further Optimization) Decision2->Efficacy Yes

Caption: A general experimental workflow for the assessment of oral bioavailability, from initial in vitro screening to in vivo studies.

Troubleshooting Workflow for Low Oral Bioavailability

G Start Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility Start->Solubility IsSolubilityLow Is Solubility Low? Solubility->IsSolubilityLow Permeability Assess Permeability (Caco-2) IsPermeabilityLow Is Permeability Low? Permeability->IsPermeabilityLow Metabolism Assess Metabolic Stability IsMetabolismHigh Is Metabolism High? Metabolism->IsMetabolismHigh IsSolubilityLow->Permeability No SolubilityStrategies Implement Solubility Enhancement Strategies: - Chemical Modification - Formulation IsSolubilityLow->SolubilityStrategies Yes IsPermeabilityLow->Metabolism No PermeabilityStrategies Implement Permeability Enhancement Strategies: - Structural Modification - Address Efflux IsPermeabilityLow->PermeabilityStrategies Yes MetabolismStrategies Implement Stability Enhancement Strategies: - Block Metabolic Hotspots - Reduce Lipophilicity IsMetabolismHigh->MetabolismStrategies Yes End Re-evaluate In Vivo IsMetabolismHigh->End No (Consider other factors) SolubilityStrategies->End PermeabilityStrategies->End MetabolismStrategies->End

Caption: A decision-making workflow for troubleshooting the underlying causes of low oral bioavailability.

References

Technical Support Center: Palladium-Catalyzed Amination in Imidazo[1,2-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination for the synthesis of Imidazo[1,2-b]pyridazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the palladium-catalyzed amination of halo-imidazo[1,2-b]pyridazines.

Q1: I am observing no or very low conversion of my halo-imidazo[1,2-b]pyridazine starting material. What are the potential causes?

A1: Low or no conversion in Buchwald-Hartwig aminations of electron-deficient N-heterocycles like Imidazo[1,2-b]pyridazine can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently or has decomposed.

    • Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions (e.g., presence of a reducing agent like the amine or phosphine ligand) are suitable for its reduction to Pd(0). Consider using a pre-formed, air-stable Pd(0) precatalyst, such as those from the Buchwald group (e.g., G3 or G4 precatalysts), which can ensure more reliable generation of the active catalytic species.

  • Ligand Choice: The ligand may not be suitable for the specific substrate. Imidazo[1,2-b]pyridazines are electron-deficient and can be challenging substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos have shown success in the amination of heteroaryl halides.[1] The steric bulk of these ligands promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step.[2]

  • Base Selection: The base might be too weak or poorly soluble.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] Ensure the base is fresh and anhydrous, as absorbed water can hydrolyze the base and deactivate the catalyst. The solubility of the base can also be critical; in some cases, using a combination of bases or a more soluble organic base might be beneficial.[4]

  • Reaction Temperature: The reaction temperature may be too low.

    • Solution: While milder conditions are always desirable, challenging substrates often require higher temperatures (e.g., 80-120 °C) to drive the reaction to completion. Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Inhibitory Effects of Halide: Aryl iodides, while typically more reactive in oxidative addition, can sometimes have an inhibitory effect by forming unreactive palladium iodide dimers.[5]

    • Solution: If using an iodo-imidazo[1,2-b]pyridazine, consider switching to the bromo or chloro analogue, which can sometimes provide better results in Buchwald-Hartwig reactions.[6]

Q2: My reaction is producing significant side products, primarily hydrodehalogenation of the starting material. How can I minimize this?

A2: Hydrodehalogenation (replacement of the halogen with a hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amido complex or from other decomposition pathways.

  • Ligand Choice: The ligand plays a crucial role in preventing side reactions.

    • Solution: Use bulky, electron-rich ligands (e.g., biarylphosphines) that favor reductive elimination over β-hydride elimination. The steric hindrance provided by these ligands can disfavor the formation of the necessary geometry for β-hydride elimination.[2]

  • Base Strength: The choice of base can influence the rate of competing side reactions.

    • Solution: While a strong base is necessary, an excessively strong base or high concentration can sometimes promote side reactions. A careful screening of bases (e.g., NaOtBu, KOtBu, LHMDS, Cs₂CO₃) might be necessary to find the optimal balance between reactivity and selectivity.

Q3: I am attempting to couple a primary amine, but I am getting a mixture of mono- and diarylation products. How can I improve the selectivity for monoarylation?

A3: The selective monoarylation of primary amines can be challenging as the product, a secondary amine, can be more reactive than the starting primary amine.

  • Ligand Control: Sterically hindered ligands are key to controlling selectivity.

    • Solution: Employing very bulky ligands like BrettPhos can effectively prevent the secondary amine product from binding to the palladium center, thus favoring the reaction with the less sterically demanding primary amine.[1]

  • Stoichiometry: The ratio of reactants can be adjusted to favor monoarylation.

    • Solution: Using a slight excess of the primary amine can help to outcompete the secondary amine product for the catalyst. However, this may not be feasible if the amine is a valuable reagent.

Q4: My reaction works well with simple amines, but with more complex, functionalized amines, the yield is poor. What should I consider?

A4: Amines containing other functional groups (e.g., alcohols, phenols, other heterocycles) can complicate the reaction by competing for coordination to the palladium center or by reacting with the base.

  • Protecting Groups: Protecting reactive functional groups is a common strategy.

    • Solution: If the amine contains a reactive group like a phenol or a primary alcohol, consider protecting it before the coupling reaction. However, this adds extra steps to the synthesis.

  • Excess Base: An additional equivalent of base can be used to deprotonate other acidic protons in the molecule.

    • Solution: For amines containing acidic protons (e.g., an alcohol), adding an extra equivalent of a strong base like LHMDS can deprotonate these sites, preventing them from interfering with the catalytic cycle.

  • Ligand and Catalyst Choice: Some catalytic systems are more tolerant of functional groups than others.

    • Solution: Modern palladium precatalysts in combination with bulky biarylphosphine ligands have shown excellent functional group tolerance. Screening different catalyst/ligand combinations is often necessary.

Data Presentation

The following tables summarize quantitative data for the amination of halo-imidazo[1,2-b]pyridazines.

Table 1: Fluoride-Promoted C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

This method provides a high-yielding, metal-free alternative for the amination of the Imidazo[1,2-b]pyridazine core with primary and secondary alkylamines.

EntryAmineProductYield (%)
1Butylamine94
2Isopropylamine93
3Cyclohexylamine98
4Benzylamine95
52-Thiophenemethylamine94
62-Furanmethanamine92
7Tryptamine88
82-(2-Pyridyl)ethylamine85
9Pyrrolidine92
10Morpholine91
11Piperidine79

Reaction Conditions: 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), amine (2.0 equiv), CsF (1.0 equiv), BnNEt₃Cl (10 mol%) in DMSO at 100 °C for 24 hours.

Table 2: Comparison of Fluoride-Promoted vs. Palladium-Catalyzed Amination

EntrySubstrateAmineMethodCatalyst/PromoterYield (%)
13-bromo-6-chloroimidazo[1,2-b]pyridazine3-(Aminomethyl)-N,N-dimethyl-N-(pyridin-2-ylmethyl)anilineFluoride-PromotedCsF/BnNEt₃Cl91
23-bromo-6-chloroimidazo[1,2-b]pyridazine3-(Aminomethyl)-N,N-dimethyl-N-(pyridin-2-ylmethyl)anilineBuchwald-HartwigPd₂(dba)₃/BINAP50

Experimental Protocols

Key Experiment: Palladium-Catalyzed Amination of 6-chloro-2-phenyl-imidazo[1,2-b]pyridazine with Morpholine (General Procedure)

This protocol is a general guideline and may require optimization for different substrates and amines.

Materials:

  • 6-chloro-2-phenyl-imidazo[1,2-b]pyridazine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 6-chloro-2-phenyl-imidazo[1,2-b]pyridazine (1.0 equivalent) and morpholine (1.2 equivalents) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired reaction time (monitor by TLC or LC-MS, typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(morpholino)-2-phenyl-imidazo[1,2-b]pyridazine.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR'R'' + Base amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 - Product product Ar-NR'R'' (Product) arx Ar-X (Halo-Imidazo[1,2-b]pyridazine) amine HNR'R'' (Amine) base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_base Evaluate Base check_catalyst->check_base OK use_precatalyst Use Pd(0) Precatalyst check_catalyst->use_precatalyst Inactive? change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) check_catalyst->change_ligand Suboptimal? check_temp Increase Temperature check_base->check_temp OK use_strong_base Use Stronger/Anhydrous Base (e.g., NaOtBu, LHMDS) check_base->use_strong_base Weak/Wet? check_reagents Verify Reagent Quality check_temp->check_reagents OK increase_temp Increase to 100-120 °C check_temp->increase_temp Too Low? purify_reagents Purify/Dry Reagents & Solvent check_reagents->purify_reagents Impure? success Improved Yield check_reagents->success OK use_precatalyst->success change_ligand->success use_strong_base->success increase_temp->success purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Designing Selective Imidazo[1,2-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on Imidazo[1,2-b]pyridazine-based kinase inhibitors. Our goal is to help you overcome common selectivity challenges and streamline your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the design and testing of Imidazo[1,2-b]pyridazine kinase inhibitors.

Question Answer
Q1: My in vitro kinase assay shows a high background signal. What are the common causes and how can I troubleshoot this? A high background can obscure your results. Potential causes include: • Compound Interference: Your compound might be autofluorescent or interfere with the detection reagents. Run a "no enzyme" control with your compound to check for this.[1] • Reagent Contamination: Buffers or substrates might be contaminated with ATP or other substances. Use fresh, high-quality reagents.[2] • Assay Plate Issues: Some plates can have inherent phosphorescence. Test different plates or pre-read them before adding reagents.[2] • High ATP/Enzyme Concentration: Excessively high concentrations of ATP or kinase can lead to a high basal signal. Optimize these concentrations to ensure the reaction is in the linear range.[1] • Compound Aggregation: At higher concentrations, compounds can form aggregates that interfere with the assay. Including a non-ionic detergent like 0.01% Triton X-100 can help disrupt these aggregates.[1]
Q2: I am observing high variability in IC50 values for my inhibitor between experiments. How can I improve reproducibility? Inconsistent IC50 values are a common challenge. To improve reproducibility: • Control ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Use a consistent ATP concentration, ideally at or near the Km value for each kinase, across all experiments.[3][4] • Ensure Compound Solubility: Poor solubility can lead to inaccurate effective concentrations. Visually inspect for precipitation and consider the final DMSO concentration in your assay. • Maintain Consistent Assay Conditions: Strictly adhere to defined incubation times and temperatures. Use calibrated pipettes and master mixes to minimize pipetting errors.[4] • Monitor Enzyme Activity: Use a control inhibitor with a known IC50 to qualify each new batch of enzyme. Enzyme activity can vary between lots. • Check for Substrate Depletion: Ensure that less than 10% of the substrate is consumed during the reaction to maintain initial velocity conditions.
Q3: How do I interpret the selectivity of my Imidazo[1,2-b]pyridazine inhibitor from a kinase panel screen? Interpreting selectivity data involves more than just comparing IC50 values. Consider the following: • Selectivity Score (S-Score): This metric quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested. A score closer to zero indicates higher selectivity.[3] For example, an S(10) score is based on >90% inhibition at a 10 µM concentration. • Kinome Dendrogram: Plotting inhibition data on a kinome tree provides a visual representation of selectivity across the kinome, highlighting off-target interactions within and outside the target kinase family. • Gini Coefficient: This metric assesses the distribution of binding affinities, with higher values indicating more selective binding to a smaller subset of kinases. • Cellular Context: In vitro selectivity does not always translate directly to cellular activity. Cellular ATP concentrations are much higher than those in many biochemical assays, which can reduce the potency of ATP-competitive inhibitors.[3] It is crucial to validate in vitro findings with cellular target engagement and functional assays.
Q4: My inhibitor is potent in a biochemical assay but shows weak activity in a cellular assay. What could be the reason? This discrepancy is common and can be due to several factors: • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane. Structure-activity relationship (SAR) studies can help optimize physicochemical properties to improve permeability. • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target. • Efflux by Transporters: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes. • High Cellular ATP: As mentioned, high intracellular ATP concentrations (mM range) can outcompete ATP-competitive inhibitors, leading to a significant drop in potency compared to biochemical assays often run at µM ATP concentrations.[3]

Quantitative Data on Inhibitor Selectivity

The following tables summarize the in vitro inhibitory activity (IC50) of various Imidazo[1,2-b]pyridazine derivatives against their target kinases and key off-targets. This data is essential for comparing selectivity profiles and guiding inhibitor design.

Table 1: Selectivity of Imidazo[1,2-b]pyridazines against PIM Kinases

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)Reference
K00135--[5]
K00486342500[5]
K00152397000[5]
Compound 22m0.0240.095

Table 2: Selectivity of Imidazo[1,2-b]pyridazines against Haspin and other CMGC Kinases

CompoundHaspin IC50 (nM)CDK2 IC50 (nM)CDK5 IC50 (nM)CDK9 IC50 (nM)DYRK1A IC50 (nM)Reference
CHR-6494 (5)55--<50<50[6]
Compound 12->10000>1000020001000[6]
Compound 2164300900170300[6]
Compound 221250001500300500[6]

Table 3: Selectivity of an Imidazo[1,2-b]pyridazine against Mps1 and a Broader Kinase Panel

CompoundMps1 (TTK) IC50 (nM)Cellular Mps1 IC50 (nM)A549 Cell Proliferation IC50 (nM)SelectivityReference
27f-0.706.0Selective over 192 kinases

Table 4: Selectivity of Imidazo[1,2-b]pyridazine Derivatives against Other Kinases

CompoundTarget KinaseIC50 (nM)Key Selectivity InformationReference
Compound 6Tyk2 JH2->10,000-fold selective over a panel of 230 kinases, including JAK1-3 (>2 µM).[7]
Compound 5IRAK41.3Favorable kinase selectivity profile.
Compound 22BTK1.3Excellent selectivity across 310 kinases.[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in setting up and executing robust assays for inhibitor characterization.

Protocol 1: Radiometric Kinase Assay ([γ-³²P]ATP Filter-Binding Assay)

This protocol describes a classic method to measure the activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Imidazo[1,2-b]pyridazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP

  • "Cold" (non-radiolabeled) ATP solution

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates or paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid and scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of your Imidazo[1,2-b]pyridazine inhibitor in the kinase reaction buffer. Include a DMSO-only control (vehicle).

  • Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Set Up the Reaction: In a 96-well plate, add 5 µL of each inhibitor dilution (or vehicle control).

  • Pre-incubation: Add 10 µL of the kinase/substrate master mix to each well. Gently mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the Kinase Reaction: Prepare an ATP mix containing both cold ATP and [γ-³²P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase. Add 10 µL of the ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range (less than 10-15% substrate turnover).

  • Stop the Reaction: Add 25 µL of the stop solution to each well.

  • Spot onto Filter Plate: Transfer 25 µL from each well onto the P81 phosphocellulose filter plate. The positively charged substrate will bind to the negatively charged paper, while the negatively charged ATP will not.

  • Washing: Wash the filter plate 3-4 times with wash buffer to remove unbound [γ-³²P]ATP.

  • Drying and Counting: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: LanthaScreen® TR-FRET Kinase Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled substrate

  • Imidazo[1,2-b]pyridazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • TR-FRET dilution buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA-containing stop solution

  • Low-volume 384-well assay plates (e.g., black, Corning)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of your inhibitor. Prepare a 2x kinase solution and a 2x substrate/ATP solution in the kinase reaction buffer.

  • Reaction Setup:

    • Add 2.5 µL of 4x inhibitor dilution or vehicle (DMSO) to the appropriate wells of the 384-well plate.[11]

    • Add 2.5 µL of 4x kinase solution to each well.[11]

    • Allow a 10-15 minute pre-incubation at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of the 2x substrate/ATP solution to all wells to start the reaction. The final volume will be 10 µL.[11]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[12][13]

  • Stop and Detect:

    • Prepare a 2x stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

    • Add 10 µL of this stop/detection solution to each well. The final volume will be 20 µL.[12][14]

  • Final Incubation: Cover the plate and incubate for at least 30-60 minutes at room temperature to allow for antibody binding.[12][13]

  • Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 495 nm (donor/terbium) and 520 nm (acceptor/fluorescein).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log of the inhibitor concentration and fit the curve to determine the IC50 value.[11]

Protocol 3: Cellular Target Engagement via Western Blot

This protocol determines if the inhibitor can engage its target in a cellular context by measuring the phosphorylation status of the target protein or a downstream substrate.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Imidazo[1,2-b]pyridazine inhibitor stock solution

  • Stimulant (if required to activate the kinase pathway, e.g., growth factors)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[15]

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Avoid using milk as it contains phosphoproteins that can cause high background.[15][16]

  • Primary antibodies: one specific for the phosphorylated form of the target protein and another for the total target protein.

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to an appropriate confluency. Treat the cells with serial dilutions of your inhibitor for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control.

  • Stimulation (if applicable): After inhibitor treatment, stimulate the cells with a growth factor or other agent to activate the target kinase pathway for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer with inhibitors.[17][18]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17][19]

    • Incubate the membrane with the primary antibody against the phospho-protein (diluted in 5% BSA/TBST) overnight at 4°C.[19]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total target protein or a loading control like β-actin or GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each treatment condition to determine the extent of target inhibition.

Visualizations

The following diagrams illustrate key concepts and workflows in kinase inhibitor design and evaluation.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Kinase_1 Kinase_1 Receptor_Tyrosine_Kinase->Kinase_1 Phosphorylates Target_Kinase Target_Kinase Kinase_1->Target_Kinase Phosphorylates Kinase_2 Kinase_2 Target_Kinase->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Imidazo_Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo_Inhibitor->Target_Kinase Inhibits

Caption: A generic kinase signaling pathway illustrating the mechanism of action for an Imidazo[1,2-b]pyridazine inhibitor.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Cellular Validation HTS High-Throughput Screen (Single Concentration) Hit_ID Hit Identification (% Inhibition > 50%) HTS->Hit_ID Biochem_Assay Biochemical IC50 Assay (e.g., TR-FRET, Radiometric) Hit_ID->Biochem_Assay Confirmed Hits Potency_Determination Determine Potency (IC50) Biochem_Assay->Potency_Determination Kinase_Panel Broad Kinase Panel Screen (e.g., >100 kinases) Potency_Determination->Kinase_Panel Potent Compounds Selectivity_Analysis Analyze Selectivity (S-Score, Kinome Map) Kinase_Panel->Selectivity_Analysis Cell_Assay Cellular Target Engagement (e.g., Western Blot) Selectivity_Analysis->Cell_Assay Selective Leads Cell_Validation Confirm Cellular Activity Cell_Assay->Cell_Validation Functional_Assay Functional Cellular Assay (e.g., Proliferation, Biomarker) Functional_Assay->Cell_Validation

Caption: Experimental workflow for kinase inhibitor screening and selectivity profiling.

SAR cluster_Core Core R2 R2 (e.g., Amine, Morpholine) - Exploits specificity pockets - Key for selectivity Core:s->R2:n R3 R3 (e.g., H, Methyl) - Modulates solubility - Fine-tunes potency Core:w->R3:e R1 R1 (e.g., Aryl, Heteroaryl) - H-bond interactions - Governs potency R1:e->Core:w

References

Improving Caco-2 permeability for better drug absorption of Imidazo[1,2-b]pyridazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the Caco-2 permeability and subsequent oral absorption of Imidazo[1,2-b]pyridazine analogs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Caco-2 permeability experiments with Imidazo[1,2-b]pyridazine analogs.

Problem Potential Cause Suggested Solution
Low Apparent Permeability (Papp) Value Poor aqueous solubility of the analog. Many Imidazo[1,2-b]pyridazine derivatives are lipophilic and may have low solubility in standard assay buffers like Hanks' Balanced Salt Solution (HBSS).[1][2]- Use solubility-enhancing excipients: Incorporate non-toxic excipients such as Dimethyl acetamide (DMA), polyethylene glycol (PEG) 400, povidone, poloxamer 188, or bovine serum albumin (BSA) into the transport buffer.[1][2] - Optimize pH of the buffer: Depending on the pKa of the analog, adjusting the buffer pH can improve solubility.
Active efflux by transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) which can pump the compound back into the apical chamber.[3][4]- Perform a bidirectional permeability assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[3] - Use transporter inhibitors: Include known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) to confirm the involvement of specific transporters.[3]
Structural limitations of the analog: The intrinsic chemical structure may hinder membrane permeation.- Chemical modification: Consider structural modifications to the Imidazo[1,2-b]pyridazine scaffold. For instance, introducing a 2-pyridyl group can promote the formation of intramolecular hydrogen bonds, which may enhance permeability.[5]
Low Compound Recovery Non-specific binding: The compound may be binding to the plasticware of the assay plate.[6]- Include BSA in the assay buffer: BSA can block non-specific binding sites on the plasticware.[6] - Use low-binding plates: Commercially available low-binding microplates can reduce compound loss.
Metabolism by Caco-2 cells: Although Caco-2 cells have limited metabolic activity, some metabolism of the compound may occur.[6]- Analyze samples for metabolites: Use LC-MS/MS to detect potential metabolites in both the donor and receiver compartments.
Accumulation within the cell monolayer: The compound may be retained within the Caco-2 cells.[6]- Lyse the cells at the end of the experiment: After the transport study, lyse the cells and quantify the amount of compound that has accumulated intracellularly.
High Variability in Papp Values Between Experiments Inconsistent Caco-2 monolayer integrity: The tightness of the cell monolayer can vary between cultures.[7]- Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and above a predetermined threshold (e.g., >200 Ω·cm²) before each experiment.[1][3] - Perform a Lucifer Yellow rejection assay: Use this marker of paracellular transport to confirm monolayer integrity. Low permeability of Lucifer Yellow indicates a tight monolayer.[2]
Differences in experimental conditions: Minor variations in protocol can lead to significant differences in results.[7]- Standardize all experimental parameters: Maintain consistent cell passage numbers, seeding density, culture duration (typically 21 days), buffer composition, pH, and incubation times.[8][9][10]
Inability to Generate Meaningful Data Due to Very Low Solubility Precipitation of the compound in the donor compartment: The compound's solubility is below the concentration required for the assay.[1][2]- Systematic evaluation of solubility enhancers: Test a panel of excipients at various concentrations to find the optimal conditions that improve solubility without compromising monolayer integrity.[1][2] - Use of co-solvents: Low concentrations of organic solvents like DMSO can be used, but their effect on monolayer integrity must be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What is a typical Papp value for a highly permeable compound?

A1: Generally, a compound with a Papp value greater than 10 x 10⁻⁶ cm/s is considered to have high permeability and is expected to be well absorbed in humans (>85%).[10]

Q2: How can I improve the Caco-2 permeability of my Imidazo[1,2-b]pyridazine analog through structural modification?

A2: Strategic chemical modifications can significantly enhance permeability. For example, introducing a substituent that can form an intramolecular hydrogen bond, such as a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring attached to the imidazopyridazine core, has been shown to increase Caco-2 permeability.[5] This is because the intramolecular hydrogen bond can shield polar groups, making the molecule less polar and more permeable.[5]

Q3: Can solubility-enhancing excipients interfere with the Caco-2 assay?

A3: Yes, it is crucial to select excipients and concentrations that do not compromise the integrity of the Caco-2 monolayer. Studies have shown that excipients like 1% v/v Dimethyl acetamide (DMA), 1% v/v polyethylene glycol (PEG) 400, 1% w/v povidone, 2.5% w/v poloxamer 188, and 4% w/v bovine serum albumin (BSA) can be used without affecting monolayer integrity, as confirmed by TEER measurements and Lucifer yellow permeation.[1][2] It is essential to validate any new excipient or concentration for its effect on the Caco-2 cells.

Q4: What is the importance of the efflux ratio?

A4: The efflux ratio (ER), calculated as the ratio of the basolateral-to-apical (B-A) Papp to the apical-to-basolateral (A-B) Papp, is a key indicator of active efflux. An ER greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3] Identifying efflux liability early is crucial as it can be a major reason for poor oral bioavailability.

Q5: My compound has high solubility but still shows low permeability. What could be the reason?

A5: If solubility is not the limiting factor, low permeability could be due to several other reasons. The compound might be a substrate for efflux pumps, as mentioned above. Alternatively, its physicochemical properties (e.g., large size, high polarity, or lack of appropriate lipophilicity) might be hindering its ability to cross the cell membrane via passive diffusion. In such cases, a bidirectional assay with and without efflux inhibitors is recommended to investigate the transport mechanism.

Quantitative Data Presentation

The following table summarizes the Caco-2 permeability data for a series of Imidazo[1,2-b]pyridazine analogs, highlighting the impact of structural modifications.

Compound Modification Caco-2 Permeability (Papp A-B) (nm/s) Reference
Analog 16-anilino imidazopyridazine34[5]
Analog 26-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineEnhanced permeability due to intramolecular H-bond[5]
Analog 3 (6k)N1-pyrimidyl on 2-oxo-1,2-dihydropyridin-3-ylLow to moderate[5]
Analog 4 (6l)N1-pyridazinyl on 2-oxo-1,2-dihydropyridin-3-ylLow to moderate[5]
Analog 5 (6m)N1-dimethylpyrazole on 2-oxo-1,2-dihydropyridin-3-yl142[5]
Analog 6 (29)Imidazo[1,2-b]pyridazine with C6 aniline modifications33 (efflux ratio = 15)[11]

Experimental Protocols

Detailed Protocol for Caco-2 Permeability Assay

This protocol outlines the key steps for conducting a Caco-2 permeability assay.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[10]
  • Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[10]
  • Culture the cells on the inserts for 21-28 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.[10]

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[1][3]
  • Optionally, perform a Lucifer Yellow rejection assay by adding Lucifer Yellow to the apical side and measuring its appearance in the basolateral side after a set incubation time. Low permeation confirms monolayer integrity.[2]

3. Transport Experiment:

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES buffer).[10]
  • Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.[10]
  • For Apical to Basolateral (A → B) transport:
  • Add the test compound (dissolved in transport buffer, potentially with solubility enhancers) to the apical (donor) compartment.
  • Add fresh transport buffer to the basolateral (receiver) compartment.[10]
  • For Basolateral to Apical (B → A) transport:
  • Add the test compound to the basolateral (donor) compartment.
  • Add fresh transport buffer to the apical (receiver) compartment.
  • Incubate the plates for a specific period (e.g., 2 hours) at 37°C with gentle shaking.[10]
  • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.[10]

4. Sample Analysis and Papp Calculation:

  • Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
  • dQ/dt is the rate of drug transport (µmol/s).[10]
  • A is the surface area of the membrane (cm²).[10]
  • C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³).[10]

Protocol for Using Solubility Enhancers
  • Select Potential Enhancers: Choose a panel of solubility-enhancing excipients such as DMA, PEG 400, povidone, poloxamer 188, and BSA.[1][2]

  • Determine Maximum Non-Toxic Concentration:

    • Culture Caco-2 cells to confluence on Transwell inserts.

    • Expose the monolayers to a range of concentrations of each excipient in the transport buffer.

    • Assess monolayer integrity after a 2-hour incubation by measuring TEER and Lucifer Yellow permeability.[1][2]

    • The highest concentration that does not significantly alter TEER or increase Lucifer Yellow permeability is the maximum concentration to be used in the transport assay.

  • Prepare Dosing Solutions: Dissolve the Imidazo[1,2-b]pyridazine analog in the transport buffer containing the selected excipient at the predetermined optimal concentration.

  • Conduct Permeability Assay: Follow the detailed Caco-2 permeability assay protocol described above using the dosing solution containing the solubility enhancer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture 1. Caco-2 Cell Culture (21-28 days on Transwell inserts) Integrity_Check 2. Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Integrity_Check Transport_Assay 4. Bidirectional Transport Assay (Apical to Basolateral & Basolateral to Apical) Integrity_Check->Transport_Assay Dosing_Solution 3. Prepare Dosing Solution (Analog in buffer +/- enhancers) Dosing_Solution->Transport_Assay Incubation 5. Incubate at 37°C (e.g., 2 hours with shaking) Transport_Assay->Incubation Sampling 6. Collect Samples (Donor & Receiver compartments) Incubation->Sampling Quantification 7. LC-MS/MS Quantification Sampling->Quantification Calculation 8. Calculate Papp & Efflux Ratio Quantification->Calculation

Caption: Workflow for the Caco-2 Permeability Assay.

Drug_Transport_Pathways cluster_cell Caco-2 Cell Monolayer Apical Apical Side (Lumen) Basolateral Basolateral Side (Bloodstream) Apical->Basolateral Paracellular Pathway (Tight Junctions) Cell1 Enterocyte 1 Apical->Cell1 Passive Transcellular Diffusion Cell2 Enterocyte 2 Apical->Cell2 Passive Transcellular Diffusion Influx Influx Transporters Apical->Influx Active Uptake Cell1->Basolateral Efflux Efflux Pumps (e.g., P-gp, BCRP) Cell1->Efflux Cell2->Basolateral Cell2->Efflux Influx->Basolateral Efflux->Apical Efflux

Caption: Drug transport pathways across a Caco-2 cell monolayer.

References

Challenges and solutions in the synthesis of complex Imidazo[1,2-b]pyridazine macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of complex Imidazo[1,2-b]pyridazine macrocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these challenging yet promising molecules.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of the Imidazo[1,2-b]pyridazine core and the subsequent macrocyclization.

Synthesis of the Imidazo[1,2-b]pyridazine Core

Question 1: I am getting a low yield of my desired 2,6-disubstituted Imidazo[1,2-b]pyridazine product and see a significant amount of a side product. What is the likely cause and solution?

Answer: A common challenge in the synthesis of the Imidazo[1,2-b]pyridazine core is the regioselectivity of the initial condensation reaction between a 3-aminopyridazine and an α-haloketone. The pyridazine ring has two nitrogen atoms, and the nitrogen not adjacent to the amino group (N1) is often more nucleophilic. This can lead to alkylation at the N1 position, which is an off-pathway reaction and will not lead to the desired bicyclic product.[1]

Troubleshooting Steps:

  • Starting Material Selection: The most effective solution is to use a 3-amino-6-halopyridazine as your starting material. The presence of a halogen at the 6-position electronically deactivates the N1 nitrogen, making the exocyclic amino group more likely to be the initial point of reaction with the α-haloketone, thus favoring the desired cyclization pathway.[1]

  • Reaction Conditions: The reaction is typically carried out under mild basic conditions, for example, using sodium bicarbonate.[1] Drastic changes in base or temperature are unlikely to solve the regioselectivity issue if you are not using a 6-halo-substituted aminopyridazine.

Question 2: How can I introduce diverse substituents at the 6-position of the Imidazo[1,2-b]pyridazine core?

Answer: The 6-halo-imidazo[1,2-b]pyridazine intermediate is a versatile precursor for introducing a variety of functional groups. This can be achieved through various metal-catalyzed cross-coupling reactions.

Recommended Strategies:

  • Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling: For the introduction of alkynyl groups.

  • Heck Coupling: For the introduction of alkenyl groups.

  • Buchwald-Hartwig Amination: For the introduction of amino groups.

These reactions provide a robust platform for creating a library of analogs for structure-activity relationship (SAR) studies.

Macrocyclization

Question 3: My macrocyclization reaction is resulting in low yields and a significant amount of oligomers or polymers. How can I improve the yield of the desired macrocycle?

Answer: The formation of linear or cyclic oligomers is a classic challenge in macrocyclization reactions. This is due to intermolecular reactions competing with the desired intramolecular cyclization.

Troubleshooting Steps:

  • High-Dilution Conditions: The most critical factor is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent. This maintains a very low concentration of the precursor in the reaction mixture, which kinetically favors the intramolecular reaction over intermolecular polymerization.

  • Choice of Cyclization Strategy: The nature of the linker and the reactive groups will dictate the best cyclization method. Common strategies include:

    • Macrolactamization (Amide Bond Formation): This is a widely used method. Ensure you are using an efficient coupling agent (e.g., HATU, HOBt/EDC, T3P). The reaction can be slow, and careful optimization of the coupling reagents and base is necessary.

    • Ring-Closing Metathesis (RCM): This is a powerful method for forming carbon-carbon double bonds within the macrocycle. It requires terminal alkene functionalities on the linear precursor. The choice of catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) is crucial and may need to be screened for optimal performance.[2][3] Challenges include potential catalyst poisoning and the formation of alkene isomers.[2]

  • Template-Assisted Cyclization: In some cases, a metal ion or another molecule can act as a template, pre-organizing the linear precursor into a conformation that favors cyclization.

Question 4: I am struggling with the purification of my final macrocyclic product. What are the recommended methods?

Answer: The purification of macrocycles can be challenging due to their often-similar polarity to oligomeric side products and their potential for complex conformations.

Recommended Purification Techniques:

  • Flash Column Chromatography: This is the most common method. A shallow gradient of the mobile phase can help to resolve the desired product from closely related impurities. Screening different solvent systems is often necessary.

  • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC is a powerful tool. It offers higher resolution than flash chromatography.

  • Crystallization: If the macrocycle is crystalline, this can be an excellent method for obtaining highly pure material.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and activity of Imidazo[1,2-b]pyridazine macrocycles, particularly as ALK inhibitors.

Compound IDCyclization MethodYield (%)Target KinaseIC50 (nM)Reference Cell Line
O-10 Not SpecifiedNot SpecifiedALKWT2.6Enzyme Assay
ALKG1202R6.4Enzyme Assay
ALKL1196M/G1202R23Enzyme Assay
Lorlatinib Amide Bond FormationNot SpecifiedALKPotent InhibitorVarious
ROS1Potent InhibitorVarious

Data for compound O-10 is from the abstract of "Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors..."[4]. Detailed yield for the macrocyclization step was not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of a Linear Precursor for Macrocyclization

This protocol describes a general method for synthesizing a linear precursor containing the Imidazo[1,2-b]pyridazine core, which can then be used for macrocyclization.

Step 1: Synthesis of 6-chloro-2-(4-nitrophenyl)imidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.05 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 2: Reduction of the Nitro Group

  • Dissolve the 6-chloro-2-(4-nitrophenyl)imidazo[1,2-b]pyridazine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(6-chloroimidazo[1,2-b]pyridazin-2-yl)aniline.

Step 3: Amide Coupling to Introduce a Linker Arm

  • Dissolve 4-(6-chloroimidazo[1,2-b]pyridazin-2-yl)aniline (1.0 eq) and an appropriate Boc-protected amino acid with a terminal alkene (e.g., Boc-L-allylglycine) (1.1 eq) in DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the Boc-protected linear precursor.

Protocol 2: General Procedure for Macrocyclization via Ring-Closing Metathesis (RCM)

This protocol provides a general guideline for the macrocyclization step. The specific conditions may need optimization.

  • Deprotection: Remove the Boc protecting group from the linear precursor using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Coupling the Second Linker Arm: Couple the deprotected amine with another linker arm containing a terminal alkene (e.g., pent-4-enoic acid) using standard amide coupling conditions as described in Protocol 1, Step 3.

  • RCM Reaction:

    • Dissolve the di-alkene linear precursor in a large volume of a dry, degassed solvent such as dichloromethane or toluene to achieve a high-dilution concentration (typically 0.001-0.01 M).

    • Add a solution of a Grubbs' or Hoveyda-Grubbs' second-generation catalyst (typically 5-10 mol%) in the same solvent to the reaction mixture slowly over several hours using a syringe pump.

    • Stir the reaction at room temperature or gentle heat (e.g., 40 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude macrocycle using flash column chromatography followed by preparative HPLC if necessary.

Visualizations

Logical Workflow for Troubleshooting Macrocyclization

G start Low Yield of Macrocycle check_oligomers Check for Oligomers/Polymers (LC-MS, NMR) start->check_oligomers high_dilution Implement High-Dilution Conditions (Slow Addition, Large Volume) check_oligomers->high_dilution Oligomers Detected precursor_purity Verify Linear Precursor Purity (NMR, HRMS) check_oligomers->precursor_purity No/Few Oligomers optimize_catalyst Optimize Cyclization Conditions (Catalyst/Reagent Screening) high_dilution->optimize_catalyst success Improved Yield optimize_catalyst->success precursor_purity->optimize_catalyst Pure resynthesize Re-synthesize and Purify Linear Precursor precursor_purity->resynthesize Impure resynthesize->high_dilution

Caption: Troubleshooting workflow for low-yield macrocyclization reactions.

ALK Signaling Pathway and Inhibition

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor Imidazo[1,2-b]pyridazine Macrocyclic Inhibitor Inhibitor->ALK Inhibits Autophosphorylation

Caption: Simplified ALK signaling pathway and the mechanism of inhibition.

References

Technical Support Center: Accurate Bioactivity Measurement of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine bioassay conditions for the accurate measurement of Imidazo[1,2-b]pyridazine activity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of Imidazo[1,2-b]pyridazine compounds.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell-based assays Compound Solubility: The compound may be precipitating in the assay medium.Visually inspect for precipitates. Prepare fresh dilutions for each experiment. Consider using a co-solvent, but ensure the final concentration is non-toxic to cells (typically <0.5% for DMSO).
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability.Use a cell counter for accurate cell quantification and a multichannel pipette for consistent seeding.
Cell Passage Number: High passage numbers can lead to genetic drift and altered compound sensitivity.Use cells within a defined, low-passage number range for all experiments to ensure consistency.
Incubation Time: Variation in incubation time with the compound can affect results.Standardize the incubation time across all experiments and plates.
High Background Signal in Kinase Assays Compound Interference: The compound may be autofluorescent or interfere with the detection reagents.Run a control experiment with the compound and detection reagent in the absence of the kinase to check for interference.
Contaminated Reagents: Buffers or substrates may be contaminated with ATP or other interfering substances.Use fresh, high-quality reagents. Test individual components for contamination.
Non-specific Inhibition: The compound may be forming aggregates that inhibit the enzyme non-specifically.Re-run the assay with the addition of a non-ionic detergent like 0.01% Triton X-100 to disrupt aggregates.
Low or No Bioactivity in Cell-Based Assays Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.Modify the compound to improve its physicochemical properties, such as adjusting polarity.[1] For initial screening, consider using cell lines with higher permeability or employing permeabilizing agents, though the latter can introduce artifacts.
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.Investigate the metabolic stability of the compound using liver microsomes or other relevant metabolic systems.[2]
Incorrect Target Engagement: The compound may not be reaching or binding to its intended intracellular target.Perform target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm target binding within the cell.
Observed Cytotoxicity at Active Concentrations Off-Target Effects: The compound may be hitting unintended targets, leading to toxicity.Profile the compound against a panel of relevant off-targets to identify potential liabilities. A rescue experiment by overexpressing a resistant mutant of the intended target can also help confirm on-target versus off-target toxicity.
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the tested concentrations.Ensure the final solvent concentration in the culture medium is below the toxic threshold for the specific cell line being used (typically <0.5% for DMSO).

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-b]pyridazine compound has poor aqueous solubility. How can I accurately measure its activity in a bioassay?

A1: Poor aqueous solubility is a common challenge. Here are a few strategies:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice. However, it's crucial to determine the maximum tolerable concentration for your specific cell line, as high concentrations can be toxic.

  • Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based formulations can be explored.

  • Structural Modification: In the lead optimization phase, medicinal chemists can modify the structure to enhance solubility without compromising activity.

Q2: How do I differentiate between true inhibitory activity and non-specific effects like compound aggregation?

A2: This is a critical step to avoid false positives. A standard method is to include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. If the inhibitory activity is significantly reduced in the presence of the detergent, it suggests that compound aggregation was a contributing factor.

Q3: What are the essential controls to include in a kinase assay for an Imidazo[1,2-b]pyridazine inhibitor?

A3: To ensure the reliability of your kinase assay data, the following controls are essential:

  • No Enzyme Control: To identify any signal interference from the compound itself.

  • No Substrate Control: To measure the level of kinase autophosphorylation.

  • Positive Control (No Inhibitor): Represents 100% kinase activity.

  • Negative Control (Known Inhibitor): A well-characterized inhibitor for the target kinase to validate the assay's performance.

Q4: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?

A4: This discrepancy is often due to poor cell permeability, high metabolic instability, or active efflux from the cell.[1][2] To investigate this, you can perform permeability assays (e.g., Caco-2 assays) and metabolic stability assays (e.g., using liver microsomes).[2]

Q5: How can I assess the selectivity of my Imidazo[1,2-b]pyridazine kinase inhibitor?

A5: Selectivity is crucial for a good drug candidate. It is recommended to profile your compound against a panel of other kinases, especially those that are structurally related to your primary target.[2] A compound is generally considered selective if it exhibits a significant potency difference (e.g., >100-fold) against the intended target compared to other kinases.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity of various Imidazo[1,2-b]pyridazine derivatives against different biological targets.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDTarget KinaseAssay TypeIC50 / Ki (nM)Reference
Compound 6 Tyk2 JH2Biochemical (Ki)-[2]
IFNα-stimulated cellular assayCell-based12 - 41[2]
Human Whole Blood (hWB) assayCell-based63 - 136[2]
Compound 6b Tyk2 JH2Biochemical (Ki)-[2]
Human Whole Blood (hWB) assayCell-based817[2]
Compound 6c Tyk2 JH2Biochemical (Ki)-[2]
Human Whole Blood (hWB) assayCell-based268[2]
K00135 PIM1Biochemical3,100[3]
PIM2Biochemical11,000[3]
K00486 PIM1Biochemical34[3]
PIM2Biochemical2,500[3]
K00152 PIM1Biochemical39[3]
PIM2Biochemical7,000[3]
Compound 27f Mps1Cell-based0.70[4]

Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDCell LineAssay TypeIC50 (nM)Reference
Compound 27f A549 (Lung Carcinoma)Cell Viability6.0[4]
Compound 5c IMR-32 (Neuroblastoma)Cell Viability< 50[5]
Compound 5h IMR-32 (Neuroblastoma)Cell Viability< 50[5]
Compound 11 Pulmonary FibroblastsAntiproliferative90 - 380[6]

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Luminescence-based)

This protocol describes a general method for measuring the activity of a kinase and the inhibitory effect of an Imidazo[1,2-b]pyridazine compound using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • Imidazo[1,2-b]pyridazine compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Imidazo[1,2-b]pyridazine compound in kinase assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Reaction Setup:

    • Add the diluted compound or vehicle control to the wells of the assay plate.

    • Add the kinase and substrate solution to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which generate a light signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for the time specified in the kit protocol to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage decrease in the signal in the presence of the compound compared to the vehicle control. IC50 values are determined by fitting the dose-response data to a suitable model.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of an Imidazo[1,2-b]pyridazine compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear 96-well cell culture plates

  • Multichannel pipette

  • CO2 incubator

  • Plate reader with absorbance measurement capabilities (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the Imidazo[1,2-b]pyridazine compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours in the CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Cell viability is expressed as the percentage of the absorbance of the vehicle-treated control cells. IC50 values are calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway_TYK2 cluster_receptor Receptor Complex Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene Gene Transcription Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TYK2

Caption: TYK2 signaling pathway and the inhibitory action of Imidazo[1,2-b]pyridazines.

Signaling_Pathway_IKKbeta Stimulus Pro-inflammatory Stimulus (e.g., TNFα, IL-1β) Receptor Receptor Complex Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IKKbeta IKKβ NFkB NF-κB pIkB p-IκB IkB->pIkB Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome pIkB->Proteasome ubiquitination & degradation Gene Inflammatory Gene Expression Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->IKK_complex

Caption: IKKβ/NF-κB signaling pathway and its inhibition.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Solubility Solubility & Stability Assessment Start->Solubility Biochemical Primary Screening: Biochemical Assays (e.g., Kinase Assay) Solubility->Biochemical CellBased Secondary Screening: Cell-Based Assays (e.g., Viability, Reporter) Biochemical->CellBased Selectivity Selectivity Profiling (Kinase Panel) CellBased->Selectivity Permeability ADME Profiling: Permeability & Metabolic Stability CellBased->Permeability InVivo In Vivo Efficacy Studies Selectivity->InVivo Permeability->InVivo End Lead Candidate InVivo->End

Caption: General experimental workflow for Imidazo[1,2-b]pyridazine bioactivity assessment.

Troubleshooting_Tree Problem Inconsistent/Unexpected Bioassay Results Compound Check Compound Integrity & Solubility Problem->Compound Start Here Assay Review Assay Protocol & Controls Problem->Assay Cells Evaluate Cell Health & Culture Conditions Problem->Cells Sol_Issue Solubility Issue? Compound->Sol_Issue Control_Fail Controls Failing? Assay->Control_Fail Cell_Var High Cell Variability? Cells->Cell_Var Sol_Issue->Assay No Sol_Action Optimize Solvent/ Test for Aggregation Sol_Issue->Sol_Action Yes Control_Fail->Cells No Reagent_Action Prepare Fresh Reagents/ Validate Instrument Control_Fail->Reagent_Action Yes Culture_Action Standardize Seeding/ Check Passage Number Cell_Var->Culture_Action Yes Permeability_Action Assess Cell Permeability & Metabolic Stability Cell_Var->Permeability_Action No, but no cellular activity

References

Technical Support Center: Mitigating Potential Toxicity of Novel Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during the experimental evaluation of novel Imidazo[1,2-b]pyridazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant cytotoxicity in our primary cell-based assays with a new Imidazo[1,2-b]pyridazine derivative. How can we determine if this is an on-target or off-target effect?

A1: Distinguishing between on-target and off-target cytotoxicity is a critical step. Here’s a troubleshooting guide to help you investigate:

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Issue: Cytotoxicity is only observed at high concentrations.

    • Suggestion: This may indicate off-target effects or poor selectivity. Analyze the dose-response curve. A steep curve might suggest a specific target, while a shallow curve could imply multiple off-target interactions.

  • Orthogonal Validation with Structurally Different Inhibitors:

    • Issue: It is unclear if the observed phenotype is specific to your compound's intended target.

    • Suggestion: Use a structurally unrelated inhibitor that targets the same protein.[1] If both compounds elicit the same cytotoxic phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation:

    • Issue: Confirmation of the on-target effect is needed.

    • Suggestion: Employ techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target protein. The resulting cellular phenotype should mimic the effect of your Imidazo[1,2-b]pyridazine derivative.

  • Target Engagement Assays:

    • Issue: It's uncertain if the compound is engaging the intended target at the concentrations causing cytotoxicity.

    • Suggestion: Perform a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that the compound binds to its intended target in the cellular environment at the effective concentrations.

  • Proteome-Wide Profiling:

    • Issue: The off-targets of your compound are unknown.

    • Suggestion: Utilize proteome-wide profiling techniques like KinomeScan for kinase inhibitors or affinity chromatography coupled with mass spectrometry to identify potential off-target proteins.

Q2: Our lead Imidazo[1,2-b]pyridazine compound shows promising efficacy but also exhibits signs of metabolic instability in our in vitro assays. What are the implications and how can we address this?

A2: Metabolic instability can lead to the formation of toxic metabolites and poor pharmacokinetic profiles. Here’s how to approach this issue:

Troubleshooting Steps:

  • Identify Metabolic Hotspots:

    • Issue: The specific sites of metabolic modification on your compound are unknown.

    • Suggestion: Use in vitro metabolism studies with liver microsomes or hepatocytes followed by mass spectrometry to identify the metabolic hotspots on the Imidazo[1,2-b]pyridazine scaffold.

  • Structure-Metabolism Relationship (SMR) Studies:

    • Issue: You need to improve the metabolic stability of your compound.

    • Suggestion: Synthesize analogs with modifications at the identified metabolic hotspots. For example, introducing fluorine atoms or replacing metabolically labile groups can block metabolism at those sites.

  • Assess Metabolite Toxicity:

    • Issue: It is unclear if the metabolites are contributing to the observed toxicity.

    • Suggestion: If possible, synthesize the identified major metabolites and test their cytotoxicity in parallel with the parent compound.

Q3: We have observed potential for drug-induced liver injury (DILI) in our early in vivo studies with an Imidazo[1,2-b]pyridazine derivative. What are the potential underlying mechanisms?

A3: Drug-induced liver injury is a significant concern in drug development. The toxicity can be dose-dependent or idiosyncratic.[2] Potential mechanisms include:

  • Formation of Reactive Metabolites: The metabolic activation of the drug in the liver can produce reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular stress and damage.[2]

  • Mitochondrial Dysfunction: The compound or its metabolites may interfere with mitochondrial function, leading to a decrease in ATP production, increased oxidative stress, and initiation of apoptosis.[2]

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing in the ER can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

  • Immune-Mediated Hepatotoxicity: The drug or its metabolites can act as haptens, forming neoantigens that can trigger an immune response against hepatocytes.[2]

To investigate these, consider performing mechanistic studies such as assessing mitochondrial respiration, measuring markers of oxidative and ER stress, and evaluating immune cell activation in in vitro liver models (e.g., primary hepatocytes, liver spheroids).

Quantitative Toxicity Data of Imidazo[1,2-b]pyridazine and Related Derivatives

The following table summarizes publicly available quantitative data on the toxicity and potency of various Imidazo[1,2-b]pyridazine and related heterocyclic derivatives.

Compound ID/ClassBiological Target/AssayCell Line/ModelIC50/LC50/Other MetricReference
Imidazo[1,2-b]pyridazine Derivatives
Compound 22 (TM471-1)Bruton's Tyrosine Kinase (BTK)Enzyme AssayIC50: 1.3 nM[2][3]
Favorable safety profile, now in Phase I clinical trials.In vivo-[2][3]
Compound 27fMonopolar spindle 1 (Mps1) kinaseCellular AssayIC50: 0.70 nM[4]
A549 (Lung Carcinoma)Cell ViabilityIC50: 6.0 nM[4]
Compounds 5c & 5hAcetylcholinesterase (AChE)Enzyme AssayIC50: <0.05 µM[5]
Imidazo-based heterocycles (IG-01-008, IG-01-009)Acute Oral ToxicityWistar RatsSignificant toxicity at ≥ 1000 mg/kg (hepatic damage)[6]
Related Heterocyclic Derivatives
Imidazo[1,2-a]pyridine (IP-5)CytotoxicityHCC1937 (Breast Cancer)IC50: 45 µM[7]
Imidazo[1,2-a]pyridine (IP-6)CytotoxicityHCC1937 (Breast Cancer)IC50: 47.7 µM[7]
Pyrrolo[1,2-b]pyridazine (5a)Acute ToxicityDaphnia magnaLC50: 46.12 µM[8]
Pyrrolo[1,2-b]pyridazine (5c)Acute ToxicityDaphnia magnaLC50: 106.8 µM[8]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel Imidazo[1,2-b]pyridazine derivative on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of an Imidazo[1,2-b]pyridazine derivative.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

Toxicity_Signaling_Pathways cluster_stressors Cellular Stressors cluster_cellular_response Cellular Response & Toxicity Pathways Stressor Imidazo[1,2-b]pyridazine Derivative ROS Reactive Oxygen Species (ROS) Production Stressor->ROS Mito_Dys Mitochondrial Dysfunction Stressor->Mito_Dys ER_Stress ER Stress (Unfolded Protein Response) Stressor->ER_Stress DNA_Damage DNA Damage Stressor->DNA_Damage Off_Target Off-Target Kinase Inhibition Stressor->Off_Target Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis ER_Stress->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Off_Target->Apoptosis Necrosis Necrosis Apoptosis->Necrosis Experimental_Workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Cytotoxicity->Metabolic_Stability Off_Target_Screening Off-Target Screening (KinomeScan) Metabolic_Stability->Off_Target_Screening Acute_Toxicity Acute Toxicity Studies (Rodent Models) Off_Target_Screening->Acute_Toxicity Toxicokinetics Toxicokinetics Acute_Toxicity->Toxicokinetics Troubleshooting_Workflow Start High Cytotoxicity Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Is_Potent Is it potent at low concentrations? Dose_Response->Is_Potent Orthogonal Use Orthogonal Inhibitor Is_Potent->Orthogonal Yes Off_Target Suspect Off-Target Toxicity Is_Potent->Off_Target No Genetic_Validation Perform Genetic Validation (CRISPR/RNAi) Orthogonal->Genetic_Validation On_Target Likely On-Target Toxicity Genetic_Validation->On_Target Phenotype Mimicked Genetic_Validation->Off_Target No Mimicry Redesign Rational Drug Redesign On_Target->Redesign Profiling Perform Proteome-wide Profiling Off_Target->Profiling Profiling->Redesign

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors Versus the Multi-Targeted Inhibitor Ponatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of three distinct Imidazo[1,2-b]pyridazine-based kinase inhibitors—K00135 (PIM inhibitor), BMS-986165 (a Tyk2 pseudokinase domain [JH2] inhibitor), and TM471-1 (BTK inhibitor)—against the well-established multi-targeted kinase inhibitor, ponatinib. This analysis is supported by experimental data on their target profiles, in vitro efficacy, and the signaling pathways they modulate.

The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Ponatinib, a potent inhibitor of BCR-ABL and other kinases, is a prominent example. This guide explores the therapeutic potential and selectivity of other inhibitors built on this framework, each designed to target different key players in cellular signaling.

Executive Summary

This comparative analysis reveals that while all four inhibitors share the Imidazo[1,2-b]pyridazine core, they exhibit distinct target profiles and mechanisms of action. Ponatinib is a broad-spectrum inhibitor targeting multiple kinase families, making it effective in cancers with various resistance mutations but also associated with a higher risk of off-target effects. In contrast, K00135, BMS-986165, and TM471-1 demonstrate more selective inhibition of PIM, Tyk2, and BTK kinases, respectively. This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
InhibitorPrimary Target(s)IC50 (nM)Other Notable Targets (IC50, nM)
Ponatinib BCR-ABL0.37VEGFR2 (1.5), FGFR1 (2.2), PDGFRα (1.1), SRC (5.4), KIT (12.5), FLT3 (13)[1][2]
BCR-ABL (T315I)2.0[1][2]
K00135 PIM17PIM2 (363), PIM3 (69)
BMS-986165 Tyk2 (JH2 binding)0.018 µM (IC50)Highly selective over other JAK family members
TM471-1 BTK (wild-type)1.3TEC (7.9), TXK (12.4)[3]
BTK (C481S mutant)>40,000[3]
Table 2: Cellular Activity of Imidazo[1,2-b]pyridazine Inhibitors
InhibitorCell LineAssay TypeEndpointIC50 / Effect
Ponatinib Ba/F3 (BCR-ABL)ProliferationInhibition of cell growth0.5 nM[1]
Ba/F3 (BCR-ABL T315I)ProliferationInhibition of cell growth11 nM[1]
K00135 MV4;11 (AML)ViabilityInhibition of cell viabilityIC50 determined at 24 and 48h
BMS-986165 -IFNγ productionInhibition of IFNγEffective in rat pharmacodynamics model
TM471-1 TMD8 (Lymphoma)ProliferationInhibition of cell growthSignificant inhibition

Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target kinases.

General Protocol (Luminescence-Based Kinase Assay, e.g., ADP-Glo™):

  • Reagent Preparation: Recombinant kinase, substrate peptide, ATP, and the test inhibitor are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Kinase Reaction: The kinase, substrate, and serially diluted inhibitor are incubated in a 96- or 384-well plate. The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase reaction.

  • Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.

Specific Considerations:

  • For Irreversible Inhibitors (e.g., TM471-1): The protocol may be modified to include a pre-incubation step of the kinase and inhibitor to allow for covalent bond formation. The reaction is then initiated by the addition of substrate and ATP.

  • For Pseudokinase Domain Binders (e.g., BMS-986165): A competition binding assay is often used. A fluorescently labeled probe that binds to the JH2 domain is incubated with the Tyk2 JH2 protein and the test compound. The displacement of the probe by the inhibitor is measured by a change in fluorescence polarization.

Cell Viability Assays

Objective: To assess the effect of the inhibitors on the proliferation and survival of cancer cell lines.

General Protocol (MTT or MTS Assay):

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours. Metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: For the MTT assay, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. For the MTS assay, the formazan product is soluble, and absorbance can be read directly (e.g., at 490 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Ponatinib: A Multi-Kinase Inhibitor

Ponatinib exerts its effects by inhibiting multiple signaling pathways crucial for tumor growth and survival. Its primary target, BCR-ABL, drives chronic myeloid leukemia (CML) by activating downstream pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT. By blocking these, ponatinib induces apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Other_RTKs VEGFR, FGFR, PDGFR Other_RTKs->PI3K_AKT Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Ponatinib->Other_RTKs Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Ponatinib inhibits BCR-ABL and other receptor tyrosine kinases (RTKs).

K00135: PIM Kinase Inhibition

PIM kinases are serine/threonine kinases that are downstream of the JAK/STAT pathway and play a role in cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD, thereby inhibiting apoptosis. K00135 selectively inhibits PIM kinases, leading to increased apoptosis.

G K00135 K00135 PIM PIM Kinases K00135->PIM Inhibits BAD BAD PIM->BAD Phosphorylates (Inactivates) Apoptosis Apoptosis BAD->Apoptosis Promotes

Caption: K00135 inhibits PIM kinases, promoting apoptosis.

BMS-986165: Allosteric Inhibition of Tyk2

BMS-986165 is a selective allosteric inhibitor that binds to the pseudokinase (JH2) domain of Tyk2, a member of the JAK family. This binding stabilizes the JH2 domain in a conformation that inhibits the catalytic activity of the adjacent kinase (JH1) domain, thereby blocking downstream signaling from cytokines like IL-12, IL-23, and Type I interferons.

G BMS986165 BMS-986165 Tyk2_JH2 Tyk2 (JH2 Domain) BMS986165->Tyk2_JH2 Binds to Tyk2_JH1 Tyk2 (JH1 Domain) Tyk2_JH2->Tyk2_JH1 Allosterically Inhibits STAT STAT Proteins Tyk2_JH1->STAT Phosphorylates Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression

Caption: BMS-986165 allosterically inhibits Tyk2 via the JH2 domain.

TM471-1: Irreversible BTK Inhibition

TM471-1 is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By covalently binding to a cysteine residue in the active site of BTK, TM471-1 permanently blocks its activity, leading to inhibition of B-cell proliferation and survival.

G TM471_1 TM471-1 BTK BTK TM471_1->BTK Irreversibly Inhibits BCR_Signaling BCR Signaling Cascade BTK->BCR_Signaling Activates B_Cell_Proliferation B-Cell Proliferation & Survival BCR_Signaling->B_Cell_Proliferation

Caption: TM471-1 irreversibly inhibits BTK in the BCR signaling pathway.

Experimental Workflow for Kinase Inhibitor Evaluation

The general workflow for evaluating a novel kinase inhibitor involves a multi-step process, from initial screening to in vivo efficacy studies.

G cluster_workflow Kinase Inhibitor Evaluation Workflow Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Based_Assay Cellular Assays (Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinome Scan (Selectivity) Cell_Based_Assay->Selectivity_Profiling In_Vivo_Efficacy In Vivo Models (Efficacy & Toxicity) Selectivity_Profiling->In_Vivo_Efficacy

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

This comparative guide highlights the diverse therapeutic strategies that can be achieved using the Imidazo[1,2-b]pyridazine scaffold. While ponatinib serves as a powerful multi-targeted agent, particularly in the context of resistance mutations, the development of more selective inhibitors like K00135, BMS-986165, and TM471-1 offers the potential for more tailored therapies with potentially fewer off-target toxicities. The choice of inhibitor will ultimately depend on the specific disease biology and the desired therapeutic outcome. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these promising compounds.

References

A Comparative Guide to Imidazo[1,2-b]pyridazine and Alternative Scaffolds for Next-Generation ALK Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anaplastic lymphoma kinase (ALK) inhibitor development is continuously evolving to overcome the challenge of acquired resistance to existing therapies in non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the emerging Imidazo[1,2-b]pyridazine scaffold against established and novel alternative scaffolds in the design of next-generation ALK inhibitors. We present a synthesis of publicly available preclinical data, focusing on inhibitory potency against wild-type ALK and clinically significant resistance mutations.

Performance Benchmark: Imidazo[1,2-b]pyridazine vs. Alternative Scaffolds

The effectiveness of next-generation ALK inhibitors is critically defined by their ability to inhibit a spectrum of ALK mutations that confer resistance to earlier-generation drugs. The following tables summarize the biochemical and cellular potency of representative compounds from different chemical scaffolds.

Table 1: Biochemical Inhibitory Activity (IC50, nM) of ALK Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50) of various ALK inhibitors against purified wild-type ALK and key resistance mutants. Lower values indicate greater potency.

ScaffoldCompoundALK (Wild-Type)ALK L1196MALK G1202RALK L1196M/G1202R
Imidazo[1,2-b]pyridazine O-10 2.6 - 6.4 23
PyridineCrizotinib (1st Gen)~20-24->200-
PyrimidineCeritinib (2nd Gen)-PotentIneffective-
-Alectinib (2nd Gen)1.9PotentIneffective-
AminopyridazineEnsartinib (2nd Gen)<4PotentPotent-
MacrocycleLorlatinib (3rd Gen)--80-
5H-pyrrolo[3,2-d]pyrimidineXMU-MP-5--Potent-

Data for O-10 and Crizotinib are derived from a comparative analysis of a novel imidazo[1,2-b]pyridazine macrocyclic derivative.[1][2] Data for other inhibitors are compiled from various preclinical studies.[3][4]

Table 2: Cellular Inhibitory Activity (IC50, nM) of ALK Inhibitors

This table presents the IC50 values for the inhibition of proliferation in cancer cell lines expressing specific ALK variants. This reflects the compound's ability to penetrate cells and inhibit the target in a biological context.

ScaffoldCompoundCell LineALK StatusIC50 (nM)
Imidazo[1,2-b]pyridazine O-10 Karpas299 NPM-ALK (WT) 38
Ba/F3 EML4-ALK G1202R 52
Ba/F3 EML4-ALK L1196M/G1202R 64
5H-pyrrolo[3,2-d]pyrimidineXMU-MP-5Ba/F3EML4-ALK4.153

Data for O-10 is from studies on novel imidazo[1,2-b]pyridazine macrocyclic derivatives.[2] Data for XMU-MP-5 is from a study on a new generation ALK inhibitor.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are representative protocols for key experiments in the preclinical evaluation of ALK inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified ALK protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant ALK kinases.

Materials:

  • Recombinant human ALK kinase (wild-type and mutant variants)

  • Substrate peptide (e.g., IGF1Rtide)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the ALK enzyme in assay buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

  • Plot the kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 of test compounds on the proliferation of ALK-driven cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., Karpas299, Ba/F3 cells engineered to express EML4-ALK variants)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the culture medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of test compounds in a mouse xenograft model of ALK-positive NSCLC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ALK-positive human cancer cells (e.g., H3122)

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the ALK-positive cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule and dosage.

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Compare the tumor growth between the treatment and control groups to evaluate the efficacy of the compound.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate important biological pathways and experimental processes.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor ALK Inhibitor (e.g., Imidazo[1,2-b]pyridazine) Inhibitor->ALK

Caption: Simplified ALK signaling pathway and the point of intervention for ALK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Biochemical Biochemical Kinase Assay (IC50 against ALK variants) Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Tumor Xenograft Model (Anti-tumor activity) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Lead_Opt Lead Optimization Efficacy->Lead_Opt Toxicity->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials

Caption: Preclinical evaluation workflow for novel ALK inhibitors.

References

The Ascendance of Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has solidified the concept of "privileged scaffolds" in medicinal chemistry – molecular frameworks that can interact with multiple biological targets, offering a fertile ground for drug discovery. Among these, the imidazo[1,2-b]pyridazine core has emerged as a particularly versatile and potent scaffold, leading to the development of numerous bioactive compounds. This guide provides an objective comparison of the imidazo[1,2-b]pyridazine scaffold against other established privileged structures, supported by quantitative data and detailed experimental methodologies.

The resurgence of interest in the imidazo[1,2-b]pyridazine scaffold can be largely attributed to the clinical success of Ponatinib , a multi-targeted tyrosine kinase inhibitor.[1][2] This success has spurred extensive research, revealing the scaffold's broad therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[3] Its unique electronic properties and rigid, planar structure allow for specific and high-affinity interactions with a range of biological targets.

Comparative Performance Analysis

To objectively assess the standing of the imidazo[1,2-b]pyridazine scaffold, we present a comparative analysis of its derivatives against compounds built upon other well-recognized privileged scaffolds: benzimidazole and quinoline. The following tables summarize the inhibitory activities of representative compounds against various biological targets.

Kinase Inhibition

Protein kinases are a major class of drug targets, and the imidazo[1,2-b]pyridazine scaffold has demonstrated exceptional utility in the design of potent and selective kinase inhibitors.

ScaffoldCompoundTarget KinaseIC50 / Ki (nM)Reference
Imidazo[1,2-b]pyridazine Derivative of 6 Tyk2 JH2Ki: 0.015 - 0.035[2]
Imidazo[1,2-b]pyridazine 27f Mps1IC50: 0.70[4]
Imidazo[1,2-b]pyridazine 26 TAK1IC50: 55[5]
Benzimidazole Compound 5 PKN2IC50: 64[6]
Benzimidazole Compound 18 CK1δIC50: 120[7]
Benzimidazole Compound 6i mTORIC50: Not specified, but potent[8]
Quinoline Anlotinib Multi-kinase(Not specified in provided text)[9]
Quinoline Bosutinib Src-Abl(Not specified in provided text)[9]
Antiproliferative Activity

The potent kinase inhibitory activity of imidazo[1,2-b]pyridazine derivatives often translates to significant antiproliferative effects in cancer cell lines.

ScaffoldCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-b]pyridazine 27f A549 (Lung Cancer)0.006[4]
Imidazo[1,2-b]pyridazine 26 MPC-11 (Multiple Myeloma)0.03[5]
Benzimidazole Compound 24 SW620 (Colorectal Cancer)0.009[10]
Benzimidazole Compound 6i HepG2 (Liver Cancer)7.82[8]
Quinoline Compound 12e MGC-803 (Gastric Cancer)1.38[9]
Quinoline Compound 11h Leukemia HL-60GI50: < 0.01[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway targeted by imidazo[1,2-b]pyridazine derivatives and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies compound Imidazo[1,2-b]pyridazine Derivative kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) compound->kinase_assay Determine IC50/Ki cell_prolif Cell Proliferation Assay (e.g., MTT) kinase_assay->cell_prolif Validate cellular potency western_blot Western Blot (Target Modulation) cell_prolif->western_blot Confirm target engagement xenograft Xenograft Model (Efficacy) western_blot->xenograft Evaluate in vivo efficacy pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd Assess drug properties

Fig. 1: General experimental workflow for evaluating imidazo[1,2-b]pyridazine derivatives.

signaling_pathway cytokine Cytokine (e.g., IL-12) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak tyk2 Tyk2 jak->tyk2 stat STAT tyk2->stat P nucleus Nucleus stat->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->tyk2

Fig. 2: Simplified JAK-STAT signaling pathway inhibited by a Tyk2 inhibitor.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of chemical compounds. Below are methodologies for key assays cited in this guide.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[12][13][14]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., imidazo[1,2-b]pyridazine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution at various concentrations.

    • Add 5 µL of a solution containing the kinase and its specific substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour in the dark.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Western Blotting for Target Protein Phosphorylation

This technique is used to detect the phosphorylation status of a target protein within a signaling pathway, providing evidence of target engagement by an inhibitor.[15][16][17][18]

Materials:

  • Cells or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Treat cells with the test compound for the desired time and lyse the cells.

    • Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[19][20][21]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Sterile PBS or serum-free medium

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium.

    • Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21-28 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has unequivocally demonstrated its status as a privileged structure in modern medicinal chemistry. The quantitative data presented herein highlights its ability to yield highly potent inhibitors of various kinases and effective antiproliferative agents, often outperforming compounds derived from other established privileged scaffolds. The versatility of its synthesis and the potential for diverse substitutions make it a highly attractive starting point for the development of novel therapeutics. As research continues to uncover new biological targets and structure-activity relationships, the imidazo[1,2-b]pyridazine scaffold is poised to remain a cornerstone of innovative drug discovery for years to come.

References

Comparative Efficacy of Imidazo[1,2-b]pyridazine Derivatives Against the ALK G1202R Mutant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Imidazo[1,2-b]pyridazine derivative, O-10, with other anaplastic lymphoma kinase (ALK) inhibitors against the clinically significant G1202R mutant. The emergence of the ALK G1202R solvent front mutation is a primary driver of resistance to first and second-generation ALK tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), necessitating the development of next-generation therapeutics. This guide summarizes key experimental data, details methodologies for critical assays, and visualizes essential biological pathways and workflows to inform future research and development.

Performance Benchmark: Imidazo[1,2-b]pyridazine O-10 vs. Other ALK Inhibitors

The solvent front G1202R mutation poses a significant challenge in ALK-positive NSCLC treatment, often rendering first and second-generation inhibitors ineffective.[1] The novel macrocyclic Imidazo[1,2-b]pyridazine derivative, O-10, has demonstrated potent activity against this resistant mutant, outperforming earlier generation inhibitors and showing comparable or superior efficacy to third-generation compounds in preclinical studies.

Biochemical Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of O-10 and other ALK inhibitors against wild-type ALK and the G1202R mutant. Lower values indicate greater potency.

Target EnzymeO-10 (Imidazo[1,2-b]pyridazine)Crizotinib (1st Gen)Ceritinib (2nd Gen)Alectinib (2nd Gen)Brigatinib (2nd Gen)Lorlatinib (3rd Gen)
ALK WT 2.6 nM[2]~20-24 nM[1]0.15 nM[3]1.9 nM[3]0.6 nM[4]-
ALK G1202R 6.4 nM[2]>200 nM (High Resistance)[1]309 nM[3]595 nM[3]184 nM[5]80 nM[3]
Cellular Anti-proliferative Activity

Beyond enzymatic inhibition, it is crucial to assess a compound's ability to inhibit the proliferation of cancer cells harboring the ALK G1202R mutation. The table below presents the IC50 values from cellular proliferation assays.

Cell LineO-10 (Imidazo[1,2-b]pyridazine)Other ALK Inhibitors
Ba/F3-EML4-ALK G1202R 52 nM[2]Lorlatinib: 37 nM (cellular phosphorylation inhibition)[6]
Karpas299 (NPM-ALK WT) 38 nM[2]-
Ba/F3-EML4-ALK L1196M/G1202R 64 nM[2]Lorlatinib: 1,116 nM (cell viability)[6]

A significant advantage of O-10 is its potent inhibition of the lorlatinib-resistant compound mutation L1196M/G1202R, a major clinical challenge.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ALK signaling pathway, the workflow for preclinical evaluation, and a key experimental protocol.

ALK_Signaling_Pathway ALK G1202R Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_G1202R ALK G1202R (Constitutively Active) RAS RAS ALK_G1202R->RAS PI3K PI3K ALK_G1202R->PI3K STAT3 STAT3 ALK_G1202R->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression Inhibitor Imidazo[1,2-b]pyridazine (e.g., O-10) Inhibitor->ALK_G1202R Inhibition

ALK Signaling and TKI Mechanism

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for ALK Inhibitors Biochemical_Screening Biochemical Screening (e.g., TR-FRET) Cellular_Assays Cellular Proliferation Assays (e.g., CellTiter-Glo®) Biochemical_Screening->Cellular_Assays Target_Engagement Target Engagement (e.g., Western Blot for p-ALK) Cellular_Assays->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Workflow for Preclinical Evaluation

Cellular_Proliferation_Assay_Workflow Cellular Proliferation Assay Workflow (CellTiter-Glo®) Cell_Plating 1. Cell Plating (Ba/F3-EML4-ALK mutants in 96-well plates) Incubation1 2. Incubation (24 hours at 37°C, 5% CO2) Cell_Plating->Incubation1 Compound_Treatment 3. Compound Treatment (Serial dilutions of test inhibitor) Incubation1->Compound_Treatment Incubation2 4. Incubation (e.g., 72 hours) Compound_Treatment->Incubation2 ATP_Quantification 5. ATP Quantification (Addition of CellTiter-Glo® reagent) Incubation2->ATP_Quantification Luminescence_Reading 6. Luminescence Reading (Measure cell viability) ATP_Quantification->Luminescence_Reading Data_Analysis 7. Data Analysis (Calculate IC50 values) Luminescence_Reading->Data_Analysis

Cellular Proliferation Assay Workflow

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of performance data. The following are standard protocols for the key assays used in the evaluation of novel ALK inhibitors.

Biochemical Inhibitory Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the enzymatic activity of purified ALK kinase and the potency of inhibitors by measuring the phosphorylation of a synthetic substrate.[1]

  • Reaction Setup: In a suitable assay plate, combine the purified ALK enzyme (wild-type or G1202R mutant), a biotinylated peptide substrate, and ATP in a kinase reaction buffer.

  • Compound Addition: Add the test compounds (e.g., O-10, crizotinib) at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After another incubation period, measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity, to measure the anti-proliferative effect of an inhibitor.[1]

  • Cell Plating: Seed Ba/F3 cells engineered to express EML4-ALK (wild-type or G1202R mutant) into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add 10 µL of the diluted compound to the respective wells.[1]

  • Incubation: Incubate the plates for a further 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.

Western Blot for ALK Phosphorylation

This technique is used to confirm that the inhibitor is engaging its target within the cell by detecting the phosphorylation status of ALK and its downstream signaling proteins.[1]

  • Cell Treatment and Lysis: Culture cells (e.g., Ba/F3-EML4-ALK G1202R) and treat with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours). Lyse the cells with a suitable buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK. Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the p-ALK bands and normalize to the total ALK bands to determine the extent of inhibition of ALK phosphorylation at different inhibitor concentrations.

Conclusion

The Imidazo[1,2-b]pyridazine derivative O-10 demonstrates significant promise as a potent inhibitor of the ALK G1202R mutant, a key driver of resistance to earlier-generation ALK inhibitors. Its efficacy against the lorlatinib-resistant L1196M/G1202R compound mutation further highlights its potential as a next-generation therapeutic. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, providing a foundation for the continued development and evaluation of novel ALK inhibitors.

References

Kinase Cross-Reactivity Profiling of Imidazo[1,2-b]pyridazine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Understanding the cross-reactivity profile of these inhibitors is paramount for developing selective therapeutics and avoiding off-target effects. This guide provides an objective comparison of the kinase selectivity of various Imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50) of several Imidazo[1,2-b]pyridazine-based inhibitors against their primary targets and a selection of off-target kinases. This data facilitates a direct comparison of potency and selectivity.

Table 1: Kinase Inhibition Profile of PIM Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Reference
K00135 PIM125PIM21300[1]
K00486 PIM134PIM22500[1]
K00152 PIM139PIM27000[1]
Polo-like kinase 1Active (data not shown)[1]

Table 2: Kinase Inhibition Profile of a Tyk2 JH2 Inhibitor

Compound IDTargetKᵢ (nM)Off-Target KinaseSelectivity FoldReference
Compound 6 Tyk2 JH20.086>230 Kinase Panel>10,000 (for most)[2]
HIPK4480[2]
Jak1-3>2 µM (IC50)[2]

Table 3: Kinase Inhibition Profile of an Mps1 (TTK) Inhibitor

Compound IDTargetCellular IC50 (nM)SelectivityReference
Compound 27f Mps10.70Selective over 192 kinases[3][4]

Table 4: Comparative Activity of Ponatinib (Imidazo[1,2-b]pyridazine-based) and Other BCR-ABL Inhibitors

BCR-ABL MutantPonatinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Nilotinib IC50 (nM)Bosutinib IC50 (nM)
Wild-Type 0.3725 - 1000.6 - 120 - 301.2 - 20
T315I 2.0>10,000>1,000>10,000>1,000
G250E 0.413033020
E255K 0.55001010030
Y253F 0.440025020
M351T 0.420013020
Data compiled from BenchChem.[5]

Table 5: Kinase Inhibition Profile of a TAK1 Inhibitor

Compound IDTarget KinaseIC50 (nM)Comparative InhibitorIC50 (nM)Reference
Compound 26 TAK155Takinib187[6]

Experimental Protocols

The determination of kinase inhibition profiles is crucial for drug discovery. A widely used method is the luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., Imidazo[1,2-b]pyridazine-based inhibitors) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure: [7][8][9]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

  • Initiate Kinase Reaction: Add the kinase reaction mixture to each well. To start the reaction, add ATP to all wells except for the "no kinase" control wells. The final volume is typically 5 µL for a 384-well plate.[7]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luminescence reaction. Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways in which some of the targeted kinases play a crucial role.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription BAD BAD PIM->BAD cMyc c-Myc PIM->cMyc mTORC1 mTORC1 PIM->mTORC1 Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle ProteinSynth Protein Synthesis mTORC1->ProteinSynth

PIM Kinase Signaling Pathway

Tyk2_Signaling_Pathway Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK JAK1/JAK2 Receptor->JAK STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene Gene Expression (Inflammation, Immunity) Nucleus->Gene

Tyk2 Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk CD19 CD19 Lyn_Syk->CD19 BTK BTK Lyn_Syk->BTK Phosphorylation PI3K PI3K CD19->PI3K PIP3 PIP3 PI3K->PIP3 PIP3->BTK Recruitment PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB Activation PKC->NFkB Cell B-Cell Proliferation & Survival Ca->Cell NFkB->Cell

BTK Signaling Pathway
Experimental Workflow

The following diagram outlines the workflow for a typical luminescence-based biochemical kinase inhibition assay.

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilution of Test Compounds start->prep_compounds plate_compounds Dispense Compounds into Assay Plate prep_compounds->plate_compounds initiate_reaction Initiate Reaction with ATP plate_compounds->initiate_reaction prep_kinase_mix Prepare Kinase/ Substrate Master Mix prep_kinase_mix->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate 40 min stop_reaction->incubate_stop detect_adp Detect ADP (Add Kinase Detection Reagent) incubate_stop->detect_adp incubate_detect Incubate 30-60 min detect_adp->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence analyze_data Data Analysis (IC50 Determination) read_luminescence->analyze_data end End analyze_data->end

Biochemical Kinase Assay Workflow

Clinical Significance

The development of kinase inhibitors with the Imidazo[1,2-b]pyridazine scaffold has shown clinical promise. For instance, Ponatinib is a potent pan-BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia (CML), particularly in cases with the T315I mutation that confers resistance to other tyrosine kinase inhibitors.[5][10][11] More recently, an Imidazo[1,2-b]pyridazine-based Bruton's tyrosine kinase (BTK) inhibitor, TM471-1, has advanced into Phase I clinical trials for B-cell malignancies, highlighting the ongoing therapeutic relevance of this chemical class.[12]

References

A Comparative Benchmarking Guide: Novel Imidazo[1,2-b]pyridazine Compounds vs. Second-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of novel Imidazo[1,2-b]pyridazine-based tyrosine kinase inhibitors (TKIs) against established second-generation TKIs. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate an objective evaluation of these emerging therapeutic agents.

Introduction

The Imidazo[1,2-b]pyridazine scaffold has emerged as a promising platform for the development of potent and selective kinase inhibitors targeting a range of oncogenic and inflammatory pathways. This guide benchmarks the performance of new lead compounds from this class against clinically relevant second-generation TKIs, offering insights into their potential advantages in potency, selectivity, and circumvention of resistance mechanisms.

Performance Benchmark: Imidazo[1,2-b]pyridazines vs. Second-Generation TKIs

The following tables summarize the in vitro and cellular activities of novel Imidazo[1,2-b]pyridazine compounds in comparison to established second-generation TKIs targeting FMS-like Tyrosine Kinase 3 (FLT3), Anaplastic Lymphoma Kinase (ALK), Transforming Growth Factor-β-activated Kinase 1 (TAK1), and Bruton's Tyrosine Kinase (BTK).

FLT3 Inhibition: Compound 34f vs. Gilteritinib

Mutations in FLT3 are common drivers in Acute Myeloid Leukemia (AML). This section compares the Imidazo[1,2-b]pyridazine derivative, compound 34f , with the second-generation FLT3 inhibitor, Gilteritinib .

Table 1: Biochemical Inhibitory Activity (IC50, nM)

Target KinaseCompound 34f (Imidazo[1,2-b]pyridazine)Gilteritinib (Second-Generation TKI)
FLT3-ITD40.7-1.8
FLT3-D835Y1Active
FLT3-ITD-D835Y-Active
FLT3-WT-5
Note: Data for compound 34f and Gilteritinib are compiled from multiple sources and may have been generated under slightly different assay conditions, which can influence IC50 values.

Table 2: Cellular Antiproliferative Activity (GI50, nM)

Cell Line (FLT3 Mutation)Compound 34f (Imidazo[1,2-b]pyridazine)Gilteritinib (Second-Generation TKI)
MV4-11 (FLT3-ITD)7Potent Inhibition
MOLM-13 (FLT3-ITD)9Potent Inhibition
MOLM-13 (FLT3-ITD-D835Y)4-
ALK Inhibition: Compound O-10 vs. Crizotinib and Ceritinib

Anaplastic Lymphoma Kinase (ALK) rearrangements are key oncogenic drivers in a subset of Non-Small Cell Lung Cancer (NSCLC). This section benchmarks the macrocyclic Imidazo[1,2-b]pyridazine derivative, O-10 , against the first-generation inhibitor Crizotinib and the second-generation inhibitor Ceritinib .

Table 3: Biochemical Inhibitory Activity (IC50, nM)

Target EnzymeCompound O-10 (Imidazo[1,2-b]pyridazine)Crizotinib (First-Generation TKI)Ceritinib (Second-Generation TKI)
ALKWT2.6~20-60~0.2-2
ALKG1202R6.4ResistantResistant
ALKL1196M/G1202R23ResistantResistant
Note: IC50 values can vary based on specific assay conditions. The data presented is for comparative purposes.

Table 4: Cellular Antiproliferative Activity (GI50, nM)

Cell Line (ALK Mutation)Compound O-10 (Imidazo[1,2-b]pyridazine)Crizotinib (First-Generation TKI)Ceritinib (Second-Generation TKI)
H3122 (EML4-ALK)Potent Inhibition~100-300~20-50
H3122 CR1 (L1196M)Potent Inhibition>1000~150-200
Note: Direct cellular GI50 data for O-10 was not available in the compared literature; "Potent Inhibition" is inferred from biochemical data.
TAK1 Inhibition: Compound 26 vs. Takinib

TAK1 is a key mediator of inflammatory signaling pathways and a target in multiple myeloma. Here, the Imidazo[1,2-b]pyridazine derivative compound 26 is compared to the known TAK1 inhibitor Takinib .

Table 5: Biochemical Inhibitory Activity (IC50, nM)

Target KinaseCompound 26 (Imidazo[1,2-b]pyridazine)Takinib (Reference Inhibitor)
TAK155187

Table 6: Cellular Antiproliferative Activity (GI50, nM)

Cell LineCompound 26 (Imidazo[1,2-b]pyridazine)
MPC-11 (Multiple Myeloma)As low as 30
H929 (Multiple Myeloma)As low as 30
BTK Inhibition: TM471-1 vs. Ibrutinib and Acalabrutinib

Bruton's Tyrosine Kinase (BTK) is a crucial mediator of B-cell receptor signaling and a validated target in B-cell malignancies. This section compares the Imidazo[1,2-b]pyridazine derivative TM471-1 (compound 22) with the first-generation inhibitor Ibrutinib and the second-generation inhibitor Acalabrutinib .

Table 7: Biochemical Inhibitory Activity (IC50, nM)

Target KinaseTM471-1 (Imidazo[1,2-b]pyridazine)Ibrutinib (First-Generation TKI)Acalabrutinib (Second-Generation TKI)
BTK1.3~0.5-5~3-8
Note: Data for Ibrutinib and Acalabrutinib are from publicly available literature and may have been generated under different assay conditions.

Table 8: In Vivo Efficacy of TM471-1

Animal ModelDoseOutcome
Xenograft Model15 mg/kgComplete tumor regression in 7 out of 10 mice[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their preclinical evaluation.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Compound 34f / Gilteritinib Inhibitor->FLT3

Caption: FLT3 Signaling Pathway and Point of Inhibition.

ALK_Signaling_Pathway ALK_Fusion EML4-ALK Fusion RAS_MAPK RAS-MAPK Pathway ALK_Fusion->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT Cell_Growth Cell Growth, Proliferation & Survival RAS_MAPK->Cell_Growth PI3K_AKT->Cell_Growth JAK_STAT->Cell_Growth Inhibitor Compound O-10 / Ceritinib Inhibitor->ALK_Fusion

Caption: ALK Signaling Pathway and Point of Inhibition.

TAK1_Signaling_Pathway Upstream TNF-α / IL-1β Receptor Receptor Complex Upstream->Receptor TAK1 TAK1 Receptor->TAK1 IKK IKK Complex TAK1->IKK MAPK JNK / p38 TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammation & Cell Survival NFkB->Inflammation MAPK->Inflammation Inhibitor Compound 26 / Takinib Inhibitor->TAK1

Caption: TAK1 Signaling Pathway and Point of Inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream NF-κB, MAPK, etc. PLCG2->Downstream BCell_Activity B-Cell Proliferation, Survival & Differentiation Downstream->BCell_Activity Inhibitor TM471-1 / Acalabrutinib Inhibitor->BTK

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow Biochem Biochemical Assay (IC50 Determination) Cell_Prolif Cellular Proliferation Assay (GI50) Biochem->Cell_Prolif Target_Engage Target Engagement (Western Blot) Cell_Prolif->Target_Engage In_Vivo In Vivo Efficacy (Xenograft Model) Target_Engage->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: General Experimental Workflow for TKI Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard practices in the field of kinase inhibitor discovery and evaluation.

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., FLT3, ALK, TAK1, BTK).

    • Kinase-specific substrate (peptide or protein).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (Imidazo[1,2-b]pyridazines and second-generation TKIs) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

    • 384-well white assay plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase assay buffer.

    • Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Prepare a master mix containing the kinase enzyme and its substrate in the kinase assay buffer.

    • Add the enzyme/substrate master mix (e.g., 5 µL) to each well.

    • Initiate the kinase reaction by adding ATP (e.g., 2.5 µL) to each well. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular Proliferation Assay (GI50 Determination)

This protocol describes a method to assess the growth inhibitory (GI50) effect of the compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines expressing the target kinase (e.g., MV4-11 for FLT3-ITD, H3122 for EML4-ALK).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • 96-well clear or white-walled cell culture plates.

    • Microplate reader (absorbance or luminescence).

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Treat the cells with the diluted compounds or vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Assess cell viability using either the MTT or CellTiter-Glo® assay.

      • For MTT assay: Add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

      • For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle-treated cells.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for Target Engagement

This protocol is used to determine if the test compounds inhibit the phosphorylation of the target kinase or its downstream substrates in a cellular context.

  • Reagents and Materials:

    • Cancer cell lines expressing the target kinase.

    • Test compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system (e.g., ChemiDoc).

  • Procedure:

    • Seed cells and allow them to grow to a suitable confluency.

    • Treat the cells with various concentrations of the test compounds or DMSO for a specified time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

Conclusion

The emerging class of Imidazo[1,2-b]pyridazine-based kinase inhibitors demonstrates significant promise in targeting key oncogenic drivers. The data presented in this guide suggests that these novel compounds exhibit potent biochemical and cellular activity, in some cases superior to established second-generation TKIs, particularly in overcoming resistance mutations. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential. This guide serves as a valuable resource for researchers and drug development professionals in the comparative analysis of these next-generation kinase inhibitors.

References

Head-to-Head Comparison: Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds as Potent Bruton's Tyrosine Kinase (Btk) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of two promising heterocyclic scaffolds in the quest for next-generation Btk inhibitors.

Bruton's tyrosine kinase (Btk) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1][2] The irreversible Btk inhibitor, ibrutinib, has revolutionized the treatment landscape for several hematological cancers. However, off-target effects and acquired resistance have fueled the search for novel inhibitors with improved potency, selectivity, and safety profiles.[3] This guide provides a head-to-head comparison of two promising heterocyclic scaffolds, Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine, as backbones for the development of next-generation Btk inhibitors.

While direct comparative studies are limited, this analysis leverages preclinical data from representative compounds of each class to offer valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Tale of Two Scaffolds

To facilitate a clear comparison, the following tables summarize the available quantitative data for a representative Imidazo[1,2-b]pyridazine Btk inhibitor, TM471-1 , and a representative Imidazo[1,2-a]pyridine kinase inhibitor. It is important to note the absence of a publicly disclosed Imidazo[1,2-a]pyridine-based Btk inhibitor with a comprehensive preclinical data package. Therefore, for comparative purposes, we will refer to a potent Imidazo[1,2-a]pyridine-based inhibitor of a related tyrosine kinase to illustrate the potential of this scaffold.

Parameter Imidazo[1,2-b]pyridazine (TM471-1) Representative Imidazo[1,2-a]pyridine Kinase Inhibitor
Target Bruton's Tyrosine Kinase (Btk)Data not available for a specific Btk inhibitor. Representative compounds show potent inhibition of other kinases like IGF-1R.[4][5]
Mechanism of Action Irreversible, covalentTo be determined for a specific Btk inhibitor.
Biochemical IC50 (Btk) 1.3 nM[1][6][7][8][9]Data not available
Cellular Potency Data not availableData not available

Table 1: Biochemical Potency Comparison

Parameter Imidazo[1,2-b]pyridazine (TM471-1) Representative Imidazo[1,2-a]pyridine Kinase Inhibitor
Kinase Panel Size 310 kinases[1][6][7][8][9]Data not available
Selectivity Profile Excellent selectivity across the tested kinase panel.[1][6][7][8][9]Potent and selective inhibitors of other kinases have been developed from this scaffold.[4][5]

Table 2: Kinase Selectivity Profile

Parameter Imidazo[1,2-b]pyridazine (TM471-1) Representative Imidazo[1,2-a]pyridine Kinase Inhibitor
Animal Model Xenograft model[1][6][7][8][9]Data not available for a Btk inhibitor. A representative IGF-1R inhibitor showed suitable pharmacokinetics for oral administration.[4][5]
Dose 15 mg/kg[1][6][7][8][9]Not applicable
Efficacy Complete tumor regression in 7 out of 10 mice.[1][6][7][8][9]Not applicable
Clinical Development Advanced into Phase I clinical trials (CXHL2300956).[1][6][7][8][9]Not applicable

Table 3: In Vivo Efficacy and Development Status

Btk Signaling Pathway and Inhibition

Btk is a crucial downstream mediator of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, survival, and differentiation. Irreversible Btk inhibitors, such as those from the Imidazo[1,2-b]pyridazine class, typically form a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to its permanent inactivation.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Btk_mem Btk Syk->Btk_mem Recruitment & Phosphorylation PLCg2 PLCγ2 Btk_mem->PLCg2 Phosphorylation Btk_cyto Btk Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor Imidazo[1,2-b]pyridazine or Imidazo[1,2-a]pyridine Btk Inhibitor Inhibitor->Btk_cyto Inhibition

Caption: Btk signaling pathway and the point of intervention for Btk inhibitors.

Experimental Workflow for Btk Inhibitor Evaluation

The preclinical evaluation of novel Btk inhibitors typically follows a standardized workflow to assess their potency, selectivity, and in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (e.g., ADP-Glo, LanthaScreen) Determine IC50 Cellular Cell-Based Assay (e.g., pBtk Western Blot) Determine Cellular Potency Biochemical->Cellular Promising Compounds Selectivity Kinase Selectivity Profiling (Kinome Scan) Cellular->Selectivity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Selectivity->PKPD Lead Candidate Efficacy Efficacy Studies (e.g., Xenograft Models) PKPD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Preclinical Candidate

Caption: A generalized experimental workflow for the preclinical evaluation of Btk inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key experiments cited in the evaluation of Btk inhibitors.

Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Materials: Recombinant human Btk enzyme, kinase buffer, ATP, substrate peptide, test compounds, and ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the Btk enzyme, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature to allow the reaction to proceed.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Kinase Selectivity Profiling

This is performed to assess the specificity of the inhibitor against a broad panel of kinases, which helps in identifying potential off-target effects.

  • Procedure:

    • The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >300).

    • The enzymatic activity of each kinase in the presence of the inhibitor is measured, typically using a radiometric or fluorescence-based assay.

    • The percentage of inhibition for each kinase is calculated to determine the selectivity profile of the compound.[10][11][12]

In Vivo Efficacy in a Xenograft Model

This experiment evaluates the anti-tumor activity of the Btk inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human B-cell lymphoma cells (e.g., TMD8).

  • Procedure:

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via another appropriate route at a specified dose and schedule.

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, tumors are excised and weighed.

    • The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.[1][6][7][8][9]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assays

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug, while PD studies measure the effect of the drug on its target.

  • PK Analysis:

    • The test compound is administered to animals (e.g., mice or rats).

    • Blood samples are collected at various time points.

    • The concentration of the drug in the plasma is measured using LC-MS/MS.[13][14]

  • PD Analysis (Btk Occupancy):

    • Peripheral blood mononuclear cells (PBMCs) are isolated from treated animals.

    • The level of Btk occupancy by the covalent inhibitor is determined using a probe that binds to the unoccupied Btk active site. The amount of probe binding is inversely proportional to the drug occupancy.[13][14]

Conclusion

The Imidazo[1,2-b]pyridazine scaffold has demonstrated significant promise in the development of potent and highly selective irreversible Btk inhibitors, as exemplified by the preclinical data for TM471-1, which has progressed to clinical trials.[1][6][7][8][9] While a direct head-to-head comparison with an Imidazo[1,2-a]pyridine-based Btk inhibitor is currently not possible due to a lack of publicly available data, the Imidazo[1,2-a]pyridine scaffold has a proven track record in yielding potent and selective inhibitors for other kinase targets.[4][5] This suggests that with further optimization, this scaffold could also produce effective Btk inhibitors.

For researchers in the field, the choice of scaffold will depend on the specific design strategy, desired inhibitor characteristics (e.g., reversible vs. irreversible), and the intellectual property landscape. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel Btk inhibitors, regardless of the core scaffold. Future research, including the disclosure of preclinical data for Imidazo[1,2-a]pyridine-based Btk inhibitors, will be crucial for a more definitive comparison of these two important heterocyclic systems.

References

Evaluating the Selectivity of Imidazo[1,2-b]pyridazine Compounds Across the Janus Kinase Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in cytokine signaling pathways that are critical in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Consequently, the development of selective JAK inhibitors has become a significant area of therapeutic research. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising chemical starting point for the development of potent and selective JAK inhibitors, particularly targeting TYK2.[2][3][4][5] This guide provides a comparative analysis of the selectivity of various imidazo[1,2-b]pyridazine compounds across the JAK family, supported by experimental data and detailed methodologies.

Comparative Selectivity of Imidazo[1,2-b]pyridazine Compounds

The following table summarizes the inhibitory activity (IC50) of selected imidazo[1,2-b]pyridazine compounds against the four members of the JAK family. Lower IC50 values indicate higher potency. The selectivity of a compound is determined by comparing its potency against the target kinase versus other kinases in the family.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity ProfileReference
Compound 7 480>10000>10000>10000Highly selective for TYK2 JH2 domain[2]
Compound 10 48>10000>10000>10000Highly selective for TYK2 JH2 domain[2]
Compound 18 20>10000>10000>10000Highly selective for TYK2 JH2 domain[2]
Compound 29 6>10000>10000>10000Highly selective for TYK2 JH2 domain[2]
Compound 30 <10 (pSTAT3 IC50 = 1.9)>1000 (JH1)>1000 (JH1)>1000 (JH1)~1800-fold selective for TYK2 over JAK2 signaling[6]
Deucravacitinib (pSTAT3 IC50 = 3.2)---Selective TYK2 JH2 inhibitor[6]

Note: Some IC50 values are for the isolated kinase domains (JH1 or JH2), while others are from cellular assays measuring STAT phosphorylation (pSTAT3). Direct comparison should be made with caution.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in evaluating the potency and selectivity of inhibitor compounds. The following is a generalized protocol for an in vitro kinase assay to determine the IC50 of imidazo[1,2-b]pyridazine compounds against JAK isoforms.[7]

In Vitro Kinase Assay for IC50 Determination

Objective: To measure the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and determine its IC50 value.

Materials:

  • Recombinant human JAK kinase (JAK1, JAK2, JAK3, or TYK2)

  • Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)[8]

  • Adenosine triphosphate (ATP)

  • Test Imidazo[1,2-b]pyridazine compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compound is prepared in 100% DMSO.

  • Assay Plate Preparation: A small volume (e.g., 25 nL) of the DMSO dilutions is dispensed into the 384-well assay plates. Control wells containing DMSO only (0% inhibition) and a potent pan-kinase inhibitor (100% inhibition) are included.

  • Enzyme/Substrate Addition: A 2X solution of the specific JAK enzyme and its peptide substrate is prepared in Kinase Assay Buffer. 5 µL of this mix is added to each well. The plate is incubated for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: A 2X ATP solution is prepared in Kinase Assay Buffer. The concentration of ATP should be at or near the Km for the specific JAK enzyme. 5 µL of the 2X ATP solution is added to all wells to initiate the kinase reaction.

  • Incubation: The plate is incubated for 60 minutes at room temperature.

  • Reaction Termination and Signal Detection:

    • 10 µL of ADP-Glo™ Reagent is added to each well to stop the reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Key Pathways and Processes

To better understand the context of JAK inhibition and the experimental workflow, the following diagrams are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates

Caption: The JAK-STAT signaling pathway.

IC50_Workflow start Start prep_compound Prepare Compound Serial Dilutions start->prep_compound dispense_compound Dispense Compounds into Assay Plate prep_compound->dispense_compound add_enzyme Add JAK Enzyme and Substrate dispense_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 stop_reaction Stop Reaction & Deplete ATP incubate2->stop_reaction detect_signal Add Detection Reagent & Read Luminescence stop_reaction->detect_signal analyze_data Analyze Data & Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination.

References

A Head-to-Head Comparison: Imidazo[1,2-b]pyridazine Core as a Promising Isosteric Replacement for IMPY in Amyloid Plaque Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of neurodegenerative diseases and radiopharmaceutical development, the quest for superior imaging agents to detect amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, is a continuous endeavor. This guide provides an objective comparison of the well-established amyloid imaging agent, IMPY, and a novel class of compounds based on the imidazo[1,2-b]pyridazine core. This new scaffold has been investigated as an isosteric replacement for the imidazo[1,2-a]pyridine core of IMPY, with the aim of improving key properties for a more effective diagnostic tool.

This comparison summarizes quantitative data from in vitro studies, details the experimental methodologies, and provides a logical framework for understanding the rationale behind this molecular substitution.

At a Glance: Key Performance Metrics

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising alternative to the widely used IMPY for amyloid imaging. The lead compound from this new series, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrates comparable, if not slightly superior, in vitro binding affinity to Aβ plaques while offering the potential for reduced nonspecific binding due to lower lipophilicity.

CompoundCore StructureKi (nM) for Aβ1-40 AggregatesCalculated logP (cLogP)
IMPY Imidazo[1,2-a]pyridine15.0 ± 5.0[1]3.35[2]
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine11.0 ± 1.0[2]3.09[2]

Delving Deeper: The Rationale for Isosteric Replacement

The strategic replacement of the imidazo[1,2-a]pyridine core in IMPY with an imidazo[1,2-b]pyridazine scaffold is a prime example of isosteric modification in drug design. The introduction of a nitrogen atom into the six-membered ring aims to modulate the physicochemical properties of the molecule.[2] The primary goal is to reduce lipophilicity, a property often associated with increased nonspecific binding in the brain, which can obscure the signal from the target Aβ plaques.[2]

G cluster_0 IMPY Core cluster_1 Isosteric Replacement cluster_2 New Core cluster_3 Predicted Outcome IMPY Imidazo[1,2-a]pyridine Replacement CH replaced by N IMPY->Replacement Isosteric Modification NewCore Imidazo[1,2-b]pyridazine Replacement->NewCore Outcome Reduced Lipophilicity & Potentially Lower Nonspecific Binding NewCore->Outcome Leads to

Fig. 1: Rationale for Isosteric Replacement.

In Vitro Performance: A Quantitative Comparison

The binding affinity for Aβ aggregates is a critical parameter for any potential amyloid imaging agent. The imidazo[1,2-b]pyridazine derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibits a slightly lower Ki value than IMPY, indicating a higher binding affinity in vitro.[2] Furthermore, the calculated logP (cLogP) value, a measure of lipophilicity, is lower for the imidazo[1,2-b]pyridazine derivative, supporting the hypothesis that this structural modification could lead to reduced nonspecific binding.[2]

ParameterIMPY2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine
Binding Affinity (Ki in nM) 15.0 ± 5.0[1]11.0 ± 1.0[2]
Lipophilicity (cLogP) 3.35[2]3.09[2]

Pharmacokinetics: Brain Uptake and Washout

Excellent brain penetration followed by a rapid washout from non-target areas is crucial for achieving a high signal-to-noise ratio in brain imaging. While extensive in vivo pharmacokinetic data for the imidazo[1,2-b]pyridazine derivatives in animal models is not yet available in the public domain, the data for [125I]IMPY sets a benchmark for comparison. In normal mice, [125I]IMPY demonstrates high initial brain uptake followed by a swift clearance.[1][3]

Biodistribution of [125I]IMPY in Normal Mice (% Injected Dose/Organ) [1]

Time PointBrainBlood
2 min 2.91.5
30 min 0.40.8
60 min 0.20.6

Future in vivo studies on radiolabeled imidazo[1,2-b]pyridazine derivatives will be essential to determine if the reduced lipophilicity translates to improved pharmacokinetic properties, specifically a faster washout from the brain and a better target-to-background ratio.

Experimental Methodologies

To ensure a thorough understanding of the presented data, the key experimental protocols are detailed below.

Synthesis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Cores

The general synthetic pathway for both classes of compounds involves the condensation of an α-bromoketone with a corresponding amino-heterocycle.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products Bromoketone α-Bromoketone Condensation Condensation Reaction (e.g., NaHCO3, ethanol, reflux) Bromoketone->Condensation Amino_pyridazine 3-Amino-6-halopyridazine Amino_pyridazine->Condensation Amino_pyridine 2-Amino-5-iodopyridine Amino_pyridine->Condensation Imidazopyridazine Imidazo[1,2-b]pyridazine Core Condensation->Imidazopyridazine Imidazopyridine Imidazo[1,2-a]pyridine Core (IMPY) Condensation->Imidazopyridine

Fig. 2: General Synthetic Workflow.

Synthesis of 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine: The synthesis is achieved through a condensation reaction between 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one and 6-(methylthio)pyridazin-3-amine in the presence of a mild base like sodium bicarbonate in ethanol under reflux.[2]

Synthesis of 2-(4′-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY): IMPY is synthesized by the reaction of 2-bromo-4'-dimethylaminoacetophenone with 2-amino-5-iodopyridine in ethanol, followed by the addition of sodium bicarbonate and further reflux.[1]

In Vitro Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of the test compounds for Aβ plaques.

G cluster_0 Assay Components cluster_1 Procedure cluster_2 Data Analysis Abeta Synthetic Aβ1-40 Aggregates Incubation Incubation of Components Abeta->Incubation Radioligand Radioligand ([3H]BTA-1 or [125I]IMPY) Radioligand->Incubation Competitor Test Compound (Imidazo[1,2-b]pyridazine or IMPY) Competitor->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Measurement Quantification of Radioactivity Separation->Measurement IC50 Determination of IC50 Measurement->IC50 Ki Calculation of Ki (Cheng-Prusoff equation) IC50->Ki

Fig. 3: In Vitro Competition Binding Assay Workflow.

The in vitro binding affinity of the imidazo[1,2-b]pyridazine derivatives and IMPY for Aβ plaques was determined using a competitive binding assay with synthetic Aβ1-40 aggregates.[2] The assay measures the ability of the test compound to displace a known radioligand, such as [3H]BTA-1, from the Aβ aggregates. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation. The reaction mixture, typically in a phosphate buffer, is incubated at room temperature and then filtered to separate the bound from the free radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine core represents a promising isosteric replacement for the imidazo[1,2-a]pyridine core of IMPY for amyloid imaging. The lead compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrates a high in vitro binding affinity for Aβ aggregates, comparable to IMPY, and a lower calculated lipophilicity, which is a desirable characteristic for reducing nonspecific brain uptake.

However, a comprehensive evaluation of the in vivo performance of this new class of compounds is imperative. Future studies should focus on:

  • Radiolabeling: Development of efficient methods for radiolabeling the lead imidazo[1,2-b]pyridazine derivative with positron emitters (e.g., 11C or 18F) or SPECT isotopes (e.g., 123I).

  • In Vivo Pharmacokinetics: Conducting biodistribution studies in animal models to determine brain uptake, washout rates, and target-to-background ratios.

  • Autoradiography: Performing in vitro and ex vivo autoradiography on brain sections from Alzheimer's disease models and human patients to visualize the specific binding to Aβ plaques.

  • PET/SPECT Imaging: Carrying out in vivo imaging studies in animal models and eventually in humans to assess the diagnostic potential of these new tracers.

The data gathered from these future investigations will be crucial in determining whether the imidazo[1,2-b]pyridazine-based agents can truly surpass the performance of established amyloid imaging agents like IMPY and offer a more precise and reliable tool for the early diagnosis and monitoring of Alzheimer's disease.

References

Comparative Molecular Docking of Imidazo[1,2-b]pyridazine Derivatives in Kinase Domains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology, inflammation, and neurodegenerative diseases.[1][2] This guide provides a comparative overview of the molecular docking of various Imidazo[1,2-b]pyridazine derivatives within the ATP-binding sites of different kinase domains. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and guide the rational design of novel kinase inhibitors based on this scaffold.

Quantitative Comparison of Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities and, where available, molecular docking scores of selected Imidazo[1,2-b]pyridazine derivatives against various protein kinases. This data highlights the scaffold's versatility and the potential for chemical modifications to achieve high potency and selectivity.

Derivative ID/ReferenceTarget Kinase(s)Activity (IC50/Ki)Docking Score (kcal/mol)Key Interactions & Remarks
Ponatinib Multi-kinase inhibitorVaries (low nM for many kinases)Not explicitly statedA successful kinase inhibitor based on the Imidazo[1,2-b]pyridazine scaffold.[1][2]
K00135 PIM1, PIM2PIM1: low nM potencyNot explicitly statedInteracts with the N-terminal lobe helix αC rather than the hinge region, making it an ATP-competitive but not ATP-mimetic inhibitor.[3]
Compound 20a CLK1, CLK4, DYRK1A, PfCLK1CLK1: 82 nM, CLK4: 44 nM, DYRK1A: 50 nM, PfCLK1: 32 nMNot explicitly statedShows selectivity for DYRKs and CLKs.[4]
GSK-3β Inhibitor 47 GSK-3βPotent inhibitorNot explicitly statedA brain-penetrant, orally bioavailable inhibitor that lowered phosphorylated tau levels in an Alzheimer's disease model.[5][6]
IKKβ Inhibitors IKKβIncreased inhibitory activity with optimizationNot explicitly statedOptimization of the 3- and 6-positions of the scaffold enhanced activity.[7]
Tyk2 JH2 Ligand 6b Tyk2 (JH2 domain)Comparable to reference compound 4Not explicitly statedImproved metabolic stability and cellular activity.[8]
DYRK1A Inhibitor 17 DYRK1APotent cellular inhibitorNot explicitly statedOptimization of a fragment hit led to a potent and selective inhibitor.[9]
Tyk2 JH2 Inhibitor 29 Tyk2 (JH2 domain)Improved cellular potencyNot explicitly statedA selective allosteric inhibitor with good systemic exposure after oral dosing.[10][11]
Experimental Protocols for Molecular Docking

The following provides a generalized yet detailed methodology for performing comparative molecular docking studies of Imidazo[1,2-b]pyridazine derivatives against kinase domains, based on common practices in the field.[12][13][14]

1. Protein Preparation:

  • Structure Retrieval: The 3D crystal structures of the target kinase domains are typically retrieved from the Protein Data Bank (PDB).

  • Preprocessing: The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

  • Minimization: The protein structure is then subjected to energy minimization using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the Imidazo[1,2-b]pyridazine derivatives are sketched and converted to 3D structures.

  • Energy Minimization: The ligands are then energy-minimized using a molecular mechanics force field (e.g., MMFFs).

  • Tautomer and Ionization States: Possible tautomeric and ionization states at physiological pH are generated.

3. Molecular Docking Simulation:

  • Grid Generation: A docking grid is defined around the ATP-binding site of the kinase, typically centered on the co-crystallized ligand or key active site residues.

  • Docking Algorithm: A molecular docking program such as Glide, GOLD, or AutoDock is used to dock the prepared ligands into the defined grid. These programs employ search algorithms to explore various ligand conformations and orientations within the binding pocket.

  • Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity (e.g., GlideScore, GoldScore). The scoring function typically considers factors like hydrogen bonds, van der Waals interactions, electrostatic interactions, and solvation effects.

4. Post-Docking Analysis:

  • Pose Selection: The top-ranked docking poses for each ligand are visually inspected to analyze the binding mode and key interactions with the kinase active site residues.

  • Interaction Analysis: The hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein are identified and analyzed. This helps in understanding the SAR and designing more potent inhibitors.

  • Comparative Analysis: The docking scores and binding modes of different derivatives are compared to understand the effect of various substituents on the binding affinity and selectivity.

Visualizing Key Processes

To better understand the workflow and the biological context, the following diagrams illustrate the molecular docking process and a generic kinase signaling pathway.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Structure, Add Hydrogens, Minimize) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure, Minimize, Tautomers) docking Molecular Docking (Explore Poses & Orientations) ligand_prep->docking grid_gen->docking scoring Scoring (Rank Poses) docking->scoring analysis Binding Mode Analysis (Visualize Interactions, Compare Derivatives) scoring->analysis kinase_signaling_pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor kinase Kinase receptor->kinase Activation substrate Substrate Protein kinase->substrate ATP -> ADP phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation cellular_response Cellular Response phosphorylated_substrate->cellular_response inhibitor Imidazo[1,2-b]pyridazine Derivative (Inhibitor) inhibitor->kinase

References

Safety Operating Guide

Navigating the Safe Handling of Imidazo[1,2-b]pyridazin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Imidazo[1,2-b]pyridazin-6-amine, a compound of interest in medicinal chemistry. The following operational and disposal plans offer step-by-step guidance to minimize risk and ensure compliance with safety standards.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Due to these potential hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory. The following table summarizes the required PPE for handling this compound, based on safety data for it and structurally similar chemicals.

Area of Protection Required PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate material to prevent skin contact.
Eye and Face Protection Safety glasses with side-shields or goggles; face shieldTo protect against dust particles and splashes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection Laboratory coat; closed-toe shoesA lab coat should be worn to protect clothing and skin. Shoes must fully cover the feet.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of dust particles.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to mitigate exposure risks. The following workflow outlines the key steps from preparation to immediate post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Don PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to handling dissolve Dissolve or Transfer Compound weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate Complete handling dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

A flowchart outlining the safe handling procedure for this compound.
Experimental Protocol: Step-by-Step Handling Procedure

  • Area Preparation : All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE) : Before handling, don all required PPE as outlined in the table above.

  • Weighing and Transfer :

    • Carefully weigh the required amount of the compound on a tared weigh boat inside the chemical fume hood.

    • Avoid generating dust. If any dust is generated, gently clean the area with a damp paper towel, which should then be disposed of as hazardous waste.

    • When transferring the solid, use a spatula and ensure a smooth transfer into the reaction vessel or container.

  • Dissolution : If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

  • Post-Handling Decontamination :

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

    • All contaminated materials, including weigh boats, pipette tips, and wipes, must be disposed of as hazardous chemical waste.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Protocol cluster_response Immediate Actions exposure Exposure Event skin_contact Skin Contact: Wash with soap and water for 15 mins exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Seek immediate medical attention exposure->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS evacuate->notify contain Contain Spill (if safe to do so) notify->contain

A diagram of the emergency response actions for this compound.
First-Aid Measures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol
  • Waste Segregation : All waste containing this compound, including unused compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Container : Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should have a secure, tight-fitting lid and be compatible with the chemical.

  • Labeling : The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Collection : Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[2]

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility in the laboratory.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.